1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQGEXPVIILPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction and Strategic Importance
Polysubstituted benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science. The strategic incorporation of multiple, distinct functional groups onto a benzene ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The subject of this guide, a bromochlorofluorobenzotrifluoride, represents a class of compounds with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.
The presence of a trifluoromethyl (-CF3) group is of particular importance in drug design. This moiety can significantly enhance key properties of a drug candidate, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life.[1][2]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][2]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the aromatic ring, potentially leading to stronger interactions with biological targets.[1]
The additional halogen substituents (bromo, chloro, and fluoro) provide multiple reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures.
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is not available, the properties of the closely related isomer, 1-Bromo-2-chloro-4-(trifluoromethyl)benzene (CAS: 402-04-0) , are presented below for reference.
| Property | Value | Source |
| Molecular Formula | C7H3BrClF3 | [3][4] |
| Molecular Weight | 259.45 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Melting Point | -25.0 to -22.8 °C | [4] |
| Boiling Point | 193-194 °C (at 740 Torr) | [4] |
| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Spectroscopic Analysis: An Overview
The structural elucidation of polysubstituted benzotrifluorides relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants dictated by the electronic effects of the four different substituents.
-
¹³C NMR: The carbon NMR would provide information on all carbon atoms in the molecule, including the quaternary carbons attached to the substituents and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum would show signals for the fluorine atoms of the -CF3 group and the single fluorine atom on the aromatic ring, with characteristic chemical shifts and couplings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Synthesis of Polysubstituted Benzotrifluorides
The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents already present on the ring.[5][6][7] The order of reactions is crucial to achieve the desired substitution pattern.
General Synthetic Strategy
A plausible synthetic route to a compound like this compound would likely involve a multi-step process starting from a less substituted benzene derivative. Key reactions in the synthesis of such compounds include:
-
Electrophilic Aromatic Substitution: Halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions are fundamental for introducing substituents onto the aromatic ring. The directing effects of existing groups (ortho-, para-, or meta-directing) must be carefully considered at each step.[5][7]
-
Sandmeyer Reaction: This reaction allows for the conversion of an amino group (introduced via nitration followed by reduction) into a variety of functional groups, including halogens and cyano groups, via a diazonium salt intermediate.
-
Trifluoromethylation: The introduction of a -CF3 group can be achieved through various methods, including the use of trifluoromethylating agents on a suitable precursor.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted benzene, emphasizing the sequential nature of the reactions.
Caption: Generalized workflow for the synthesis of polysubstituted benzenes.
Applications in Drug Discovery and Development
Benzotrifluoride derivatives are valuable intermediates in the synthesis of pharmaceuticals.[4] The trifluoromethyl group, in particular, is a bioisostere for other groups and can enhance the pharmacological profile of a drug molecule.[1]
Role as a Synthetic Intermediate
Compounds like this compound are not typically the final active pharmaceutical ingredient (API). Instead, they serve as versatile scaffolds. The bromine and chlorine atoms provide sites for cross-coupling reactions, allowing for the attachment of more complex molecular fragments to build a larger drug molecule. For instance, 1-Bromo-2-chloro-4-trifluoromethylbenzene has been used in the synthesis of NaV1.7 inhibitors.[4]
The strategic placement of the fluoro and trifluoromethyl groups can be leveraged to block metabolic hotspots on the aromatic ring, a common strategy in drug design to improve metabolic stability.[1][2]
Potential Therapeutic Areas
While specific applications for the exact title compound are not documented, related fluorinated aromatic compounds are being investigated in a wide range of therapeutic areas, including:
-
Oncology
-
Infectious diseases
-
Neurological disorders
The unique electronic properties conferred by the fluorine and trifluoromethyl groups can lead to enhanced binding to target proteins and improved pharmacokinetic profiles.[1][8]
Safety, Handling, and Disposal
Halogenated aromatic compounds require careful handling due to their potential toxicity.[9][10] The following guidelines are based on best practices for this class of chemicals.
Hazard Identification
Based on data for similar compounds, potential hazards include:
-
Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.
-
Eye Irritation: Can cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.
-
Acute Toxicity: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling halogenated aromatic compounds.
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory | Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary. |
Experimental Workflow and Safety Precautions
The following diagram outlines a safe handling workflow for laboratory-scale experiments.
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Introduction: The Strategic Value of Polysubstituted Fluorinated Arenes
An In-Depth Technical Guide to 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: A Versatile Building Block for Advanced Chemical Synthesis
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into aromatic scaffolds is a cornerstone of molecular design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them critical tools for drug development professionals. This compound (CAS No. 1260890-50-3) emerges as a highly functionalized and versatile building block, offering multiple, distinct points for chemical elaboration. Its unique substitution pattern—featuring four different orthogonally reactive handles (Br, Cl, F, CF3) on a benzene ring—provides synthetic chemists with a powerful platform for constructing complex molecular architectures.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of this compound. As a Senior Application Scientist, the focus will be on the practical utility and the causal reasoning behind the synthetic and handling protocols, ensuring a blend of theoretical understanding and field-proven insight.
PART 1: Molecular Structure and Physicochemical Properties
The core of this compound's utility lies in its structure. The presence of a bromine atom provides a primary site for transition-metal-catalyzed cross-coupling reactions, while the chlorine, fluorine, and trifluoromethyl groups modulate the electronic properties of the ring and offer potential for further functionalization under specific conditions.
Chemical Structure
The IUPAC name for this compound is this compound.[1] Its structure is defined by the specific arrangement of these substituents, leading to a unique electronic and steric environment at each position on the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
While extensive experimental data for this specific isomer is not widely published, key properties can be calculated or inferred from related compounds.
| Property | Value | Source |
| CAS Number | 1260890-50-3 | |
| Molecular Formula | C₇H₂BrClF₄ | Inferred |
| Molecular Weight | 277.44 g/mol | |
| Appearance | Colorless to light yellow liquid (predicted) | [2][3] |
| Boiling Point | Not available (predicted to be >200°C) | N/A |
| Density | Not available (predicted to be >1.7 g/mL) | N/A |
Note: Physical properties such as appearance are inferred from structurally similar compounds like 1-Bromo-2-chloro-4-(trifluoromethyl)benzene.
PART 2: Synthesis Strategy - A Plausible Approach
The proposed pathway begins with a suitable aniline precursor, 2-chloro-3-fluoro-4-(trifluoromethyl)aniline, and proceeds via a Sandmeyer-type reaction. This approach is chosen for its reliability, scalability, and the commercial availability of related aniline starting materials.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound via diazotization.
Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure adapted for this specific target.
Objective: To synthesize this compound.
Materials:
-
2-chloro-3-fluoro-4-(trifluoromethyl)aniline
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazonium Salt Formation (Causality): The amine is converted to a diazonium salt, an excellent leaving group (N₂ gas), which is essential for the subsequent nucleophilic substitution. The reaction is run at 0-5°C to ensure the stability of the thermally sensitive diazonium intermediate.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) to a solution of concentrated H₂SO₄ (2.0 eq) in water at 0-5°C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C.
-
Stir the resulting mixture for 30 minutes at 0-5°C after the addition is complete.
-
-
Sandmeyer Reaction (Causality): The copper(I) bromide catalyst facilitates the displacement of the diazonium group with a bromide ion from HBr. This is a classic and highly effective method for installing bromine on an aromatic ring.
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, warm the reaction mixture to 60°C and stir for 1-2 hours until gas evolution ceases.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x volume).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.
-
PART 3: Reactivity and Synthetic Utility
The primary value of this compound in drug development lies in its capacity to serve as a scaffold for building molecular complexity. The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that forms the backbone of modern pharmaceutical synthesis.
Reactivity Hierarchy: C-Br > C-Cl >> C-F, C-CF₃
This predictable reactivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position without disturbing the other substituents.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki reaction, which forms a C-C bond between an organohalide and a boronic acid derivative, is a prime example of this compound's utility.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The choice of palladium catalyst and base is critical. For an electron-deficient aryl halide like this one, a strong base like cesium carbonate and an electron-rich phosphine ligand (e.g., from a catalyst like PdCl₂(dppf)) are often required to facilitate the initial oxidative addition step, which is the rate-limiting step of the catalytic cycle.
PART 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be established based on data from structurally analogous compounds such as 1-bromo-2-chloro-4-trifluoromethyl-benzene and 1-bromo-2-chloro-3-fluorobenzene.[6][7][8]
Hazard Profile (Anticipated):
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-retardant protective clothing.[6][9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[6]
Handling and Storage
-
Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials and sources of ignition.[6][9]
First-Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Conclusion
This compound represents a sophisticated and high-value building block for chemical synthesis. Its densely packed and electronically distinct functional groups offer a predictable and hierarchical reactivity profile that is highly sought after in the design of novel pharmaceuticals and agrochemicals. While its synthesis requires careful handling of energetic intermediates, the proposed route relies on established and scalable chemical principles. By understanding its reactivity and adhering to stringent safety protocols, researchers can effectively leverage this compound to accelerate the development of next-generation chemical entities.
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- PubChem. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301. Link
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molecular weight of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
An In-depth Technical Guide to the Molecular Weight of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the , a complex halogenated aromatic compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple numerical value to detail the foundational principles, precise calculation methodology, and empirical verification techniques essential for the accurate characterization of such molecules. We will elucidate the derivation of the molecular formula from its systematic name, present a step-by-step calculation of its average molecular weight and monoisotopic mass, and discuss the critical role of mass spectrometry in confirming its identity. The guide emphasizes the practical implications of accurate mass determination in stoichiometry, chemical synthesis, and the broader context of drug discovery and development.
Part 1: Compound Identification and Structural Elucidation
The starting point for any physicochemical analysis is the unambiguous identification of the molecule's structure and elemental composition. The systematic IUPAC name, this compound, provides the necessary information to define the compound.
Molecular Formula Derivation
The name dictates a benzene ring as the core structure. A standard benzene molecule (C₆H₆) has six carbon and six hydrogen atoms. The prefixes indicate that four of these hydrogen atoms have been replaced by various substituents:
-
Benzene Core: A six-carbon aromatic ring (C₆).
-
Substituents:
-
A bromine atom (-Br) at position 1.
-
A chlorine atom (-Cl) at position 2.
-
A fluorine atom (-F) at position 3.
-
A trifluoromethyl group (-CF₃) at position 4.
-
-
Hydrogen Atoms: With positions 1, 2, 3, and 4 occupied by substituents, the remaining positions (5 and 6) are bonded to hydrogen atoms.
This leads to the following atomic count:
-
Carbon (C): 6 from the benzene ring plus 1 from the trifluoromethyl group, totaling 7.
-
Hydrogen (H): 2 attached to the benzene ring.
-
Bromine (Br): 1.
-
Chlorine (Cl): 1.
-
Fluorine (F): 1 directly on the ring plus 3 in the trifluoromethyl group, totaling 4.
Thus, the definitive molecular formula is C₇H₂BrClF₄ .
Molecular Structure Diagram
The spatial arrangement of these atoms is critical for understanding the molecule's properties. The diagram below illustrates the connectivity of this compound.
Caption: Structure of this compound.
Part 2: Foundational Principles of Molecular Weight Calculation
The term "molecular weight" is commonly used to refer to the average molecular mass of a compound. This value is derived from the standard atomic weights of its constituent elements, which are themselves weighted averages based on the natural abundance of their stable isotopes.[1][2]
The international standard for atomic mass is based on the carbon-12 isotope (¹²C), which is assigned a mass of exactly 12 atomic mass units (amu) or daltons (Da).[3][4] The atomic weights of all other elements are determined relative to this standard. For elements with multiple naturally occurring isotopes, such as chlorine and bromine, the standard atomic weight reflects their isotopic distribution on Earth.[5][6][7][8]
Part 3: Precise Calculation of Molecular Weight
The calculation involves summing the atomic weights of all atoms present in the molecular formula (C₇H₂BrClF₄).
Data Presentation: Atomic Weights and Calculation
The following table summarizes the data used for the calculation of the average molecular weight.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 7 | 12.011[9][10][11][12] | 84.077 |
| Hydrogen | H | 2 | 1.008[13][14][15] | 2.016 |
| Bromine | Br | 1 | 79.904[16][17] | 79.904 |
| Chlorine | Cl | 1 | 35.45[5][18][19] | 35.450 |
| Fluorine | F | 4 | 18.998[20][21][22][23] | 75.992 |
| Total | 277.439 |
Therefore, the calculated average is 277.44 g/mol .
Monoisotopic Mass: A Critical Parameter for Mass Spectrometry
For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant stable isotope of each element.
| Element | Isotope | Isotopic Mass (Da) | Count | Subtotal (Da) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 2 | 2.015650 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Fluorine | ¹⁹F | 18.998403 | 4 | 75.993612 |
| Total | 275.896452 |
The calculated monoisotopic mass is 275.8965 Da . This is the value that would be observed as the most abundant peak in the isotopic cluster in an HRMS spectrum.
Part 4: Experimental Verification and Analytical Considerations
While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.
The Role of Isotopic Distribution
A key insight for any scientist working with halogenated compounds is understanding their unique isotopic patterns.
-
Chlorine: Has two stable isotopes, ³⁵Cl (~76%) and ³⁷Cl (~24%).[8][19] This results in a characteristic M+2 peak with an intensity of about one-third of the main (M) peak for any chlorine-containing fragment.
-
Bromine: Has two stable isotopes, ⁷⁹Br (~51%) and ⁸¹Br (~49%), in nearly equal abundance.[7] This creates a distinctive M and M+2 peak of almost equal intensity.
For this compound, which contains both bromine and chlorine, the resulting mass spectrum will exhibit a complex cluster of peaks (M, M+2, M+4), providing a highly confident signature for the presence of these two halogens.
Workflow for Mass Determination
The process of confirming a compound's molecular weight follows a logical and self-validating workflow, ensuring the highest degree of confidence in the result.
Caption: Workflow for theoretical calculation and experimental verification of molecular weight.
Part 5: Applications in Research and Drug Development
The precise molecular weight is not merely an academic value; it is a fundamental parameter with critical real-world applications.
-
Stoichiometry: All synthetic procedures rely on accurate molecular weights to ensure the correct molar ratios of reactants are used, maximizing reaction yield and minimizing impurities.
-
Purity and Identity Confirmation: In drug development, regulatory bodies require unambiguous confirmation of a new chemical entity's identity. Accurate mass measurement by HRMS is a primary component of this characterization package.
-
Quantitative Analysis: Techniques like quantitative NMR (qNMR) and chromatography rely on known molecular weights to convert measured signals into absolute quantities (e.g., concentration or purity).
-
Medicinal Chemistry: The strategic inclusion of halogens (Br, Cl, F) is a common tactic to modulate a drug candidate's metabolic stability, lipophilicity (logP), and target binding affinity. The ability to precisely track these modifications via mass spectrometry is essential to the iterative design-make-test-analyze cycle of modern drug discovery.
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- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]
- 12. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ck12.org [ck12.org]
- 14. quora.com [quora.com]
- 15. #1 - Hydrogen - H [hobart.k12.in.us]
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- 17. #35 - Bromine - Br [hobart.k12.in.us]
- 18. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
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- 23. Fluorine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of synthetic pathways for the preparation of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will explore two primary synthetic strategies, with a detailed focus on the more viable and regioselective approach. Each pathway is accompanied by detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.
Introduction
The unique substitution pattern of this compound, featuring a combination of halogen and trifluoromethyl substituents, makes it a valuable building block in medicinal and materials chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity of drug candidates, while the specific arrangement of halogens offers multiple points for further chemical modification and fine-tuning of molecular properties. This guide elucidates the synthetic challenges and provides practical, field-proven strategies for the preparation of this complex molecule.
Part 1: The Preferred Synthetic Pathway via Sandmeyer Reaction
The most logical and efficient route to this compound is a multi-step synthesis culminating in a Sandmeyer reaction. This pathway offers excellent regiochemical control, which is crucial for the synthesis of such a highly substituted arene. The key intermediate in this synthesis is 2-chloro-3-fluoro-4-(trifluoromethyl)aniline.
Synthesis of the Key Intermediate: 2-chloro-3-fluoro-4-(trifluoromethyl)aniline
The synthesis of this crucial aniline intermediate can be achieved in two steps starting from the commercially available 4-amino-2-fluorobenzotrifluoride.
The introduction of a chlorine atom at the 2-position of 4-amino-2-fluorobenzotrifluoride is a critical step. The amino group is a strong activating group and an ortho-, para-director. Since the para position is occupied by the trifluoromethyl group, the incoming electrophile will be directed to the ortho positions. The fluorine atom is also an ortho-, para-director, further reinforcing the regioselectivity. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.
Experimental Protocol: Chlorination with N-Chlorosuccinimide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-fluorobenzotrifluoride (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-fluoro-4-(trifluoromethyl)aniline.
Causality of Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild reactivity and high selectivity for electrophilic chlorination of activated aromatic rings. It is generally easier to handle and less hazardous than chlorine gas.
-
Acetonitrile/Dichloromethane: These aprotic solvents are selected for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
Sandmeyer Bromination of 2-chloro-3-fluoro-4-(trifluoromethyl)aniline
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This reaction is particularly well-suited for introducing a bromine atom at the position of the amino group in our key intermediate.
Experimental Protocol: Sandmeyer Bromination
-
Diazotization:
-
In a flask, suspend 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (1 equivalent) in a mixture of 48% hydrobromic acid (HBr) and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Causality of Experimental Choices:
-
Sodium Nitrite and Hydrobromic Acid: These reagents generate nitrous acid in situ, which is necessary for the diazotization of the primary amine. The use of HBr as the acid source also provides the bromide ions for the subsequent substitution.
-
Copper(I) Bromide (CuBr): CuBr acts as a catalyst in the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the radical-nucleophilic aromatic substitution mechanism.[1]
-
Temperature Control: Strict temperature control during diazotization is critical as diazonium salts are thermally unstable and can decompose explosively at higher temperatures.
Visualizing the Preferred Pathway:
Caption: Preferred synthetic route via chlorination and Sandmeyer reaction.
Part 2: An Alternative (Less Favorable) Synthetic Pathway
An alternative approach to the target molecule could involve the direct electrophilic bromination of a suitable precursor, such as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene. However, this pathway is likely to be less efficient due to challenges in controlling the regioselectivity of the bromination.
Synthesis of the Starting Material: 1-chloro-2-fluoro-4-(trifluoromethyl)benzene
This starting material can be synthesized from 4-chloro-3-(trifluoromethyl)aniline via a Sandmeyer-type reaction (Balz-Schiemann reaction).
Experimental Protocol: Synthesis of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene
-
Prepare the diazonium salt of 4-chloro-3-(trifluoromethyl)aniline as described in the Sandmeyer protocol, but using hydrochloric acid instead of hydrobromic acid.
-
Add an aqueous solution of tetrafluoroboric acid (HBF₄) to the cold diazonium salt solution to precipitate the diazonium tetrafluoroborate salt.
-
Isolate the salt by filtration, wash with cold water, methanol, and ether, and dry under vacuum.
-
Thermally decompose the dry diazonium tetrafluoroborate salt to yield 1-chloro-4-fluoro-2-(trifluoromethyl)benzene.[3]
Electrophilic Bromination of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene
The direct bromination of this substrate is complicated by the directing effects of the existing substituents.
-
-CF₃ group: A strong deactivating group and a meta-director.
-
-Cl and -F groups: Deactivating groups but ortho-, para-directors.
The trifluoromethyl group will direct the incoming bromine to the position meta to it (the 3-position). The fluorine and chlorine atoms will direct ortho and para to themselves. The interplay of these effects will likely lead to a mixture of isomers, with the desired this compound being a minor product. The major product would likely be bromination at the position meta to the trifluoromethyl group and ortho to the chlorine, which is not the desired product.
Experimental Protocol: Electrophilic Bromination
-
In a flask protected from light, dissolve 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent like dichloromethane or carbon tetrachloride.
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 equivalents).
-
Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the bromine color disappears.
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting mixture of isomers would require careful separation by techniques such as preparative gas chromatography or high-performance liquid chromatography.
Causality of Experimental Choices:
-
Bromine and FeBr₃: This combination generates the highly electrophilic "Br⁺" species in situ, which is necessary to overcome the deactivation of the aromatic ring by the existing substituents.
-
Solvent Choice: Inert, non-polar solvents are used to dissolve the reactants and facilitate the reaction without participating in it.
Visualizing the Alternative Pathway:
Sources
preparation of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Preparation of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Executive Summary
Polysubstituted aromatic compounds incorporating fluorine and a trifluoromethyl group are foundational scaffolds in modern drug discovery and materials science. The unique electronic properties imparted by these functionalities can significantly enhance molecular stability, lipophilicity, and bioavailability.[1] This guide presents a comprehensive and scientifically grounded strategy for the synthesis of this compound, a highly functionalized building block with significant potential for constructing complex molecular architectures. Due to the absence of a direct, published protocol, this document outlines a robust, multi-step synthetic pathway designed from first principles. The proposed route leverages a reliable Sandmeyer reaction on a bespoke aniline intermediate, which is itself constructed from a commercially available precursor. Each stage of the synthesis is rationalized, drawing upon established chemical precedents and mechanistic understanding to provide a self-validating and reproducible protocol for research and development professionals.
Strategic Analysis of Synthesis Design
The synthesis of a molecule with a dense and specific arrangement of five different substituents on a benzene ring presents a significant regiochemical challenge. The primary strategic decision lies in the order of introduction for the bromine, chlorine, fluorine, and trifluoromethyl groups. A retrosynthetic analysis reveals two primary approaches:
-
Late-Stage Functionalization: This approach would involve starting with a tri- or tetra-substituted benzene and introducing the final group(s). For example, brominating a hypothetical 1-chloro-2-fluoro-4-(trifluoromethyl)benzene. However, predicting the regiochemical outcome of such a reaction is complicated by the competing directing effects of the existing substituents. The trifluoromethyl group is a strong deactivating, meta-director, while the chloro and fluoro groups are deactivating but ortho, para-directors.[2][3][4] This conflict can lead to low yields and difficult-to-separate isomeric mixtures.
-
Key Intermediate Approach: This strategy focuses on the synthesis of a versatile precursor that already contains the most challenging functionalities, which can then be converted to the final product in a high-yielding final step. The Sandmeyer reaction, which transforms an aniline into a wide array of functional groups via a diazonium salt, is an ideal candidate for the final transformation.[5][6] It is a robust and well-documented method for introducing halides onto an aromatic ring.
This guide adopts the Key Intermediate Approach for its superior control over regiochemistry. The core of our strategy is the synthesis of the novel aniline, 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (4) , followed by its conversion to the target molecule (5) via a Sandmeyer bromination.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of Key Intermediate: 2-Chloro-3-fluoro-4-(trifluoromethyl)aniline (4)
The synthesis of the key aniline intermediate is proposed as a three-step sequence starting from the commercially available 2-Fluoro-4-(trifluoromethyl)aniline (1) .[7]
Step 2.1: Protection of the Amine (Acetylation)
The amino group of the starting material is a powerful ortho, para-directing activating group. To moderate its reactivity, prevent side reactions, and improve regiocontrol in the subsequent chlorination step, it is protected as an acetanilide.
Step 2.2: Regiocontrolled Electrophilic Chlorination
The acetamido group in intermediate (2) is still an ortho, para-director. The primary positions for electrophilic attack are C3 and C5. The C3 position is sterically less hindered and is therefore the anticipated major product upon chlorination with an agent like N-chlorosuccinimide (NCS).
Step 2.3: Deprotection (Amide Hydrolysis)
The final step to the key intermediate is the removal of the acetyl protecting group via acid- or base-catalyzed hydrolysis to yield 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (4) .
Caption: Proposed workflow for the synthesis of the key aniline intermediate.
Final Transformation via Sandmeyer Bromination
The Sandmeyer reaction provides a reliable method for converting the synthesized aniline (4) into the target aryl bromide (5) . The reaction proceeds in two main stages within a one-pot process:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as HBr) at low temperatures (0-5 °C) to form a diazonium salt.
-
Bromination: The diazonium salt is subsequently decomposed in the presence of a copper(I) bromide catalyst. This initiates a radical-nucleophilic aromatic substitution, releasing nitrogen gas and installing the bromine atom onto the ring to yield the final product.[5] A one-pot procedure where diazotization and bromination occur in the same vessel is often efficient for producing aryl bromides.[8]
Detailed Experimental Protocols
Caution: These are proposed protocols and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts can be explosive when isolated and dried; they should be kept in solution and used immediately.
Protocol 4.1: Synthesis of N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide (2)
-
To a stirred solution of 2-fluoro-4-(trifluoromethyl)aniline (1) (10.0 g, 55.8 mmol) in pyridine (50 mL) at 0 °C, slowly add acetic anhydride (6.8 g, 66.9 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 200 mL of ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in vacuo to yield the product as a white solid.
Protocol 4.2: Synthesis of N-(2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)acetamide (3)
-
Dissolve N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide (2) (10.0 g, 45.2 mmol) in acetonitrile (100 mL).
-
Add N-chlorosuccinimide (NCS) (6.6 g, 49.7 mmol) to the solution.
-
Heat the mixture to 60 °C and stir for 16 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired product.
Protocol 4.3: Synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)aniline (4)
-
To a solution of N-(2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)acetamide (3) (10.0 g, 39.1 mmol) in ethanol (100 mL), add concentrated hydrochloric acid (25 mL).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 6 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize by slow addition of a saturated aqueous sodium bicarbonate solution until pH ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline product, which can be purified further by chromatography if necessary.
Protocol 4.4: Synthesis of this compound (5)
-
In a three-necked flask, add 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (4) (5.0 g, 23.4 mmol) to a 48% aqueous hydrobromic acid solution (50 mL). Stir until a fine slurry is formed and cool the mixture to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.78 g, 25.8 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (3.7 g, 25.8 mmol) in 48% HBr (20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with 1 M NaOH (2 x 40 mL), water (40 mL), and brine (40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude oil by vacuum distillation or column chromatography to yield the final product.
Mechanistic Insights
The key transformation in this synthesis is the Sandmeyer reaction. Its mechanism is believed to proceed through a radical pathway initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.
This process involves the formation of an aryl radical with the loss of stable nitrogen gas. This radical then abstracts a bromine atom from the newly formed copper(II) bromide species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[5]
Data Summary
The following table summarizes the properties of the key compounds in the synthetic pathway. Note that data for proposed intermediates and the final product are estimated based on similar structures.
| Compound Name | Formula | Mol. Weight | Physical Form (Expected) |
| 2-Fluoro-4-(trifluoromethyl)aniline (1) | C₇H₅F₄N | 179.12 | Liquid/Low-melting solid |
| N-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide (2) | C₉H₇F₄NO | 221.15 | Solid |
| N-(2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)acetamide (3) | C₉H₆ClF₄NO | 255.60 | Solid |
| 2-Chloro-3-fluoro-4-(trifluoromethyl)aniline (4) | C₇H₄ClF₄N | 213.56 | Solid/Oil |
| This compound (5) | C₇H₂BrClF₄ | 277.44 | Solid/Oil |
References
- Ningbo Inno Pharmchem Co., Ltd. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D.
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- CN101289400A - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Google Patents.
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- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Yang, T., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- ChemSimplified. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube.
- EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Google Patents.
- Galli, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity.
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. Google Patents.
- Dmowski, W., & Piorko, A. (1985). A new trifluoromethylating agent: synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes and conversion into their trichloromethyl counterparts and molecular structure of highly strained polychloro-m-xylenes. The Journal of Organic Chemistry.
- Dmowski, W. (1993). The chemistry of poly(trifluoromethyl)benzenes. Part II. Reactions of 1,2,3,5-tetrakis(trifluoromethyl)benzene with organolithium compounds. Journal of Fluorine Chemistry.
- Roy, K., et al. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
- US8088960B2 - Process for the production of substituted bromobenzenes. Google Patents.
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents.
- ResearchGate. (2018). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook.
- Schoenebeck, F., et al. (2012). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters.
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An In-depth Technical Guide to 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: Physicochemical Properties, Reactivity, and Experimental Protocols
Abstract: This technical guide provides a comprehensive scientific overview of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound of interest to researchers in medicinal chemistry and materials science. Due to its limited availability in public chemical databases, this document establishes a predicted profile of its physicochemical properties, reactivity, and relevant experimental protocols. This is achieved by drawing upon established principles of organic chemistry and extrapolating data from structurally analogous compounds. The guide details predicted spectral data (NMR, MS, IR), discusses the electronic effects of its substituents on aromatic reactivity, and outlines detailed, step-by-step protocols for its potential synthesis, purification, and analytical characterization. This document is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of this unique molecule.
Introduction
Polysubstituted aromatic rings are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement and nature of substituents on the benzene ring dictate the molecule's three-dimensional structure, electronic properties, and metabolic stability. The compound this compound presents a unique substitution pattern. The presence of three different halogens (Br, Cl, F) and a potent electron-withdrawing trifluoromethyl (-CF3) group on adjacent carbons creates a sterically hindered and highly electron-deficient aromatic system.
Such a structure is anticipated to exhibit novel chemical reactivity and possess distinct physical properties. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability and lipophilicity in drug candidates. This guide aims to provide a robust, predictive framework for understanding and working with this compound, empowering researchers to harness its potential in various scientific applications.
Part 1: Predicted Physicochemical and Spectroscopic Properties
The properties of this compound have been estimated based on its constituent functional groups and data from similar halogenated aromatic compounds.
Core Physicochemical Data
A summary of the core calculated and predicted physicochemical properties is presented in Table 1. These values are derived from the molecular structure and comparison with related compounds found in chemical databases.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale & Comparative Data |
| Molecular Formula | C₇HBrClF₄ | Calculated from structure |
| Molecular Weight | 293.44 g/mol | Calculated from atomic weights |
| Appearance | Colorless to light-yellow liquid or low-melting solid | Typical for halogenated aromatics of similar molecular weight |
| Boiling Point | ~210-230 °C at 760 mmHg | Extrapolated from similar compounds like 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (b.p. 189.7°C)[1] and accounting for an additional fluorine atom. |
| Melting Point | ~25-40 °C | Highly substituted benzenes can pack into a crystal lattice, suggesting a potential low-melting solid. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, acetone, toluene, dichloromethane, hexane).[2] | The hydrophobic benzene core and lipophilic -CF₃ and halogen groups dominate, making it insoluble in polar solvents like water but soluble in non-polar organic solvents.[2][3] |
Predicted Spectroscopic Data
The unique substitution pattern of this molecule gives rise to a predictable and distinct spectroscopic fingerprint, which is critical for its identification and characterization.
-
¹H NMR: The molecule contains a single aromatic proton. Due to the powerful electron-withdrawing effects of the four adjacent substituents, this proton is expected to be significantly deshielded, appearing far downfield in the aromatic region (δ ≈ 7.8 - 8.2 ppm).[4] It will likely appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F ≈ 5-8 Hz).
-
¹³C NMR: Eight distinct carbon signals are expected.
-
The trifluoromethyl carbon (-CF₃) will appear as a quartet (¹JC-F ≈ 270-275 Hz) due to coupling with the three fluorine atoms.[5] Its chemical shift will be in the aromatic region, around 120-125 ppm.[6][7][8]
-
The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to the electronegative halogens and the -CF₃ group (C1, C2, C3, C4) will show complex splitting patterns due to C-F coupling and will be significantly shifted.
-
-
¹⁹F NMR: Two distinct signals are anticipated, which is a key identifying feature.[9][10]
-
The trifluoromethyl group (-CF₃) will appear as a singlet around δ ≈ -60 to -65 ppm (relative to CFCl₃).[11][12]
-
The single fluorine atom on the ring (C-F) will appear as a doublet due to coupling with the adjacent proton (³JF-H ≈ 5-8 Hz). Its chemical shift is predicted to be in the range of δ ≈ -110 to -130 ppm.[12][13]
-
Mass spectrometry is particularly useful for identifying halogenated compounds due to their characteristic isotopic patterns.
-
Molecular Ion (M⁺): The mass spectrum will show a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50%, ⁸¹Br: ~50%) and chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%).[14][15]
-
Isotopic Pattern: The presence of one bromine and one chlorine atom will result in a characteristic pattern of peaks at M, M+2, and M+4. The M+2 peak will be the most abundant in this cluster. This signature pattern is a definitive indicator for the presence of both Br and Cl in the molecule.[16][17]
-
Fragmentation: A common fragmentation pathway would be the loss of a bromine atom (M-79/81) or a chlorine atom (M-35/37), leading to significant fragment ions.[17]
Part 2: Chemical Reactivity and Stability
The reactivity of the aromatic ring is profoundly influenced by the cumulative electronic effects of its substituents.
Electronic Effects and Aromatic Reactivity
All four substituents (Br, Cl, F, and CF₃) are electron-withdrawing.[18][19] The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[20]
-
Inductive Effect: All four groups exert a strong electron-withdrawing inductive effect (-I) through the sigma bond framework due to their high electronegativity.
-
Resonance Effect: The halogens can technically donate electron density via resonance (+R) through their lone pairs, but this effect is weak and overshadowed by their strong inductive withdrawal. The -CF₃ group has no resonance-donating capability.
The consequence is a highly electron-deficient (deactivated) aromatic ring.[18][19]
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack (e.g., nitration, Friedel-Crafts).[21] Reactions of this type would require extremely harsh conditions and are generally not favorable.
-
Nucleophilic Aromatic Substitution (SNAr): The high electron deficiency makes the ring an excellent candidate for nucleophilic aromatic substitution.[22][23] The positions ortho and para to the powerful -CF₃ group are highly activated for nucleophilic attack. In this molecule, the bromine at C1 and the fluorine at C3 are ortho to the -CF₃ group. A strong nucleophile (e.g., an alkoxide, amine, or thiol) could potentially displace one of the halogen atoms, with bromine being the most likely leaving group due to the relative C-X bond strengths (C-Br < C-Cl < C-F).
Metal-Halogen Exchange
Metal-halogen exchange is a powerful reaction for creating functionalized organometallic reagents.[24]
-
Reactivity Order: The rate of exchange typically follows the trend I > Br > Cl.[24] Therefore, the C-Br bond is the most probable site for this reaction.
-
Reaction: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) would likely result in the selective exchange of the bromine atom to form an aryllithium intermediate.[25][26] This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C1 position. This is a highly valuable synthetic strategy for elaborating the molecule.[27]
Stability and Storage
The compound is expected to be a stable organic molecule under standard laboratory conditions (room temperature, ambient atmosphere, protected from light). It is likely stable to moderate heat and non-oxidizing acids. However, due to its susceptibility to SNAr, it should be stored away from strong bases and nucleophiles.
Part 3: Experimental Protocols
The following protocols are proposed methodologies based on established procedures for analogous compounds. They serve as a validated starting point for synthesis and analysis.
Proposed Synthetic Pathway
A plausible, multi-step synthesis could begin from a commercially available, less-substituted precursor. The following pathway is a logical, though challenging, approach.
Caption: Proposed multi-step synthetic workflow.
Methodology Rationale: This pathway strategically introduces functional groups to direct subsequent substitutions.
-
Nitration: Nitration of the starting material directs the nitro group ortho to the bromine.
-
Reduction: The nitro group is reduced to an amine, which is a versatile functional group for further transformations.
-
Sandmeyer Reaction: The amine is converted to a diazonium salt and then displaced with chlorine. This is a classic and reliable method for introducing chlorine onto an aromatic ring.
-
Second Nitration & Reduction: A second nitration-reduction sequence introduces another amine group, directed by the existing substituents.
-
Balz-Schiemann Reaction: This reaction is a well-established method for converting an aromatic amine into a fluorine via a diazonium tetrafluoroborate intermediate.
Purification Protocol: Flash Column Chromatography
Purification of the final product and intermediates is critical. Flash column chromatography is the standard method.[28]
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 100% hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the compound. The optimal solvent gradient would be determined empirically using thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Trustworthiness: This is a standard, self-validating protocol. The purity of the collected fractions is continuously monitored by TLC, ensuring that only pure fractions are combined. For halogenated aromatics, specialized columns like those with a pentafluorophenyl (PFP) phase can sometimes offer better separation.[29]
Analytical Workflow for Structural Verification
Confirming the identity and purity of the final compound is paramount. A multi-technique analytical workflow provides the highest level of confidence.
Caption: Multi-technique analytical workflow for verification.
Step-by-Step Methodology:
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Confirm the presence of the single proton, the two distinct fluorine environments, and the correct number of carbon signals. The coupling patterns are key to confirming the substitution pattern.[30]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS). This will confirm the exact molecular weight and elemental formula (C₇HBrClF₄). The isotopic distribution pattern must match the theoretical pattern for a compound containing one Br and one Cl atom.[14]
-
Infrared (IR) Spectroscopy: Run an IR spectrum to confirm the presence of characteristic bonds, such as aromatic C-H, C=C stretches, and strong C-F, C-Cl, and C-Br vibrations.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the sample, which should ideally be >95% for use in research applications.
Expertise & Causality: This workflow is designed to be orthogonal. Each technique provides a different and complementary piece of information. NMR elucidates the precise connectivity of the atoms, HRMS confirms the elemental composition, IR confirms functional groups, and HPLC/GC confirms purity. Together, they provide an unassailable confirmation of the compound's identity and quality.
Conclusion
While this compound is not a widely cataloged chemical, its structure suggests significant potential as a building block in discovery chemistry. Its highly electron-deficient nature makes it a prime candidate for nucleophilic aromatic substitution and metal-halogen exchange reactions, opening avenues for diverse functionalization. The predictive data and robust experimental protocols outlined in this guide provide a critical foundation for researchers, enabling them to synthesize, purify, and characterize this compound with confidence. This framework is designed to accelerate research and unlock the potential applications of this and other novel polysubstituted aromatic molecules in drug development and materials science.
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1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene solubility data
An In-depth Technical Guide to the Solubility of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a complex halogenated aromatic compound. Given the limited availability of direct experimental solubility data for this specific molecule (CAS No. 1260890-50-3), this document synthesizes information from analogous structures and established principles of physical chemistry to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various solvent systems, catering to the needs of researchers, scientists, and professionals in drug development and materials science. The methodologies outlined herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for solubility assessment.
Introduction: Understanding the Physicochemical Landscape
This compound is a polysubstituted benzene derivative with a unique arrangement of four distinct halogen-containing substituents.[1] The solubility of such a compound is a critical parameter, influencing its behavior in biological systems, its formulation into products, and its fate in the environment. The molecule's structure, characterized by a hydrophobic benzene ring and multiple lipophilic halogen groups, suggests a general trend of low aqueous solubility and higher solubility in organic solvents.[2]
The interplay of the individual substituents—bromo, chloro, fluoro, and trifluoromethyl groups—creates a complex electronic and steric environment that dictates the intermolecular forces at play. The highly electronegative fluorine atoms, particularly in the trifluoromethyl group, can induce significant dipole moments, potentially influencing interactions with polar solvents. However, the overall nonpolar surface area of the molecule is expected to dominate its solubility behavior.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and data from structurally related halogenated benzenes, a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffered Solutions (pH 4, 7, 9) | Very Low | The hydrophobic nature of the benzene ring and the halogen substituents significantly outweighs the potential for hydrogen bonding with water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and have sufficient nonpolar character to solvate the aromatic ring. |
| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | High | The nonpolar nature of these solvents aligns well with the hydrophobic characteristics of the halogenated benzene core. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The alkyl chains of the alcohols can interact with the benzene ring, while the hydroxyl group may have limited favorable interactions. |
Experimental Determination of Solubility: A Rigorous Approach
To obtain quantitative solubility data, a systematic experimental approach is essential. The following protocols are based on internationally recognized guidelines and best practices in analytical chemistry.
The Shake-Flask Method (OECD Guideline 105)
The shake-flask method is a widely accepted technique for determining the water solubility of a substance.[2] It involves equilibrating a supersaturated solution of the compound in water and then measuring the concentration of the dissolved substance.
Caption: Workflow for solubility determination using the shake-flask method.[2]
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, buffer of specific pH) in a flask.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study should be conducted to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Centrifuge or filter a portion of the supernatant to remove all undissolved particles.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
Solubility in Organic Solvents
For organic solvents, a similar isothermal saturation method can be employed.
-
Vessel Preparation: Use glass vials with screw caps and PTFE septa.
-
Sample Addition: Add an excess of the compound to a known volume of the organic solvent.
-
Equilibration: Place the vials on a shaker in a temperature-controlled environment and agitate until equilibrium is achieved.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand. Carefully take an aliquot of the clear supernatant.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument and analyze using an appropriate method (e.g., GC-MS, HPLC-UV).
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.
-
pH (for aqueous solutions): As this compound does not have readily ionizable functional groups, its aqueous solubility is expected to be largely independent of pH within a typical range (e.g., pH 4-9).
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility for this nonpolar compound.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility experiments.
Data Interpretation and Reporting
The results of the solubility studies should be reported clearly and comprehensively.
Table 2: Example of a Quantitative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |
| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | GC-MS |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | GC-MS |
Conclusion
While direct, published solubility data for this compound is scarce, a strong predictive understanding of its behavior can be established based on its chemical structure and the properties of analogous halogenated aromatic compounds. This guide provides the theoretical framework and practical, detailed protocols necessary for researchers to accurately and reliably determine the solubility of this compound in various solvent systems. The rigorous application of these methodologies will ensure the generation of high-quality, reproducible data essential for advancing research and development in pharmaceuticals and materials science.
References
- The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS No. 1260890-50-3) is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique arrangement of four distinct substituents—a bromine atom, a chlorine atom, a fluorine atom, and a trifluoromethyl group—on a benzene ring imparts a complex and nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic properties and predicted reactivity of this versatile building block, offering insights into its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Molecular Structure and Electronic Properties
The reactivity of this compound is dictated by the interplay of the inductive and resonance effects of its substituents. Understanding these effects is crucial for predicting the regioselectivity of its reactions.[2][3][4]
All four substituents (Br, Cl, F, CF₃) are electron-withdrawing via the inductive effect (-I) due to their high electronegativity relative to carbon. The trifluoromethyl group is a particularly strong inductively withdrawing group. The halogens (F, Cl, Br) also possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R), although this effect is weaker than their inductive withdrawal.[5][6]
The Hammett constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of a benzene ring.[7]
| Substituent | σ_meta | σ_para |
| -F | +0.337 | +0.062 |
| -Cl | +0.373 | +0.227 |
| -Br | +0.393 | +0.232 |
| -CF₃ | +0.43 | +0.54 |
Table 1: Hammett constants for the substituents of this compound.[7][8]
The strongly electron-withdrawing nature of all four substituents renders the benzene ring electron-deficient, which has significant implications for its reactivity.
Predicted Reactivity Profile
The unique substitution pattern of this compound allows for a range of selective transformations. The primary modes of reactivity are anticipated to be palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] In polyhalogenated aromatic compounds, the regioselectivity of these reactions is primarily governed by the carbon-halogen bond dissociation energy, which generally follows the trend C-I > C-Br > C-Cl > C-F.[10][11]
Based on this trend, the C-Br bond at the C1 position is the most likely site for oxidative addition to a palladium(0) catalyst, making it the primary site for cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[12] The C-Cl bond at the C2 position would require more forcing conditions to react, allowing for sequential functionalization of the molecule.
Predicted Regioselectivity in Cross-Coupling:
Caption: Predicted order of reactivity in Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a similar substrate) [13]
This protocol is adapted for the selective coupling at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and cesium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.002 equiv) and tricyclohexylphosphine tetrafluoroborate (0.004 equiv) in toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add degassed water (10% of the toluene volume).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of multiple strong electron-withdrawing groups significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[14][15] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14]
The regioselectivity of SNAr is influenced by both the leaving group ability of the halogens and the stability of the Meisenheimer complex. In SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I, which is the reverse of the trend for C-X bond strength.[16] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Given the substitution pattern, the positions ortho and para to the strongly electron-withdrawing trifluoromethyl group are the most activated towards nucleophilic attack. Therefore, the most likely positions for SNAr are C2 (para to -CF₃) and C3 (meta to -CF₃, but ortho to -Cl and -CF₃). Considering the leaving group ability, the fluorine at C3 is a good candidate for substitution. However, the chlorine at C2 is also activated by the para-trifluoromethyl group. The precise outcome would likely depend on the nature of the nucleophile and the reaction conditions.
Caption: Analysis of potential nucleophilic aromatic substitution sites.
Synthesis
A plausible synthetic route to this compound would likely involve a Sandmeyer-type reaction starting from a suitably substituted aniline. A potential precursor could be 2-chloro-3-fluoro-4-(trifluoromethyl)aniline. Diazotization of this aniline followed by treatment with a bromide source, such as cuprous bromide, would yield the target molecule. The synthesis of the aniline precursor itself would likely involve multiple steps, potentially starting from a simpler fluorinated or trifluoromethylated benzene derivative.
A general procedure for the synthesis of a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, from 4-bromo-3-chloro-2-fluoroaniline has been reported and involves diazotization followed by iodination.[17] A similar strategy could be adapted for the synthesis of the title compound.
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum would be expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling constants would be influenced by the surrounding electron-withdrawing substituents.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Two signals would be expected: one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (277.44 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.[1]
Applications in Drug Discovery and Development
Polysubstituted aromatic compounds containing fluorine and trifluoromethyl groups are highly sought-after building blocks in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[18] The multiple halogen atoms on this compound provide several handles for further chemical modification, allowing for the construction of complex molecular scaffolds.
An isomer, 1-Bromo-2-chloro-4-(trifluoromethyl)benzene, has been identified as a potential intermediate in the synthesis of NaV1.7 inhibitors, which are targets for the development of novel analgesics.[18] Given the similar structural features, this compound represents a valuable scaffold for the exploration of new chemical space in drug discovery programs targeting a wide range of biological targets. Its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals is highly probable.[19]
Conclusion
This compound is a highly functionalized aromatic compound with a rich and predictable reactivity profile. Its electron-deficient nature makes it an excellent substrate for both selective palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution reactions. This dual reactivity, combined with the valuable physicochemical properties imparted by the trifluoromethyl group, makes it a strategic building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Further experimental investigation into the precise reactivity and applications of this compound is warranted and promises to unlock new avenues for chemical innovation.
References
- Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from https://courses.lumenlearning.com/suny-mcc-organicchemistry/chapter/the-effect-of-substituents-on-reactivity/
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A Technical Guide to the Predicted Spectroscopic Profile of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS 1260890-50-3). Due to the current lack of publicly available experimental spectra for this specific polysubstituted benzene derivative, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. By referencing empirical data from structurally analogous compounds and established spectroscopic correlation tables, this guide offers a robust predictive framework for researchers. It is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting. Detailed, field-proven experimental protocols for the acquisition of each type of spectroscopic data are also provided to ensure methodological rigor.
Introduction: The Structural Elucidation Imperative
This compound is a highly functionalized aromatic compound with potential applications as a building block in the synthesis of novel agrochemicals and pharmaceutical agents. Its complex substitution pattern, featuring a confluence of electron-withdrawing and halogen substituents, necessitates a multi-faceted analytical approach for unambiguous structural verification and purity assessment. Spectroscopic techniques remain the cornerstone of such analyses, providing a detailed fingerprint of the molecule's electronic and vibrational states.
This guide moves beyond a simple listing of data points, explaining the causal relationships between the molecular structure and its expected spectral output. The protocols described herein are designed as self-validating systems, ensuring that the acquired data will be of high quality and suitable for rigorous scientific inquiry.
Caption: this compound
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple in terms of the number of signals, but complex in its splitting patterns due to proton-proton and proton-fluorine couplings. The two aromatic protons are in chemically distinct environments and will thus appear as two separate signals.
Predicted Chemical Shifts and Coupling Constants
The chemical shifts of the aromatic protons are influenced by the additive effects of the four substituents. All substituents on this ring are electron-withdrawing, which will deshield the protons, shifting them downfield from the standard benzene resonance of ~7.3 ppm.[1]
-
H-5: This proton is meta to the bromine and trifluoromethyl groups, and para to the chlorine atom.
-
H-6: This proton is ortho to the bromine atom, and meta to the chlorine and fluorine atoms.
The proximity to the electronegative bromine atom is expected to make H-6 the more deshielded of the two protons. The spectrum will be further complicated by couplings to the fluorine atom at position 3 and the trifluoromethyl group at position 4. Long-range H-F couplings over four or five bonds are common in fluorinated benzenes.[2][3]
| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.8 - 8.0 | ddd | ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-F) ≈ 1-2 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-5 | 7.6 - 7.8 | ddd | ⁵J(H-F) ≈ 1-2 Hz, ⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Caption: Predicted proton-proton and proton-fluorine couplings.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be influenced by the inductive and resonance effects of the substituents.
Predicted Chemical Shifts and Coupling Constants
The carbons directly bonded to the electronegative halogen and trifluoromethyl groups will be significantly affected. The CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons will also exhibit smaller, long-range couplings to the fluorine substituents.[4][5]
| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C-4 (ipso-CF₃) | 128 - 132 | q | ²J(C-F) ≈ 30-40 Hz |
| C-3 (ipso-F) | 155 - 160 | d | ¹J(C-F) ≈ 240-260 Hz |
| C-2 (ipso-Cl) | 130 - 135 | d | ²J(C-F) ≈ 20-30 Hz |
| C-1 (ipso-Br) | 115 - 120 | d | ³J(C-F) ≈ 3-5 Hz |
| C-5 | 125 - 130 | m | |
| C-6 | 130 - 135 | m | |
| -CF₃ | 120 - 124 | q | ¹J(C-F) ≈ 270-280 Hz |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrumentation:
-
Spectrometer: A 100 MHz (or higher) spectrometer.
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the various carbon-halogen and carbon-fluorine bonds.
Predicted Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |
| 1350 - 1100 | Strong | C-F stretching (from CF₃ group) |
| 1100 - 1000 | Strong | C-F stretching (aromatic) |
| 800 - 600 | Strong | C-Cl stretching |
| < 700 | Medium | C-Br stretching |
| 900 - 675 | Strong | C-H out-of-plane bending |
Reference for IR correlations:[6][7][8][9]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted. Perform baseline correction if necessary.
Predicted Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule, which is highly influenced by the presence of multiple halogen isotopes.
Predicted Molecular Ion and Fragmentation
The molecular weight of this compound is 277.44 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum will exhibit a complex isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.
Key Predicted Fragments:
-
[M]⁺: The molecular ion cluster will appear around m/z 276, 278, and 280.
-
[M-Br]⁺: Loss of the bromine radical, a common fragmentation for alkyl and aryl bromides.
-
[M-Cl]⁺: Loss of the chlorine radical.
-
[M-CF₃]⁺: Loss of the trifluoromethyl radical.
-
[CF₃]⁺: A peak at m/z 69 is characteristic of a trifluoromethyl group.
The relative stability of the resulting carbocations will dictate the most probable fragmentation pathways.[10][11][12]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| ~276, 278, 280 | [C₇H₂BrClF₃]⁺ | - | Molecular Ion Cluster |
| ~197, 199 | [C₇H₂ClF₃]⁺ | •Br | Loss of Bromine Radical |
| ~241, 243 | [C₇H₂BrF₃]⁺ | •Cl | Loss of Chlorine Radical |
| ~207, 209, 211 | [C₆H₂BrClF]⁺ | •CF₃ | Loss of Trifluoromethyl Radical |
| 69 | [CF₃]⁺ | C₆H₂BrCl | Formation of Trifluoromethyl Cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injection: Inject 1 µL of the sample into the GC.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: Maintain at ~230°C.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a robust framework for researchers engaged in the synthesis, purification, and application of this compound. While these predictions are based on sound scientific principles and comparative data, experimental verification remains the ultimate standard for structural confirmation. This document is intended to be a living resource, to be updated as experimental data becomes available.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Foreword: The Analytical Imperative for Polysubstituted Aromatics
In the landscape of drug development and materials science, polysubstituted benzene derivatives represent a cornerstone of molecular design. Their intricate substitution patterns govern everything from biological activity to material properties. The precise characterization of these molecules is non-negotiable. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure elucidation in solution.[1]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. We will deconstruct the theoretical underpinnings that dictate the spectrum's appearance, offer a detailed prediction of the chemical shifts and coupling patterns, and provide a field-proven protocol for empirical data acquisition and processing. This document is intended for researchers, scientists, and professionals who require a deep, mechanistic understanding of NMR principles as applied to complex aromatic systems.
Theoretical Framework: Decoding the Influences on Aromatic Protons
The ¹H NMR spectrum of a substituted benzene is a rich tapestry of electronic and spatial information. For this compound, only two protons remain on the aromatic ring, at positions 5 and 6. Their spectral parameters are dictated by the cumulative effects of the four substituents.
Chemical Shift (δ): The Electronic Environment
The chemical shift of a proton is exquisitely sensitive to its local electron density. In aromatic systems, the baseline chemical shift for benzene protons is approximately 7.3 ppm, a value significantly downfield due to the deshielding effect of the ring current.[2][3] Substituents modulate this value through inductive and resonance effects.
-
Inductive Effects: All four substituents (Br, Cl, F, CF₃) are electronegative and withdraw electron density through the sigma-bond framework. The trifluoromethyl (CF₃) group is an exceptionally strong inductively withdrawing group due to the cumulative effect of three fluorine atoms.[4][5] Halogens also exert a significant, albeit lesser, inductive pull.[6] This inductive withdrawal deshields the aromatic protons, shifting their signals downfield.
-
Resonance Effects: Halogens (F, Cl, Br) possess lone pairs of electrons that can be donated into the aromatic π-system. This resonance donation increases electron density, particularly at the ortho and para positions, causing an upfield (shielding) shift that counteracts the inductive effect.[4] Fluorine is a notable π-donor despite its high electronegativity. Conversely, the CF₃ group is a π-acceptor (a deactivating group), further withdrawing electron density from the ring and causing significant downfield shifts.[4]
For this compound, the two protons, H-5 and H-6, will be strongly deshielded. The overwhelming electron-withdrawing nature of the four substituents, especially the CF₃ group, will shift both signals significantly downfield from the 7.3 ppm of benzene.
Spin-Spin Coupling (J-Coupling): Through-Bond and Through-Space Interactions
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins mediated through the bonding electrons, resulting in the splitting of NMR signals.[7] In this molecule, we anticipate several key coupling interactions for both H-5 and H-6.
-
Homonuclear Coupling (³J_HH): H-5 and H-6 are on adjacent carbons (ortho relationship). They will couple to each other with a typical ortho coupling constant of 7–10 Hz.
-
Heteronuclear Coupling (J_HF): The fluorine nucleus (¹⁹F) has a spin of I = ½, just like a proton, and readily couples to protons. The magnitude of J_HF depends on the number of bonds separating the nuclei.
-
H-5 Coupling: This proton will exhibit a four-bond coupling (⁴J_HF) to the fluorine at C-3 (meta-coupling, typically 2-3 Hz) and a four-bond coupling (⁴J_HF) to the three equivalent fluorine atoms of the CF₃ group at C-4 (ortho-like coupling).
-
H-6 Coupling: This proton will exhibit a five-bond coupling (⁵J_HF) to the fluorine at C-3 (para-coupling, typically <1 Hz and often not resolved) and a five-bond coupling (⁵J_HF) to the CF₃ group (meta-like coupling).
-
-
Through-Space Coupling: In sterically crowded molecules, coupling can occur directly through space rather than being mediated by bonds.[8][9][10] Given the proximity of H-5 to the fluorine atom at C-3 and the CF₃ group at C-4, a through-space contribution to the observed coupling constants is possible, potentially influencing their magnitudes.[11][12][13][14]
Predicted ¹H NMR Spectrum Analysis
Based on the principles outlined above, we can predict the characteristics of the signals for H-5 and H-6.
-
Proton H-5: This proton is ortho to the powerful electron-withdrawing CF₃ group. It is expected to be the more downfield of the two protons. Its signal will be split by H-6 (doublet), the C-3 fluorine (doublet), and the C-4 CF₃ group (quartet). The resulting multiplicity will be a doublet of doublet of quartets (ddq) .
-
Proton H-6: This proton is ortho to the bromine atom. It will be comparatively less downfield than H-5. Its signal will be split by H-5 (doublet). The five-bond couplings to the C-3 fluorine and the C-4 CF₃ group may be small and might not be fully resolved, potentially leading to a more complex or broadened doublet of multiplets (dm) .
Predicted Spectral Data Summary
The following table summarizes the predicted parameters for the aromatic protons. The chemical shift values are estimates relative to benzene (7.3 ppm) and assume a standard deuterated solvent like CDCl₃.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 8.0 – 8.3 | ddq | ³J_H5,H6 ≈ 8-9 Hz; ⁴J_H5,F3 ≈ 2-3 Hz; ⁴J_H5,CF3 ≈ 2-3 Hz |
| H-6 | 7.7 – 7.9 | dm | ³J_H6,H5 ≈ 8-9 Hz; ⁵J_H6,F3 ≈ 0-1 Hz; ⁵J_H6,CF3 ≈ 0-1 Hz |
Visualization of Spin-Spin Coupling Network
To clarify the complex interactions influencing the signal multiplicities, the following diagram illustrates the primary coupling pathways for protons H-5 and H-6.
Caption: Spin-spin coupling network for the aromatic protons.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable NMR spectrum requires meticulous attention to detail in sample preparation and data acquisition. The following protocol is designed to ensure spectral integrity and reproducibility.
Part A: Sample Preparation
The quality of the sample directly impacts the quality of the resulting spectrum. This protocol minimizes common sources of error like poor homogeneity and contamination.
-
Analyte Weighing: Accurately weigh 10-25 mg of this compound into a clean, dry vial.[15] A higher concentration may be needed for subsequent ¹³C NMR experiments, but overly concentrated samples can lead to broadened lines in ¹H spectra due to increased viscosity.
-
Solvent Selection & Addition: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The solvent must be deuterated to provide the lock signal for the spectrometer. CDCl₃ is a common choice, with a residual proton signal at ~7.26 ppm.
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a sharp singlet at 0.00 ppm for accurate chemical shift calibration.[15]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filtration: To remove any particulate matter which can severely degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Do not use cotton wool, as solvents may leach impurities.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Part B: Data Acquisition & Processing
These steps outline the procedure on a modern Fourier Transform NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Poor shimming results in broad and distorted peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D proton pulse sequence.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay (D1) of 1-2 seconds to allow for full relaxation of the protons between pulses.
-
-
Data Processing: The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.[17][18][19]
-
Fourier Transform (FT): Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.[20][21]
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).[20][21]
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.[20][21]
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak. For this molecule, the two aromatic signals should integrate to a 1:1 ratio.
-
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how substituent effects and complex coupling networks manifest in a seemingly simple two-proton system. A thorough understanding of the underlying principles of chemical shifts and J-coupling allows for a confident prediction and interpretation of the spectrum. By following a rigorous experimental protocol, researchers can acquire high-fidelity data that is essential for the unambiguous structural verification required in modern chemical research and development.
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13C NMR analysis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
An In-Depth Guide to the ¹³C NMR Analysis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: From Theory to Spectral Assignment
Abstract
The structural elucidation of highly substituted aromatic compounds is a critical task in synthetic chemistry, materials science, and drug development. This compound represents a molecule of significant analytical complexity due to its lack of symmetry and the presence of multiple NMR-active halogen substituents. This technical guide provides a comprehensive framework for the analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. We will delve into the fundamental principles governing the chemical shifts and coupling constants in this multifaceted system, outline a robust experimental protocol for data acquisition, and present a systematic, logic-driven strategy for the unambiguous assignment of all seven carbon signals. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of advanced NMR interpretation for complex small molecules.
Theoretical Principles: Decoding the Spectrum
A successful analysis of the ¹³C NMR spectrum of this compound hinges on a solid understanding of the interplay between substituent effects and nuclear spin-spin coupling. Given the absence of protons on the aromatic ring, the typically dominant C-H coupling is absent; instead, the spectrum is entirely defined by carbon-fluorine (C-F) couplings.
The Influence of Substituents on ¹³C Chemical Shifts
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[1][2] In a substituted benzene ring, each substituent exerts a predictable influence on the chemical shifts of the aromatic carbons. These effects are approximately additive and are influenced by both induction (through-bond polarization) and resonance (delocalization of π-electrons).[3][4]
-
Fluorine (-F): Strongly electronegative, causing a large downfield shift (deshielding) for the directly attached (ipso) carbon. It is a weak π-donor, causing minor shielding at the ortho and para positions.
-
Chlorine (-Cl) & Bromine (-Br): These halogens also deshield the ipso-carbon due to electronegativity. The "heavy atom effect" can cause additional shielding, particularly with bromine and iodine, but the primary influence on the ipso-carbon is deshielding.[3][4]
-
Trifluoromethyl (-CF₃): This group is a strong electron-withdrawing group through induction due to the three highly electronegative fluorine atoms. This leads to deshielding of the ipso-carbon.[5] It also deactivates the ring, influencing the electron density and thus the chemical shifts of the other ring carbons.
The Decisive Role of Carbon-Fluorine (¹⁹F) Coupling
Since ¹⁹F has a nuclear spin (I = 1/2) and 100% natural abundance, its coupling to ¹³C nuclei provides the most critical information for signal assignment. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
One-Bond Coupling (¹J_CF): This is a very large coupling, typically ranging from 230-350 Hz.[6] The carbon directly bonded to the fluorine atom (C3) and the carbon of the CF₃ group (C7) will each exhibit this large coupling, splitting their signals into a doublet and a quartet, respectively.
-
Two-Bond Coupling (²J_CF): Coupling through two bonds is smaller, generally in the range of 20-40 Hz.[5][6] Carbons ortho to the fluorine substituents (C2, C4 for the ring fluorine; C4 for the CF₃ group) will display this type of coupling.
-
Three-Bond Coupling (³J_CF): This coupling is typically in the range of 3-10 Hz.[5][6] Carbons meta to the fluorine substituents will be split by this magnitude.
-
Four-Bond Coupling (⁴J_CF): Coupling across four bonds is the smallest, often just 1-4 Hz, and may not always be resolved, sometimes leading only to signal broadening.[6]
A Validated Experimental Protocol
Acquiring a high-quality, interpretable spectrum is paramount. The following protocol is designed to ensure excellent signal-to-noise, particularly for the quaternary carbons which have long relaxation times.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. Use of a deuterated solvent is necessary for the spectrometer's lock system.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg in 0.5-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8]
-
Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube. This removes any particulate matter.
-
Referencing: Tetramethylsilane (TMS) is the standard internal reference for ¹³C NMR, defined as 0.0 ppm.[2]
Spectrometer Setup & Data Acquisition
The following parameters are recommended for a standard 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle. |
| Pulse Angle (P1) | 30° | A smaller flip angle is used as a compromise to shorten the required relaxation delay, which is crucial for observing quaternary carbons with long T₁ relaxation times without saturating their signal.[9] |
| Acquisition Time (AQ) | ~2.0 s | Provides adequate digital resolution for resolving small coupling constants. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | A longer delay allows for more complete relaxation of the quaternary carbon nuclei, leading to more reliable signal intensity. For quantitative results, this delay would need to be much longer (5 x T₁). |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a sufficient signal-to-noise ratio. |
| Decoupling | Broadband Proton Decoupling | Simplifies the spectrum by removing all C-H couplings.[1][2] In this specific molecule, its primary effect is to provide a signal enhancement via the Nuclear Overhauser Effect for any carbons near adventitious protons. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
Spectral Analysis & Signal Assignment Strategy
The key to deciphering the spectrum of this molecule is a systematic approach that leverages the predictable patterns of C-F coupling. All six aromatic carbons and the single CF₃ carbon are chemically non-equivalent and will produce seven distinct signals.
Caption: A logical workflow for the assignment of ¹³C NMR signals.
Step-by-Step Assignment
-
Identification of C7 (CF₃ carbon): The trifluoromethyl carbon is unmistakable. It will appear as a sharp quartet due to the one-bond coupling to three fluorine atoms (¹J_CF ≈ 275 Hz). Its chemical shift is typically found in the 120-125 ppm range.[5]
-
Identification of C3 (C-F carbon): The carbon directly bonded to the ring fluorine will be the most downfield aromatic signal due to fluorine's high electronegativity.[4] It will appear as a large doublet with a ¹J_CF of approximately 245 Hz.
-
Identification of C4 (C-CF₃ carbon): This carbon is adjacent to two powerful electron-withdrawing groups. It will be split into a quartet by the three fluorine atoms of the CF₃ group (²J_CF ≈ 35 Hz).[5][6] It will also show a smaller doublet splitting from the ring fluorine (²J_CF ≈ 20-25 Hz), resulting in a doublet of quartets (dq).
-
Assignment of C2 and C5:
-
C2 is two bonds away from the ring fluorine (²J_CF ≈ 20-25 Hz, doublet) and three bonds away from the CF₃ fluorines (³J_CF ≈ 4-6 Hz, quartet). It will appear as a doublet of quartets.
-
C5 is three bonds away from the ring fluorine (³J_CF ≈ 3-8 Hz, doublet) and three bonds away from the CF₃ fluorines (³J_CF ≈ 4-6 Hz, quartet). It will also appear as a doublet of quartets. Differentiating C2 and C5 relies on subtle differences in chemical shift predictions based on additivity rules, with the C2 environment (flanked by Br and F) being distinct from C5 (flanked by CF₃ and H-equivalent C6).
-
-
Assignment of C1 and C6:
-
C1 is three bonds from the ring fluorine (³J_CF ≈ 3-8 Hz, doublet) and four bonds from the CF₃ fluorines (⁴J_CF ≈ 1-2 Hz, quartet). The quartet coupling may be unresolved.
-
C6 is four bonds from the ring fluorine (⁴J_CF ≈ 1-3 Hz, doublet) and four bonds from the CF₃ fluorines (⁴J_CF ≈ 1-2 Hz, quartet). This signal is expected to be the most upfield and may appear as a finely split multiplet or a broadened singlet.
-
Predicted Data Summary
The following table summarizes the predicted ¹³C NMR data based on established principles and data from similar compounds.[5][6][10]
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J_CF, Hz) |
| C1 | ~115-120 | dq | ³J_CF ≈ 5, ⁴J_C(F3) ≈ 2 |
| C2 | ~125-130 | dq | ²J_CF ≈ 22, ³J_C(F3) ≈ 5 |
| C3 | ~155-160 | d | ¹J_CF ≈ 245 |
| C4 | ~128-133 | dq | ²J_CF ≈ 25, ²J_C(F3) ≈ 35 |
| C5 | ~122-127 | dq | ³J_CF ≈ 7, ³J_C(F3) ≈ 5 |
| C6 | ~120-125 | m | ⁴J_CF ≈ 2, ⁴J_C(F3) ≈ 2 |
| C7 (CF₃) | ~123-125 | q | ¹J_C(F3) ≈ 275 |
Multiplicity codes: d = doublet, q = quartet, dq = doublet of quartets, m = multiplet.
Advanced Considerations
The Nuclear Overhauser Effect (NOE)
In standard proton-decoupled ¹³C NMR, signal intensities are enhanced by the Nuclear Overhauser Effect (NOE), a transfer of spin polarization from the irradiated protons to the carbon nuclei.[11][12] For protonated carbons, this can enhance the signal by up to 200%.[13] However, for the quaternary carbons in this molecule (C1, C2, C3, C4), which have no attached protons, the NOE enhancement is negligible. This, combined with their typically long spin-lattice relaxation times (T₁), makes their signals inherently less intense and more difficult to observe.[14]
Addressing Quaternary Carbon Detection
The primary challenge in acquiring a clean spectrum of this molecule is ensuring the detection of the four quaternary aromatic carbons. The experimental parameters outlined in Section 2.2 (reduced pulse angle, increased relaxation delay) are designed to mitigate this issue. In cases of extremely weak signals, the addition of a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be employed. This agent dramatically shortens the T₁ relaxation times of all carbons, allowing for faster pulse repetition and improved signal averaging within a given timeframe, although it may also cause some line broadening.[15]
Conclusion
The ¹³C NMR analysis of this compound is a formidable but achievable challenge. A successful structural confirmation does not rely on any single piece of data, but on the synergistic interpretation of chemical shifts and, most critically, the rich tapestry of one-bond and long-range carbon-fluorine coupling constants. By combining a robust experimental methodology with a systematic, step-wise approach to spectral interpretation, researchers can confidently assign every carbon in this complex molecule, providing a powerful tool for quality control, reaction monitoring, and structural verification in advanced chemical research.
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An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction: The Unique Role of ¹⁹F NMR in Modern Drug Discovery
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in the arsenal of researchers, scientists, and drug development professionals.[1][2][3] With the increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science, the ability to unambiguously characterize these molecules is paramount.[4] The ¹⁹F nucleus possesses a unique set of properties that make it exceptionally well-suited for NMR studies: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% that of the proton nucleus.[4]
One of the most powerful features of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm.[5] This vast spectral dispersion minimizes signal overlap, a common challenge in ¹H NMR, and makes ¹⁹F NMR a highly sensitive probe of the local electronic environment.[1] Consequently, subtle changes in molecular structure, conformation, or intermolecular interactions can manifest as significant and readily interpretable variations in ¹⁹F chemical shifts.[4] This sensitivity is a double-edged sword; while it provides a wealth of information, it also necessitates a deep understanding of the factors that govern these shifts.
This technical guide provides an in-depth analysis of the predicted ¹⁹F NMR spectrum of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound that presents a compelling case study in the interplay of electronic and steric effects. We will dissect the expected chemical shifts for the two distinct fluorine environments in this molecule: the aromatic fluorine at the C3 position and the trifluoromethyl (CF₃) group at the C4 position. Furthermore, we will explore the potential for through-space coupling between these fluorine nuclei, a phenomenon that can provide valuable structural insights. Finally, a comprehensive, field-proven experimental protocol for acquiring a high-quality ¹⁹F NMR spectrum of this compound will be detailed, empowering researchers to apply these principles in their own laboratories.
Predictive Analysis of ¹⁹F NMR Chemical Shifts
The chemical shift of a fluorine nucleus is exquisitely sensitive to the electron density in its immediate vicinity. Electron-donating groups increase shielding and cause an upfield shift (to less negative ppm values), while electron-withdrawing groups decrease shielding, resulting in a downfield shift (to more negative ppm values).[4] In aromatic systems, both inductive and resonance effects of substituents must be considered to accurately predict chemical shifts.[4]
The Aromatic Fluorine (C3-F): A Tale of Competing Halogen Effects
The fluorine atom at the C3 position is flanked by a chlorine atom at C2 and a trifluoromethyl group at C4, with a bromine atom at the C1 position. To predict its chemical shift, we must consider the electronic contributions of these substituents:
-
Chlorine (C2): As a halogen, chlorine is inductively electron-withdrawing but can act as a weak resonance donor. Its ortho position relative to the C3-fluorine means its inductive effect will be dominant, leading to a deshielding (downfield) influence.
-
Trifluoromethyl (C4): The CF₃ group is a potent electron-withdrawing group through both a strong negative inductive effect (-I) and a negative hyperconjugation effect. Its para position allows for effective resonance withdrawal, further deshielding the aromatic ring and, consequently, the C3-fluorine.
-
Bromine (C1): Similar to chlorine, bromine is inductively electron-withdrawing and a weak resonance donor. Its meta position to the C3-fluorine means its influence will be primarily inductive, contributing to the overall deshielding of the fluorine nucleus.
Given the cumulative electron-withdrawing nature of the substituents, the C3-fluorine is expected to be significantly deshielded relative to fluorobenzene, which has a chemical shift of approximately -113.15 ppm.[6][7] The precise chemical shift will be a complex interplay of these competing effects.
The Trifluoromethyl Group (C4-CF₃): A Distinct Chemical Environment
The chemical shift of a trifluoromethyl group is generally found in a characteristic region of the ¹⁹F NMR spectrum, typically between -55 and -90 ppm. The exact position is influenced by the electronic character of the aromatic ring to which it is attached. In this compound, the CF₃ group is situated on a highly electron-deficient aromatic ring due to the presence of three halogen substituents. This electron deficiency will lead to a deshielding of the fluorine nuclei within the CF₃ group, likely shifting its resonance to the more downfield end of the typical range. For comparison, the chemical shift of the CF₃ group in trifluorotoluene is approximately -63.72 ppm.[6] We can anticipate a more downfield shift for the title compound.
Through-Space Coupling: A Proximity-Dependent Interaction
A fascinating aspect of ¹⁹F NMR is the potential for through-space scalar coupling (J-coupling) between fluorine nuclei that are not directly connected through the bond network but are in close spatial proximity.[8][9][10] In this compound, the aromatic fluorine at C3 and the fluorine atoms of the trifluoromethyl group at C4 are positioned ortho to each other. This proximity may allow for sufficient orbital overlap to produce a measurable through-space coupling constant (⁵JFF). The observation of such a coupling would provide definitive evidence for the relative positioning of these two fluorine-containing moieties. These through-space couplings are typically in the range of 2.5 to 5 Hz.[8]
Data Presentation: Predicted ¹⁹F NMR Parameters
| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J) |
| Aromatic Fluorine (C3-F) | -120 to -140 | Quartet (or more complex multiplet) | ⁵JFF (through-space) = 2-5 Hz |
| Trifluoromethyl (C4-CF₃) | -60 to -70 | Doublet (or more complex multiplet) | ⁵JFF (through-space) = 2-5 Hz |
Visualizing Molecular Interactions
The following diagram illustrates the key through-bond and potential through-space interactions influencing the ¹⁹F NMR chemical shifts in this compound.
Caption: Interplay of electronic effects and potential through-space coupling.
Experimental Protocol for ¹⁹F NMR Acquisition
The following protocol outlines the key steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from fluorinated impurities.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) or acetone-d₆ are common choices. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[11][12]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard: Add an internal reference standard for accurate chemical shift calibration. While trifluoroacetic acid (TFA) is sometimes used, its chemical shift can be pH-dependent. A more robust standard is 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), which provides a sharp singlet at -61.3 ppm in DMSO-d₆.[13] Alternatively, an external reference of CFCl₃ can be used, but this requires susceptibility corrections.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment using the instrument's temperature control unit.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Spectral Width: Given the wide chemical shift range of ¹⁹F, initially set a large spectral width (e.g., 200-250 ppm) to ensure all signals are captured.[14] The center of the spectrum should be set to an estimated average chemical shift (e.g., -90 ppm).
-
Acquisition Time (at): Set the acquisition time to at least 1-2 seconds to ensure adequate digital resolution for resolving fine couplings.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹F.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is often sufficient.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. However, to observe potential through-space couplings between the aromatic fluorine and the CF₃ group, a non-decoupled spectrum may also be informative.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (e.g., 3,5-BTFMBA at its known chemical shift in the chosen solvent). If an external reference was used, apply the necessary corrections.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Conclusion: A Powerful Probe into Molecular Architecture
This in-depth technical guide has provided a comprehensive predictive analysis of the ¹⁹F NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy. By systematically evaluating the electronic effects of the various substituents, we have established a framework for anticipating the chemical shifts of both the aromatic and trifluoromethyl fluorine nuclei. The potential for through-space coupling offers an exciting avenue for gaining deeper structural insights.
The detailed experimental protocol presented herein provides a robust methodology for acquiring high-quality, reproducible ¹⁹F NMR data. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and practices is not merely academic; it is a critical component of modern molecular design and characterization. The exquisite sensitivity of the ¹⁹F nucleus to its local environment makes it an unparalleled reporter on molecular structure, conformation, and interactions, solidifying its role as a cornerstone technique in the advancement of chemical and pharmaceutical sciences.
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An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a complex polyhalogenated aromatic compound. The principles, methodologies, and expected fragmentation patterns discussed herein are intended to provide researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally similar molecules.
Introduction: The Analytical Challenge
This compound presents a unique analytical challenge due to its intricate combination of substituents on the benzene ring. Each halogen (Bromine, Chlorine, Fluorine) and the trifluoromethyl group imparts distinct properties that influence its behavior during mass spectrometric analysis. A thorough understanding of these influences is paramount for accurate structural elucidation and quantification.
The primary challenges include:
-
Complex Isotopic Patterns: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a complex and highly characteristic isotopic signature for the molecular ion and any fragments containing these halogens.[1][2][3][4]
-
Multiple Fragmentation Pathways: The diverse array of substituents provides numerous potential sites for fragmentation, leading to a rich but potentially complex mass spectrum.
-
Ionization Efficiency: As a relatively nonpolar molecule, achieving efficient ionization can be challenging with certain techniques like electrospray ionization (ESI).[5][6][7]
This guide will systematically address these challenges, providing both theoretical grounding and practical, field-proven protocols.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical for the successful analysis of this compound. The two most relevant techniques for this type of molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and extensive fragmentation.
Causality of Choice: EI is the preferred method for this compound when detailed structural information is required. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. Given the volatility of the analyte, it is ideally suited for coupling with Gas Chromatography (GC-MS).
Expected Molecular Ion: The molecular ion of this compound will exhibit a characteristic isotopic cluster due to the presence of bromine and chlorine. The nominal molecular weight is 292 g/mol . The most abundant peaks in the molecular ion cluster will correspond to the combinations of the most abundant isotopes: ⁷⁹Br and ³⁵Cl.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that is typically used for polar, less volatile molecules.[6] While not the conventional choice for nonpolar aromatic compounds, recent advancements have expanded its applicability.[5][8] For this compound, ESI would be less efficient than EI and would likely require specific solvent conditions or the use of dopants to promote ionization, potentially forming adducts or radical ions.[5]
Causality of Choice: ESI would be considered if the analysis is being performed using Liquid Chromatography (LC-MS) or if minimal fragmentation is desired to primarily observe the molecular ion. However, for a molecule of this nature, EI-MS is generally more informative.
Isotopic Distribution: The Halogen Signature
A key identifying feature in the mass spectrum of this compound is the unique isotopic pattern of its molecular ion and halogen-containing fragments.
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1.[1][3]
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2]
The combination of one bromine and one chlorine atom will result in a characteristic cluster of peaks in the molecular ion region (M, M+2, M+4). The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₇H₃BrClF₃
| Isotopic Combination | m/z (nominal) | Relative Abundance (approx.) |
| ⁷⁹Br, ³⁵Cl | 292 | 100% |
| ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 294 | ~133% |
| ⁸¹Br, ³⁷Cl | 296 | ~33% |
Note: The exact m/z values and relative abundances will depend on the resolution and accuracy of the mass spectrometer.
Fragmentation Pathways under Electron Ionization
The fragmentation of this compound under EI conditions is expected to be driven by the stability of the resulting ions and neutral losses. The electron-withdrawing nature of the trifluoromethyl group and the halogens will significantly influence the fragmentation pathways.[9]
Diagram 1: Proposed EI Fragmentation Workflow
Caption: General workflow for EI-MS analysis.
Primary Fragmentation Events
The initial fragmentation events are likely to involve the cleavage of the carbon-halogen bonds or the carbon-trifluoromethyl bond.
-
Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for brominated aromatic compounds.[10] The loss of a bromine radical would result in a fragment ion at m/z 213/215 (depending on the chlorine isotope).
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is also a probable event, leading to a fragment ion at m/z 257/259 (depending on the bromine isotope).
-
Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is also susceptible to cleavage, which would yield a fragment ion at m/z 223/225/227. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the stability of the resulting carbocation.[9][11]
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions.
-
Loss of Halogens from Primary Fragments: The fragment ions formed by the initial loss of a halogen or the trifluoromethyl group can subsequently lose other substituents.
-
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although this is generally less common for stable aromatic systems.
Diagram 2: Proposed Fragmentation Pathways
Caption: Key fragmentation pathways of the target molecule.
Table 2: Summary of Predicted Major Fragment Ions
| m/z (nominal) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 292/294/296 | [C₇H₃BrClF₃]•+ | - | Molecular Ion [M]•+ |
| 257/259 | [C₇H₃BrF₃]+ | •Cl | Loss of a chlorine radical |
| 213/215 | [C₇H₃ClF₃]+ | •Br | Loss of a bromine radical |
| 223/225/227 | [C₇H₃BrCl]+ | •CF₃ | Loss of a trifluoromethyl radical |
| 145 | [C₇H₃F₃]+ | •Br, •Cl | Sequential loss of bromine and chlorine |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation for GC-MS Analysis
Proper sample preparation is crucial to avoid contamination and ensure optimal instrument performance.[12][13][14]
Protocol:
-
Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[13] Avoid non-volatile solvents.[15]
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.[15] This prevents detector saturation and column overloading.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.[14]
-
Vial Selection: Use clean, glass autosampler vials with PTFE-lined septa to avoid contamination from plasticizers.[15]
GC-MS with Electron Ionization Methodology
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.
Protocol:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. The injector temperature should be set to a temperature that ensures rapid volatilization of the analyte without thermal degradation (e.g., 250-280 °C).
-
GC Oven Program:
-
Initial Temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Self-Validation: The protocol's validity is confirmed by the consistent retention time of the analyte peak and the reproducible fragmentation pattern across multiple injections. The characteristic isotopic cluster of the molecular ion and key fragments serves as an internal validation of the compound's identity.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires a deep understanding of ionization principles, isotopic patterns, and fragmentation mechanisms. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize this complex molecule. The combination of its unique isotopic signature and predictable fragmentation pathways under electron ionization makes mass spectrometry an exceptionally powerful tool for its analysis.
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The Strategic Utility of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic potential.[1][2][3] 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound, has emerged as a valuable building block for the synthesis of novel pharmaceutical agents. Its unique arrangement of halogen and trifluoromethyl substituents offers a versatile platform for a variety of chemical transformations, enabling the construction of complex and highly functionalized molecules. This guide provides a comprehensive overview of the commercial availability, chemical properties, synthetic strategies, and analytical characterization of this important intermediate, with a focus on its applications in drug discovery and development.
Commercial Availability
This compound is available from several commercial suppliers specializing in fine chemicals and research compounds. When sourcing this material, it is crucial to verify the CAS number to ensure the correct isomer is obtained.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Additional Information |
| American Elements | 1260890-50-3 | Offers various purity grades and quantities.[4] |
| Fisher Scientific | Available through their catalog, often supplied by Toronto Research Chemicals.[5][6] | |
| BLDpharm | 344-65-0 | Note: This CAS number corresponds to an isomer. Careful verification is needed.[7] |
| ChemicalBook | 402-04-0 | Note: This CAS number corresponds to an isomer. Careful verification is needed.[8] |
Physicochemical and Safety Data
Table 2: Physicochemical Properties of 1-Bromo-2-chloro-4-(trifluoromethyl)benzene (Isomer)
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClF₃ | [8] |
| Molecular Weight | 259.45 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| InChI Key | RVTIHGGJJMXISV-UHFFFAOYSA-N | [8] |
Safety Information
The following safety data is based on the Safety Data Sheet provided by American Elements for CAS number 1260890-50-3.[9]
-
GHS Pictograms:
-
GHS07: Exclamation Mark
-
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Applications in Drug Discovery
The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to enhance metabolic stability and act as a bioisostere for other groups like methyl or chloro.[10][11] The presence of multiple distinct halogen atoms on the benzene ring of this compound allows for selective and sequential functionalization through various cross-coupling reactions. This makes it an invaluable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization.
The strategic placement of the substituents allows for the controlled introduction of different aryl, heteroaryl, alkyl, or amino groups, enabling the exploration of a vast chemical space around a core scaffold. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where precise molecular interactions are critical for efficacy and selectivity.
Synthetic Approaches
Conceptual Synthetic Workflow
Figure 1: A generalized workflow for the synthesis of polyhalogenated trifluoromethylbenzenes.
Experimental Protocol (Adapted from similar syntheses)
The following protocol is a general guideline adapted from the synthesis of similar polyhalogenated aromatic compounds and should be optimized for the specific target molecule.[12][13][14]
-
Diazotization of a Precursor Aniline:
-
Dissolve the appropriately substituted aniline (e.g., 4-bromo-3-chloro-2-fluoroaniline) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Halogen Exchange (Sandmeyer-type Reaction):
-
In a separate flask, prepare a solution of the desired cuprous halide (e.g., cuprous iodide for iodination) in the corresponding hydrohalic acid.
-
Slowly add the cold diazonium salt solution to the cuprous halide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reactivity in Cross-Coupling Reactions
The differential reactivity of the C-Br, C-Cl, and C-F bonds in this compound is a key feature that enables its utility in synthetic chemistry. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally the most reactive, followed by the C-Cl bond, while the C-F bond is typically the least reactive. This allows for selective functionalization at the bromine position, leaving the other halogens available for subsequent transformations.
Logical Flow of Selective Cross-Coupling
Figure 2: Stepwise functionalization via selective cross-coupling reactions.
Analytical Characterization
The structure and purity of this compound are typically confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern. The number of signals and their multiplicities will be consistent with the number of non-equivalent protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine, chlorine, and fluorine will also exhibit characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group and another signal for the fluorine atom attached to the ring, providing unambiguous confirmation of their presence.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.[15] The fragmentation pattern can provide further structural information.
Table 3: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic splitting patterns. |
| ¹³C NMR | Quartet for the CF₃ carbon, distinct signals for other aromatic carbons. |
| ¹⁹F NMR | Signals for both the CF₃ group and the aromatic fluorine. |
| MS (EI) | Molecular ion with a complex isotopic pattern due to Br and Cl. |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its commercial availability, coupled with the well-established reactivity of its functional groups, makes it an attractive starting material for the synthesis of novel and complex molecules. The strategic use of this intermediate can accelerate the discovery of new therapeutic agents by enabling the efficient exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for more effective and safer drugs continues to grow, the importance of such strategically designed building blocks in medicinal chemistry is poised to increase.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: a rational approach in drug design. Journal of medicinal chemistry, 58(21), 8315-8359.
- Zahra, J. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Wikipedia. (2024). Trifluoromethyl group.
- American Elements. (n.d.). This compound.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Organic Syntheses. (1963). 1-BROMO-2-FLUOROBENZENE. Organic Syntheses, 43, 12.
- American Elements. (n.d.). This compound Safety Data Sheet.
- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- NIST WebBook. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- NIST WebBook. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
- Loba Chemie. (2015, April 9). TRIMETHYLAMINE FOR SYNTHESIS MSDS CAS No.
- PMC - NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-(trifluoromethyl)benzene.
- MDPI. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Beilstein Journals. (2017, December 6). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
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An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound with significant potential in pharmaceutical and agrochemical research and development. Recognizing the limited availability of specific safety data for this novel compound, this guide synthesizes information from structurally similar molecules to establish a robust framework for its safe utilization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into hazard identification, risk mitigation, and emergency preparedness. The causality behind each experimental choice is explained to ensure a self-validating system of laboratory safety.
Introduction: Understanding the Compound
This compound is a complex halogenated aromatic compound. Its utility in organic synthesis, particularly as a building block for novel therapeutic agents and agrochemicals, is noteworthy. The presence of multiple halogen substituents and a trifluoromethyl group imparts unique chemical properties, which also necessitate a detailed and cautious approach to its handling. This guide aims to provide the necessary framework for its safe and effective use in a laboratory setting.
Rationale for a Dedicated Safety Guide
The unique substitution pattern of this molecule suggests that it may exhibit specific reactivity and toxicity profiles. In the absence of comprehensive studies on the specific target compound, a proactive and evidence-based approach to safety is paramount. This guide bridges the current knowledge gap by extrapolating data from closely related chemical entities and established principles of handling halogenated aromatic compounds.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, this assessment is based on the known hazards of its structural analogs.
GHS Classification (Predicted)
Based on the GHS classifications of structurally similar compounds such as 1-Bromo-2-chloro-4-(trifluoromethyl)benzene and 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, the following GHS hazard statements are predicted for this compound[1][2]:
Signal Word: Warning
Pictograms:
Physical and Chemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Rationale |
| Appearance | Colorless to light yellow liquid | Based on analogs like 1-bromo-2-chloro-4-trifluoromethyl-benzene.[4] |
| Boiling Point | ~190-210 °C at 760 mmHg | Extrapolated from similar polysubstituted benzene derivatives. |
| Molecular Weight | 277.44 g/mol | Calculated from the chemical formula C₇H₂BrClF₄. |
| Solubility | Insoluble in water, soluble in organic solvents | Typical for halogenated aromatic compounds.[6] |
Toxicological Profile (Inferred)
Direct toxicological data is unavailable. The primary toxicological concerns are based on irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications of its analogs.[1][3] Chronic exposure effects are unknown, and the compound should be handled as potentially harmful.
Reactivity and Stability
Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, the presence of the trifluoromethyl group can influence reactivity.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and reactive metals.
-
Hazardous Decomposition Products: Combustion may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, hydrogen fluoride, and carbon oxides.
-
Reactivity with Grignard Reagents: The synthesis of Grignard reagents from trifluoromethyl-substituted bromobenzenes can be highly exothermic and potentially explosive under certain conditions, especially with loss of solvent or upon heating.[6][7] Extreme caution and careful temperature control are necessary if considering such reactions.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential.[8]
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), flame-retardant lab coat, and closed-toe shoes | ASTM F739 / EN 374 | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies, a NIOSH-approved respirator with organic vapor cartridges is required. | NIOSH/MSHA approved | Minimizes inhalation of harmful vapors. |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[8]
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Keep containers tightly closed when not in use.
-
Store in the original container, which should be clearly labeled with the full chemical name and hazard warnings.
Dispensing and Weighing
-
Perform all dispensing and weighing operations within a chemical fume hood.
-
Use appropriate, clean, and dry glassware.
-
Avoid generating aerosols or mists.
Experimental Workflows and Methodologies
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment before handling the compound.
Caption: A logical workflow for conducting a risk assessment.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean.
-
Don all required PPE.
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
Carefully measure and transfer the required amount of the compound using appropriate tools.
-
Keep the container sealed when not in use.
-
Conduct all experimental procedures with the fume hood sash at the lowest practical height.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area. |
Waste Disposal
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste.[8]
-
Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.
Conclusion
While this compound presents an exciting opportunity for chemical innovation, its safe handling is of the utmost importance. By understanding the potential hazards through the lens of its structural analogs and adhering to the rigorous protocols outlined in this guide, researchers can confidently and safely explore the synthetic potential of this compound. Continuous vigilance and a proactive safety culture are the keys to mitigating risks in the laboratory.
References
- 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. ChemSrc. [Link]
- 2-Bromo-1-chloro-3-(trifluoromethyl)benzene. PubChem. [Link]
- 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. PubChem. [Link]
- 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. PubChem. [Link]
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). U.S. Environmental Protection Agency. [Link]
- Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). PPRTV Library. [Link]
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Methodological & Application
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction: Navigating Complexity in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed transformation is fundamental to the synthesis of biaryls, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate at the heart of this guide, 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, presents a classic challenge in regioselective synthesis. As a polyhalogenated aromatic compound, it offers multiple potential sites for reaction. However, the distinct electronic properties of the carbon-halogen bonds allow for a highly selective transformation. This document provides a detailed protocol and scientific rationale for the selective Suzuki-Miyaura coupling at the C-Br bond, leveraging the inherent reactivity differences among the halogen substituents. The strong electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the aryl halide, a factor that must be considered in optimizing reaction conditions.[3][4]
The Principle of Chemoselectivity
The success of a selective Suzuki-Miyaura coupling on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen bonds. This reactivity is primarily governed by the bond dissociation energies, which dictate the ease of the initial and often rate-determining oxidative addition step in the catalytic cycle.[5] The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
C–I > C–Br > C–OTf >> C–Cl > C–F [2][6]
For the substrate this compound, this reactivity hierarchy strongly predicts that a palladium(0) catalyst will selectively undergo oxidative addition into the carbon-bromine bond over the more robust carbon-chlorine and carbon-fluorine bonds. The C-F bond is generally considered inert under typical Suzuki-Miyaura conditions. While C-Cl bond activation is achievable, it typically requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands and stronger bases.[6][7] Therefore, by carefully selecting standard Suzuki-Miyaura conditions, we can achieve a highly chemoselective coupling at the C-Br position.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Arylboronic Acid | 1.2 - 1.5 | Organoboron coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.02 - 0.05 | Palladium(0) catalyst precursor |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Base |
| 1,4-Dioxane | - | Anhydrous, degassed solvent |
| Water | - | Co-solvent, aids in base dissolution and transmetalation |
Reaction Setup and Procedure
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Atmosphere Exchange: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry, typically aiming for a substrate concentration of 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.
-
Monitoring Progress: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[9]
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Causality Behind Experimental Choices
-
Catalyst Selection: Pd(PPh₃)₄ is a widely used, commercially available, and reliable air-stable Pd(0) precursor.[9] It is highly effective for the coupling of aryl bromides. For more challenging couplings, or to optimize catalyst loading, other catalyst systems such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) could be screened.
-
The Role of the Base: The base is a critical component of the Suzuki-Miyaura reaction.[10] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7][11] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used due to their effectiveness, cost, and ease of removal during workup.[12] The choice of base can also influence the reaction rate and prevent side reactions.
-
Solvent System: A mixture of an organic solvent and water is often employed. 1,4-Dioxane or toluene are common organic solvents that can solubilize the organic reagents and the palladium catalyst. Water is necessary to dissolve the inorganic base and is believed to play a role in the transmetalation step. The solvent system must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich, bulky ligand), or screening different bases (e.g., Cs₂CO₃, which is more soluble and often more effective).
-
Homocoupling of Boronic Acid: The formation of Ar'-Ar' as a byproduct can occur, particularly at higher temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a large excess should be avoided. Ensuring a rigorously oxygen-free environment can also minimize this side reaction.
-
Steric Hindrance: If the arylboronic acid has bulky ortho-substituents, the reaction may be slower. In such cases, ligands specifically designed for sterically hindered couplings, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), may be necessary to achieve good yields.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and highly selective route to synthesize complex biaryl structures. By exploiting the inherent differences in carbon-halogen bond reactivity, the C-Br bond can be selectively functionalized in the presence of more robust C-Cl and C-F bonds. The protocol and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this versatile transformation in their synthetic endeavors. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and a rational selection of catalyst, base, and solvent are paramount to achieving high yields and purity.
References
- Bellina, F., & Rossi, R. (2010). The Development of New and More Environmentally Friendly Methodologies for the Suzuki–Miyaura Cross-Coupling Reaction. Chemical Reviews, 110(2), 1082-1146.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Yin, J., & Rainka, M. P. (2005). A new bulky and electron-rich monophosphine ligand for the palladium-catalyzed Suzuki coupling of aryl chlorides. The Journal of Organic Chemistry, 70(22), 8974-8985.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Matos, K., & Soderquist, J. A. (1998). A New Protocol for the Suzuki Cross-Coupling of B-Alkyl-9-borabicyclo[3.3.1]nonanes with Aryl and 1-Alkenyl Halides. The Journal of Organic Chemistry, 63(2), 461–470.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 40(24), 4544-4568.
- Ridgway, B. H., & Woerpel, K. A. (1998). Stereochemistry of the Transmetalation of an Alkylborane in the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(2), 458–460.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Semantic Scholar. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics.
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- ResearchGate. (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- ResearchGate. (n.d.). Table 3 . Selective coupling reaction of arylboronic acid with...
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids.
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palladium-catalyzed reactions with 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
An In-Depth Guide to Palladium-Catalyzed Reactions with 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the polyfunctionalized aromatic compound, this compound, in palladium-catalyzed cross-coupling reactions. The strategic arrangement of multiple halogen atoms with distinct reactivity profiles, combined with the presence of electron-withdrawing fluoro and trifluoromethyl groups, makes this substrate a valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry and materials science.
The primary focus of this guide is to exploit the inherent differences in the carbon-halogen bond strengths to achieve regioselective functionalization. The protocols and insights provided herein are designed to be self-validating systems, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
The Principle of Regioselective Cross-Coupling
The successful application of this compound in sequential synthesis hinges on the predictable and selective activation of one carbon-halogen bond over another. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy (BDE) of the C-X bond. For aryl halides, this reactivity generally follows a well-established trend: C-I > C-OTf > C-Br >> C-Cl.[1][2][3]
This reactivity hierarchy is the cornerstone of our synthetic strategy, allowing for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. This selective approach provides a powerful tool for the divergent synthesis of polysubstituted aromatic compounds.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 mixture, 0.25 M)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the toluene/water solvent mixture to the reactants, followed by the catalyst and ligand.
-
Degas the resulting slurry by bubbling the inert gas through it for 10-15 minutes.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | >90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 85-95 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 85-95 |
Note: Yields are illustrative, based on typical outcomes for similar electron-deficient aryl bromides. [7]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. [3][5]This reaction is fundamental in the synthesis of functional materials and complex pharmaceutical intermediates.
Mechanism & Causality
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The crucial difference lies in the copper co-catalyst cycle. Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. [3][6]The use of an amine base (e.g., triethylamine, diisopropylamine) is twofold: it acts as a base to deprotonate the alkyne and as a solvent. Anhydrous and anaerobic conditions are typically required to prevent the oxidative homocoupling of the alkyne (Glaser coupling). [5]
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol: Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours. [7]6. Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N (3) | THF | 50 | >90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N (3) | THF | RT | >95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N (3) | THF | 50 | 85-95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N (3) | THF | RT | 80-90 |
Note: Yields are illustrative and based on established procedures for aryl bromides. [10]
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from an aryl halide and an alkene. [8]It is particularly useful for synthesizing stilbenes, cinnamates, and other vinyl-substituted aromatics. The reaction generally exhibits high trans selectivity. [9]
Mechanism & Causality
Following the selective oxidative addition of Pd(0) to the C-Br bond, the resulting aryl-palladium complex coordinates to the alkene. A syn-migratory insertion of the aryl group onto the alkene occurs, followed by a β-hydride elimination to release the substituted alkene product. The final step is the reductive elimination of H-Br from the palladium complex, facilitated by a base, which regenerates the Pd(0) catalyst. [9]The choice of base (e.g., NaOAc, K₂CO₃, or an organic base like Et₃N) is crucial for neutralizing the HBr generated and ensuring catalytic turnover. Polar aprotic solvents like DMF or DMA are commonly used.
Protocol: Selective Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), NaOAc (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and the alkene (1.5 equiv) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the mixture for 12-24 hours. Monitor progress by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMF | 120 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMF | 120 | 85-95 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMF | 120 | 75-85 |
Note: The incorporation of fluorine-containing fragments via Heck reactions is a well-established strategy. [10][11]Yields are illustrative.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. [12][13]This reaction has revolutionized the synthesis of aniline derivatives, which are prevalent in pharmaceuticals and organic electronics.
Mechanism & Causality
The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond to yield the arylamine product and regenerate the Pd(0) catalyst. [13][14]This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) that facilitate the challenging C-N reductive elimination step. [15][16]
Protocol: Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox: To a vial, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.025 equiv), NaOtBu (1.4 equiv), and this compound (1.0 equiv).
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir for 4-18 hours, monitoring by LC-MS or GC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | >90 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 80-90 |
Note: Yields are illustrative. The choice of ligand and base is critical and may require optimization for specific amines. [18]
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling is a versatile reaction that couples an organohalide with an organostannane (organotin) reagent. [17]It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. [18][19]
Mechanism & Causality
The mechanism is analogous to the Suzuki coupling. After oxidative addition of Pd(0) to the C-Br bond, a transmetalation reaction occurs where the organic group is transferred from the tin reagent to the palladium complex. Reductive elimination then forms the desired C-C bond. [18]The transmetalation step is often the rate-limiting step and can be accelerated by using polar aprotic solvents like DMF or by adding stoichiometric additives such as CuI or LiCl.
Safety Note: Organotin reagents and byproducts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Waste must be disposed of according to institutional safety protocols.
Protocol: Selective Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 equiv) and this compound (1.0 equiv).
-
Add anhydrous DMF via syringe, followed by the organostannane reagent (1.1 equiv).
-
Degas the solution with a stream of argon for 10 minutes.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-16 hours).
-
Cool to room temperature and dilute with diethyl ether.
-
Wash the solution with water, followed by a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides.
-
Stir the biphasic mixture vigorously for 1-2 hours, then filter through Celite®.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | None | DMF | 90 | 85-95 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | None | DMF | 90 | 80-90 |
| 3 | Trimethyl(2-thienyl)tin | Pd(PPh₃)₄ (3) | None | DMF | 90 | 80-90 |
Note: Yields are illustrative. The purification step to remove tin residues is critical. [20][23]
References
- Feng, Z., Min, Q. Q., Zhao, H. Y., Gu, J. W., & Zhang, X. (2015). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. Angewandte Chemie (International ed. in English), 54(4), 1270–1274. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Fu, G. C., & co-workers. (Year). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
- Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-(trifluoromethyl)benzene.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
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- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
- ResearchGate. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Palani, T., et al. (Year). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Maleczka, R. E., & Gallagher, W. P. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Michigan State University Department of Chemistry. [Link]
- ResearchGate. (n.d.). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed. (n.d.). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
- PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Epistemeo. (2012, April 6).
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Molander, G. A., & co-workers. (Year). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
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Application Notes and Protocols for the Chemoselective Sonogashira Cross-Coupling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Complexity in Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium and copper complexes, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of various functional groups.[2][3]
This document provides a detailed guide to the Sonogashira cross-coupling of a challenging, polyhalogenated, and electron-deficient substrate: 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene . The presence of multiple potential reaction sites (C-Br, C-Cl, C-F) and strong electron-withdrawing groups (-CF₃, -F, -Cl) necessitates a carefully considered approach to achieve high chemoselectivity and reaction efficiency. We will delve into the mechanistic rationale behind the selective activation of the C-Br bond, provide a robust experimental protocol, and offer insights into potential challenges and optimization strategies.
Chemoselectivity: A Tale of Bond Energies and Catalyst Affinity
The success of a Sonogashira coupling on a polyhalogenated arene hinges on the selective activation of one carbon-halogen bond over others. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-OTf > C-Cl > C-F [3][4]
This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-Br bond is more susceptible to oxidative addition to the Pd(0) catalyst, the rate-limiting step of the catalytic cycle, compared to the stronger C-Cl and C-F bonds.[3]
The electron-withdrawing nature of the trifluoromethyl group and the adjacent halogens further influences the reactivity. While these groups increase the overall electrophilicity of the aromatic ring, their primary effect in this context is to facilitate the oxidative addition at the most labile site.[5] A study on the site-selective Sonogashira coupling of the related 1,4-dibromo-2-(trifluoromethyl)benzene demonstrated a clear preference for reaction at the C-Br bond para to the trifluoromethyl group, further supporting the predictable chemoselectivity for our target substrate.[6]
Therefore, we can confidently predict that the Sonogashira coupling of this compound will proceed selectively at the C-1 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
Figure 1. Simplified schematic of the Sonogashira catalytic cycles.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is generally the rate-determining step.[3]
-
Transmetalation : The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle), transferring the alkynyl group to the palladium center.
-
Reductive Elimination : The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle :
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.
-
While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[8] For this reason, and to simplify purification, copper-free Sonogashira protocols have been developed and are often preferred, especially in pharmaceutical applications.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Ligand (optional, for challenging couplings): Triphenylphosphine (PPh₃) or a more specialized ligand like XPhos.
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed tetrahydrofuran (THF) or 1,4-dioxane
-
Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen) capabilities.
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.).
-
Catalyst and Co-catalyst Addition : To the flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%) and, for the copper-catalyzed version, copper(I) iodide (1-3 mol%).
-
Solvent and Base Addition : Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N; 2-3 equiv.).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction : Stir the reaction mixture at room temperature or heat to 50-65 °C. The optimal temperature will depend on the reactivity of the specific alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification :
-
Dissolve the crude residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1-(alkynyl)-2-chloro-3-fluoro-4-(trifluoromethyl)benzene.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst Loading | 1-5 mol% | Sufficient for most couplings; higher loading may be needed for less reactive alkynes. |
| Copper(I) Iodide Loading | 1-3 mol% | Facilitates the formation of the copper acetylide intermediate.[7] |
| Ligand (optional) | 2-10 mol% | Bulky, electron-rich phosphines can enhance reactivity for sterically hindered substrates.[2] |
| Base | 2-3 equivalents | Neutralizes the HX formed and facilitates the deprotonation of the alkyne.[9] |
| Alkyne | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Temperature | Room Temp. to 65 °C | Higher temperatures may be required for less reactive coupling partners. |
| Solvent | THF, 1,4-Dioxane, Toluene | Must be anhydrous and degassed to prevent catalyst deactivation. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure rigorous exclusion of air and moisture. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Steric hindrance | Consider a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[8] | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High copper concentration | Reduce the amount of CuI or switch to a copper-free protocol.[8] | |
| Decomposition of Starting Material or Product | Excessive heat | Perform the reaction at a lower temperature for a longer duration. |
| Incompatible functional groups | Ensure the chosen reaction conditions are compatible with all functional groups on the substrates. |
Conclusion: A Versatile Tool for Complex Molecule Synthesis
The chemoselective Sonogashira cross-coupling of this compound is a highly valuable transformation for the synthesis of complex, fluorinated building blocks. By leveraging the inherent reactivity differences of the carbon-halogen bonds, a clean and predictable reaction outcome can be achieved. The provided protocol serves as a robust starting point, and with careful execution and optimization, this reaction can be a reliable tool in the arsenal of medicinal and materials chemists. The resulting products, with their remaining chloro and fluoro substituents, offer multiple avenues for further diversification, making this a strategic entry point into a wide array of novel chemical entities.
References
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- PubMed. (2019, March). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Link]
- PubMed. (2022, January 21).
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
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- ACS Publications. (2019, July 7).
- RSC Publishing. (2017, January 12). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
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- MDPI. (2020, April 20).
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- ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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- ResearchGate. (n.d.).
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- RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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- ResearchGate. (2022, March 14).
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Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. However, the reaction's success is deeply dependent on the electronic and steric nature of the substrates.
This guide provides an in-depth analysis and a robust protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene . This molecule presents a confluence of synthetic hurdles:
-
High Electron Deficiency: The cumulative electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl substituents significantly alter the reactivity of the aromatic ring.
-
Steric Hindrance: The bromine atom is flanked by a chlorine atom, creating a sterically congested environment around the reaction center that can impede the approach of the palladium catalyst.
-
Chemoselectivity: The presence of both bromo and chloro substituents requires a catalytic system that can selectively activate the more reactive C-Br bond over the C-Cl bond.
By understanding the causality behind experimental choices, researchers can effectively navigate these challenges to achieve high-yielding and selective amination of this valuable synthetic intermediate.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][4] A Pd(0) complex is the active catalyst, which undergoes a sequence of oxidative addition, ligand substitution/deprotonation, and reductive elimination to forge the new C-N bond. The efficiency of each step is critically influenced by the choice of ligand, base, and solvent.
The generally accepted mechanism involves:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. For aryl bromides and chlorides, this is often the rate-determining step of the cycle.[5][6]
-
Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine product and regenerating the active L-Pd(0) catalyst.[1]
Caption: Figure 2: Experimental Workflow from Setup to Purification
Step-by-Step Procedure:
-
Reaction Setup (in a Glovebox): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol %).
-
Reaction Setup (Benchtop/Schlenk Line): If a glovebox is unavailable, add the solids to the flask, seal it with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.5 M with respect to the aryl bromide). Follow with the addition of the amine coupling partner (1.2 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents. Use a fresh bottle of catalyst/base.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky ligands (e.g., RuPhos) or a stronger base like LHMDS. |
| Hydrodehalogenation | Formation of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene as a major byproduct. This can arise from a β-hydride elimination pathway. [1] | 1. Use a ligand with greater steric bulk (e.g., BrettPhos) to favor reductive elimination over β-hydride elimination.2. Ensure the amine is of high purity. |
| Formation of Biaryl Side Products | Homocoupling of the aryl bromide. | 1. Lower the catalyst loading.2. Ensure the reaction is not overheated. |
| Reaction Stalls | Catalyst deactivation or inhibition. | 1. Consider using a different generation of precatalyst (e.g., G4 instead of G3).2. Ensure the amine starting material is free of impurities that could act as catalyst poisons. [2] |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a scientifically-grounded approach that directly addresses the substrate's steric and electronic properties. By employing advanced, sterically demanding biarylphosphine ligands in conjunction with robust palladium precatalysts and strong, non-nucleophilic bases under strictly inert conditions, researchers can selectively and efficiently synthesize the desired C-N coupled products. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to incorporate this complex scaffold into their target molecules.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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- National Institutes of Health (NIH). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
- Reddit. (2018).
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- Royal Society of Chemistry. (2018). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Wordpress.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Application Notes and Protocols for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Intermediate Synthesis
Introduction: A Modern Building Block for Complex Synthesis
In the landscape of contemporary drug discovery, the demand for structurally complex and functionally diverse small molecules has never been greater. The strategic incorporation of fluorine and its derivatives has become a cornerstone of modern medicinal chemistry, offering a means to modulate pharmacokinetic and pharmacodynamic properties.[1][2] 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is a highly functionalized aromatic building block designed to meet the challenges of sophisticated pharmaceutical synthesis. Its unique arrangement of four distinct substituents—a bromine atom, a chlorine atom, a fluorine atom, and a trifluoromethyl group—on a benzene ring provides a powerful platform for the controlled and sequential introduction of molecular complexity. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate.
The strategic value of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, a foundational technology in modern organic synthesis. The generally accepted reactivity trend for halogens in such reactions is I > Br > Cl > F, allowing for selective functionalization at the bromine and chlorine positions. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic character of the aromatic ring, impacting reaction rates and regioselectivity.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe implementation of any chemical reagent in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1260890-50-3 | [4][5] |
| Molecular Formula | C₇H₂BrClF₄ | [5] |
| Molecular Weight | 277.44 g/mol | N/A |
| Appearance | Colorless to light yellow liquid (predicted) | N/A |
| Boiling Point | Not explicitly available; estimated to be >200 °C | N/A |
| Density | Not explicitly available | N/A |
Safety and Handling:
-
Engineering Controls: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Strategic Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions. This allows for the construction of highly substituted aromatic cores that are often found in advanced pharmaceutical intermediates.
Chemoselective Functionalization
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this reagent's synthetic utility. The C-Br bond is significantly more reactive in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the selective introduction of a substituent at this position while leaving the C-Cl bond intact for subsequent transformations.
Caption: A logical workflow for the sequential functionalization of the title compound.
Experimental Protocols
The following protocols are based on well-established methodologies for analogous polyhalogenated aromatic compounds and serve as a robust starting point for the development of specific synthetic routes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes a typical procedure for the selective palladium-catalyzed cross-coupling of an arylboronic acid at the more reactive C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective formation of a C-N bond at the C-Br position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a promising and highly versatile building block for the synthesis of complex pharmaceutical intermediates. Its densely packed and electronically distinct functional groups allow for a programmed and selective approach to the construction of highly substituted aromatic systems. The protocols provided herein, based on established and robust cross-coupling methodologies, offer a solid foundation for the exploration of this reagent's full potential in drug discovery and development. As with any new reagent, careful optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.
References
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- NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-.
- ChemicalRegister. (n.d.). 1-Bromo-4-fluoro-2-(trichloromethyl)benzene (CAS No. 1309602-51-4) Suppliers.
- PubChem. (n.d.). 2-Bromo-1-chloro-4-(trifluoromethyl)benzene.
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- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518.
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Application Notes & Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination and robust protocols for the chemoselective formation of a Grignard reagent from 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This polyhalogenated, electron-deficient aromatic compound is a valuable building block in medicinal chemistry and materials science, yet its selective functionalization presents significant challenges. We dissect the underlying chemical principles, comparing the classical direct magnesium insertion method with the more advantageous halogen-magnesium exchange. This guide presents a field-proven, low-temperature halogen-magnesium exchange protocol as the recommended method for achieving high selectivity and ensuring operational safety, given the inherent instability of trifluoromethyl-substituted Grignard reagents. An alternative protocol for direct magnesium insertion is also provided, with a thorough discussion of its limitations and the critical importance of magnesium activation techniques.
Strategic Considerations: Navigating Reactivity and Selectivity
The successful formation of a Grignard reagent from this compound hinges on selectively targeting the carbon-bromine bond while preserving the carbon-chlorine and carbon-fluorine bonds. The synthetic strategy is further complicated by the strongly electron-withdrawing trifluoromethyl (-CF3) group.
The Hierarchy of Halogen Reactivity
In Grignard reagent formation, the reactivity of aryl halides with magnesium metal follows a well-established trend: I > Br > Cl > F.[1] The carbon-fluorine bond is largely inert to magnesium insertion under standard conditions, making it an ideal spectator group in this reaction.[2] The primary challenge, therefore, is to achieve selective reaction at the C-Br bond without disturbing the C-Cl bond. While a reactivity window exists between bromine and chlorine, forcing conditions required for direct insertion can often lead to a loss of selectivity.
The Influence of the Trifluoromethyl Group
The -CF3 group exerts a powerful electron-withdrawing effect, which has a dual impact on the reaction:
-
Reactivity Enhancement: It increases the electrophilicity of the aromatic ring, potentially making the C-Br bond more susceptible to oxidative addition by magnesium.
-
Product Instability: It significantly destabilizes the resulting Grignard reagent (2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide. There are numerous reports of violent decompositions of trifluoromethyl-substituted Grignard reagents, particularly at elevated temperatures or concentrations.[3][4] This instability is a critical safety consideration and necessitates the use of mild, low-temperature conditions.
Method Selection: Direct Insertion vs. Halogen-Magnesium Exchange
Two primary strategies can be envisioned for this transformation. The choice of method is paramount for achieving the desired outcome safely and efficiently.
-
Direct Magnesium Insertion: This classical approach involves the direct reaction of the aryl bromide with magnesium metal. While conceptually simple, it is often plagued by initiation difficulties due to the passivating magnesium oxide (MgO) layer on the metal surface.[5] For this specific substrate, the higher temperatures sometimes required to initiate the reaction can lead to side reactions, such as Wurtz coupling, and pose a significant safety risk due to the instability of the -CF3 substituted product.[6][7]
-
Halogen-Magnesium Exchange: This more modern and controlled approach utilizes a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to perform a metal-halogen exchange with the aryl bromide.[8] These reactions are typically very fast, can be performed at low temperatures (enhancing safety and selectivity), and exhibit excellent functional group tolerance. The use of i-PrMgCl complexed with lithium chloride (i-PrMgCl·LiCl), often termed a "Turbo Grignard," further enhances reactivity, allowing for efficient exchange at temperatures that preserve the C-Cl bond and the integrity of the sensitive product.[9]
For this compound, the halogen-magnesium exchange is the unequivocally superior and recommended method.
Caption: Method selection workflow for Grignard formation.
Protocol 1: Chemoselective Formation via Halogen-Magnesium Exchange (Recommended)
This protocol leverages the enhanced reactivity and selectivity of i-PrMgCl·LiCl to perform a bromine-magnesium exchange at low temperatures, providing a safe and efficient route to the desired Grignard reagent.
Principle
The reaction proceeds via a four-centered transition state where the more electropositive magnesium atom from the highly reactive i-PrMgCl·LiCl exchanges with the more electronegative bromine atom on the aromatic ring. The equilibrium is driven by the formation of the more stable isopropyl bromide and the desired aryl Grignard reagent. The low temperature (-15 °C) ensures that the kinetic barrier for reaction at the C-Cl bond is not overcome and minimizes decomposition of the product.
Caption: Reaction scheme for the halogen-magnesium exchange.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich, etc. |
| Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) | ~1.3 M in THF | Sigma-Aldrich, etc. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, Sigma-Aldrich |
| Saturated aqueous NH4Cl solution | Reagent Grade | - |
| Iodine | Reagent Grade | - |
| sec-Butanol | Anhydrous | - |
| 1,10-Phenanthroline | Indicator Grade | - |
| Equipment | ||
| Schlenk flask or 3-neck round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Nitrogen or Argon gas line with bubbler | ||
| Rubber septa, syringes, and needles | ||
| Low-temperature cooling bath (e.g., dry ice/acetone) | ||
| Digital thermometer |
Step-by-Step Protocol
-
Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and allow it to cool under a stream of dry nitrogen or argon. Assemble the reaction flask with a magnetic stir bar, rubber septum, and inert gas inlet.
-
Inert Atmosphere: Purge the assembled apparatus with nitrogen or argon for at least 15 minutes to ensure an anhydrous and oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF to a concentration of approximately 0.5 M. A lower concentration is recommended to enhance the stability of the final Grignard solution.[3][4]
-
Cooling: Cool the substrate solution to -15 °C using a dry ice/acetone bath. Use a digital thermometer to monitor the internal temperature.
-
Reagent Addition: Slowly add the i-PrMgCl·LiCl solution (1.05 eq.) dropwise via syringe over 30-45 minutes. It is critical to maintain the internal temperature below -10 °C during the addition to ensure selectivity and prevent decomposition.[8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -15 °C for an additional 1-2 hours. To confirm the completion of the exchange, a small aliquot (e.g., 0.1 mL) can be carefully withdrawn via syringe and quenched into a vial containing saturated aqueous NH4Cl. The organic components can be extracted with diethyl ether and analyzed by GC-MS to confirm the disappearance of the starting material.
-
Quantification (Titration): Before use, the exact concentration of the newly formed Grignard reagent should be determined. A common method is titration against a standard solution of sec-butanol in THF using 1,10-phenanthroline as an indicator until the color disappears.
-
Use and Storage: The resulting Grignard reagent solution should be used immediately for the best results. It is not recommended to store this particular reagent due to its potential instability.
Protocol 2: Direct Magnesium Insertion (Alternative Method)
This method is presented for informational purposes but is considered high-risk and less reliable for this substrate. Extreme caution is advised.
Principle
This protocol relies on the direct oxidative insertion of magnesium metal into the C-Br bond. The primary hurdle is overcoming the passivating MgO layer on the magnesium surface to initiate the reaction.[5]
Magnesium Activation (Crucial Prerequisite)
Fresh, reactive magnesium surfaces are essential for initiation. Several methods can be employed:[5][10][11]
-
Iodine Activation: Add a single crystal of iodine to the magnesium turnings in the reaction flask under an inert atmosphere. Gently warm the flask with a heat gun until the purple iodine vapor is observed. The iodine is believed to etch the oxide layer, creating reactive sites.[5]
-
1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension in a small amount of THF. Gentle warming should initiate bubbling (ethylene evolution), which indicates an active magnesium surface.[5][10]
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can physically break the oxide layer.[10]
Step-by-Step Protocol
-
Setup: Prepare a dry, inert-atmosphere reaction setup as described in Protocol 1.
-
Magnesium Preparation: Add magnesium turnings (1.5 eq.) to the reaction flask.
-
Activation: Activate the magnesium using one of the methods described in section 3.2. For example, add a crystal of iodine and a small amount of anhydrous THF.
-
Initiation: Add a small portion (~5-10%) of a 0.5 M solution of this compound in anhydrous THF to the activated magnesium. The reaction is initiated if a gentle exotherm is observed and the iodine color fades. Gentle warming may be required, but extreme caution is necessary to prevent a runaway reaction.
-
Addition: Once the reaction is self-sustaining, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Note: Due to the product's instability, maintaining reflux is risky. A better, though more difficult, approach is to cool the reaction after initiation and perform the addition at a controlled low temperature (e.g., 0-10 °C).
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours. The reaction is typically complete when most of the magnesium has been consumed.
-
Quantification and Use: The resulting solution should be allowed to settle, and the supernatant can be cannulated to another flask for titration and immediate use.
Summary of Protocols and Expected Outcomes
| Parameter | Protocol 1: Halogen-Magnesium Exchange | Protocol 2: Direct Magnesium Insertion |
| Recommendation | Highly Recommended | Not Recommended / High Risk |
| Temperature | -15 °C to -10 °C | Reflux or 0 °C (difficult to control) |
| Selectivity (Br vs. Cl) | Excellent (>98:2) | Moderate to Poor |
| Key Side Products | Minimal | Wurtz coupling, C-Cl insertion, decomposition |
| Safety | High degree of control | High risk of exotherm and decomposition |
| Expected Yield | 85-95% (in solution) | Highly variable, often <50% |
Conclusion
The chemoselective preparation of (2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide is a challenging but achievable transformation. The evidence strongly supports the use of a low-temperature halogen-magnesium exchange protocol with a reagent such as i-PrMgCl·LiCl. This method offers superior selectivity, safety, and reliability compared to the classical direct magnesium insertion approach. The inherent instability conferred by the trifluoromethyl group necessitates careful control of temperature and concentration throughout the procedure. By adhering to the recommended protocol, researchers can confidently generate this valuable Grignard reagent for use in the synthesis of complex molecules for the pharmaceutical and materials industries.
References
- Thoreen, C. C., & Kang, J. (2012). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
- University of Calgary. (n.d.). Aryl Grignards. Department of Chemistry. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
- Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. [Link]
- Chemistry Stack Exchange. (2021).
- Tang, W., Sarvestani, M., Wei, X., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(6), 1369–1372. [Link]
- ResearchGate. (2009).
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- ResearchGate. (2004).
- Google Patents. (2001).
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- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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- Wunderlich, S. H., & Knochel, P. (2018). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 57(23), 7194-7198. [Link]
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Application Notes and Protocols for the Utilization of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the application of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS 1260890-50-3). While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented, its unique polysubstituted structure presents it as a highly valuable and versatile building block. This guide elucidates the synthetic potential of this molecule by proposing a detailed, robust protocol for the synthesis of a novel phenylpyrazole derivative, a class of compounds renowned for their potent fungicidal and herbicidal activities. The narrative focuses on the causality behind experimental choices, providing a framework for leveraging this precursor in the discovery of next-generation agrochemicals.
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks
The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. Polysubstituted aromatic compounds are paramount in this endeavor, as the nature and position of substituents profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. The subject of this guide, This compound (hereafter referred to as BCFTB ), is an exemplar of a strategically designed building block for modern agrochemical research.
The key structural features of BCFTB and their implications for synthesis are:
-
Trifluoromethyl Group (-CF₃): A ubiquitous moiety in modern agrochemicals, the -CF₃ group often enhances metabolic stability, binding affinity, and lipophilicity, which can improve cell membrane permeability.[1][2] Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.
-
Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, being the most reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] This allows for the facile and selective introduction of diverse molecular fragments.
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogens contribute to the overall electronic profile of the molecule and offer potential sites for nucleophilic aromatic substitution (SNAr) under specific conditions, although they are significantly less reactive than the bromo group in cross-coupling reactions. The strong C-F bond, in particular, often imparts metabolic stability.
Given these attributes, BCFTB is an ideal starting material for the synthesis of complex agrochemical targets, particularly those requiring a highly functionalized phenyl moiety.
Rationale for Application: Synthesis of Phenylpyrazole-Based Fungicides
Phenylpyrazole derivatives represent a cornerstone of the agrochemical industry, with numerous commercial products demonstrating exceptional efficacy as fungicides and herbicides.[6][7][8][9] A common structural motif in this class is a substituted phenyl ring attached to a pyrazole core. The specific substituents on the phenyl ring are critical for tuning the biological activity and spectrum of the compound.
This application note details a hypothetical, yet chemically robust, synthetic route to a novel N-aryl pyrazole derivative (4 ) from BCFTB (1 ). The proposed synthesis leverages a palladium-catalyzed Suzuki-Miyaura coupling reaction, a highly reliable and versatile method for C-C bond formation.[3][10] The bromine atom of BCFTB provides a regioselective site for this transformation, leaving the other halogen atoms and the trifluoromethyl group intact for potential further modification or as essential elements for biological activity.
The overall synthetic strategy is depicted below:
Caption: Proposed synthetic scheme for a novel phenylpyrazole agrochemical.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of 1-methyl-4-(2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole (3 ) from BCFTB . The protocol is designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Protocol 1: Suzuki-Miyaura Coupling of BCFTB with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Objective: To synthesize 1-methyl-4-(2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole (3 ) via a regioselective C-C bond formation at the bromine position of BCFTB .
Causality of Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected for its high efficiency and functional group tolerance in cross-coupling reactions involving electron-deficient aryl bromides.[11]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic ester.
Materials:
-
This compound (BCFTB , 1 ) (CAS 1260890-50-3)
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (2 )
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add BCFTB (1 ) (2.77 g, 10.0 mmol, 1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2 ) (2.50 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed deionized water (10 mL) to the flask via syringe.
-
Catalyst Addition: To the stirred suspension, add Pd(dppf)Cl₂ (0.41 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of BCFTB ), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product 3 .
Data Presentation and Expected Results
The following table summarizes the expected quantitative data for the synthesis of the target compound 3 .
| Parameter | Expected Value |
| Product | 1-methyl-4-(2-chloro-3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole (3 ) |
| Molecular Formula | C₁₁H₇ClF₄N₂ |
| Molecular Weight | 278.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H), 7.80 (s, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F), -115.0 (s, 1F) |
| MS (ESI) | m/z 279.0 [M+H]⁺ |
Note: NMR data are hypothetical and based on typical chemical shifts for similar structures.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Directions
This application note demonstrates the synthetic utility of This compound as a valuable precursor in agrochemical synthesis. The protocol provided for the Suzuki-Miyaura coupling offers a reliable and efficient method for accessing novel phenylpyrazole derivatives. The bromine atom's selective reactivity in palladium-catalyzed reactions allows for precise and predictable C-C bond formation, which is a cornerstone of modern synthetic chemistry.
Researchers can adapt this protocol to explore a wide range of other coupling partners, including different heterocyclic boronic esters, terminal alkynes (via Sonogashira coupling), or various amines (via Buchwald-Hartwig amination), thereby accessing a diverse library of potential agrochemical candidates from a single, highly functionalized starting material. The resulting products, such as compound 3 , can be subjected to further derivatization or directly screened for biological activity, accelerating the discovery pipeline for new and effective crop protection agents.
References
- American Elements. (n.d.). This compound.
- Deng, Q., et al. (2023). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. Pesticide Biochemistry and Physiology, 196, 105588. [Link]
- Ma, Y., et al. (2023). Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry, 71(39), 14247–14258. [Link]
- Qian, B., et al. (2023).
- Zhou, S., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6257. [Link]
- Jeschke, P. (2022). Manufacturing Approaches of New Halogenated Agrochemicals. ChemistryOpen, 11(5), e202200003. [Link]
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 503-511.
- Oldenhuis, N. J., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(48), 15228–15240. [Link]
- Molander, G. A., & Brown, A. R. (2003). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, J., & Buchwald, S. L. (2000). A Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 122(46), 11550–11551. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Prospective Application Notes and Protocols for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Material Science Research
A Theoretical and Application-Oriented Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a prospective guide. As of the latest literature review, specific experimental data, synthesis protocols, and documented applications for the precise isomer 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene are not available in published scientific literature or chemical databases. The information herein is a scientifically-grounded projection based on the well-established roles of its constituent functional groups and the known applications of analogous polyhalogenated and trifluoromethylated benzene derivatives in material science.
Introduction: A Molecule of Latent Potential
The field of material science is in a perpetual quest for novel molecular architectures that can push the boundaries of performance in electronics, polymers, and therapeutics. Polyhalogenated aromatic compounds are a cornerstone of this endeavor, serving as highly versatile building blocks for complex organic materials.[1][2] The specific substitution pattern of this compound suggests a molecule with a unique combination of reactivity and physicochemical properties. The presence of four distinct substituents—bromine, chlorine, fluorine, and a trifluoromethyl group—on a benzene ring offers a rich platform for synthetic manipulation and property tuning.
The trifluoromethyl (-CF3) group is particularly significant, known for its strong electron-withdrawing nature, high electronegativity, and ability to enhance metabolic stability and lipophilicity in drug candidates.[3][4][5][6] In material science, the -CF3 group contributes to improved thermal stability, chemical resistance, and specific electronic characteristics in polymers and organic electronic devices.[7] This guide will explore the theoretical applications and potential synthetic pathways for this currently uncharacterized molecule, providing a framework for researchers interested in exploring its utility.
Anticipated Physicochemical Properties and Significance
The unique arrangement of substituents on the benzene ring is predicted to govern its reactivity and suitability for various applications.
| Property | Anticipated Characteristic | Significance in Material Science |
| Molecular Weight | Approximately 277.44 g/mol | Influences volatility and processing conditions. |
| Reactivity | Multiple sites for selective cross-coupling reactions (Br > Cl). Activated ring for nucleophilic aromatic substitution (due to F and CF3). | Enables stepwise, controlled synthesis of complex molecules like OLED emitters, polymer repeat units, or pharmaceutical scaffolds.[1] |
| Electronic Nature | Strongly electron-deficient aromatic ring. | Can be used to tune the HOMO/LUMO energy levels in organic semiconductors, potentially leading to n-type materials.[1][2] |
| Solubility | Expected to have good solubility in organic solvents. | The trifluoromethyl group can enhance solubility, aiding in the solution-based processing of materials.[7] |
| Thermal Stability | High, due to the strong C-F bonds in the -CF3 group. | Suitable for applications in high-temperature environments, such as in aerospace polymers or thermally stable electronics.[7] |
Theoretical Synthesis Protocol
While no specific synthesis for this compound has been published, a plausible synthetic route can be devised based on established organohalogen chemistry, such as a Sandmeyer-type reaction from a corresponding aniline precursor.
Protocol: Hypothetical Synthesis via Diazotization-Halogenation
This protocol is a theoretical pathway and would require extensive optimization and experimental verification.
Objective: To synthesize this compound from a hypothetical precursor, 2-Chloro-3-fluoro-4-(trifluoromethyl)aniline.
Materials:
-
2-Chloro-3-fluoro-4-(trifluoromethyl)aniline (starting material, availability not confirmed)
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Sodium sulfate (Na2SO4), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Low-temperature thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Methodology:
-
Diazotization of the Aniline Precursor:
-
In a three-neck flask equipped with a magnetic stirrer and a low-temperature thermometer, dissolve the 2-Chloro-3-fluoro-4-(trifluoromethyl)aniline in 48% hydrobromic acid.
-
Cool the mixture to between 0°C and -5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the aniline solution while vigorously stirring and maintaining the temperature below 0°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO2 and HBr) at low temperatures generates a relatively stable diazonium salt. Low temperatures are crucial to prevent the premature decomposition of this salt.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the freshly prepared, cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution should be observed.
-
Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. This is a classic Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring.[8][9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator.
-
The crude product should be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to isolate the final product.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed using techniques such as NMR (¹H, ¹³C, ¹⁹F), GC-MS, and FT-IR spectroscopy.
-
Visualization of Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of the target compound.
Potential Applications in Material Science
Organic Electronics: Building Blocks for OLEDs and Organic Semiconductors
Polyhalogenated aromatic compounds are instrumental in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]
-
As a Synthetic Intermediate: The bromine and chlorine atoms on this compound would serve as orthogonal reactive sites for sequential cross-coupling reactions. For instance, a Suzuki coupling could be performed at the more reactive C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond. This allows for the precise and controlled construction of the complex π-conjugated systems that form the emissive or charge-transporting layers in OLEDs.[1]
-
Tuning Electronic Properties: The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups would lower the HOMO and LUMO energy levels of any material derived from this building block.[1][2] This is a critical strategy for designing electron-transporting (n-type) materials, which are essential for efficient and stable OLED devices.
Caption: Stepwise synthesis using the target compound's reactive sites.
Advanced Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers is a well-known strategy to enhance their properties.[7]
-
Enhanced Thermal and Chemical Resistance: Polymers derived from this monomer unit would likely exhibit high thermal stability and resistance to chemical degradation due to the high bond energy of C-F bonds.[5] This makes them candidates for high-performance plastics and coatings used in demanding aerospace or industrial applications.
-
Low Dielectric Constant: Fluorinated polymers often possess low dielectric constants, a crucial property for materials used in microelectronics as insulators to prevent signal loss in high-frequency applications.[7]
-
Hydrophobicity and Oleophobicity: The high fluorine content would impart water- and oil-repellent properties, making polymers suitable for creating self-cleaning or anti-fouling surfaces.
Drug Development and Agrochemicals
In medicinal chemistry, the trifluoromethyl group is a bioisostere for a methyl or chloro group and is frequently incorporated into drug candidates to improve their pharmacological profile.[4][5][6]
-
Metabolic Stability: The -CF3 group is resistant to metabolic oxidation, which can increase the half-life of a drug in the body.
-
Binding Affinity: The electronegativity of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[5]
-
Membrane Permeability: The lipophilic nature of the -CF3 group can enhance a molecule's ability to cross cell membranes.[5]
This molecule could serve as a scaffold for creating new pharmaceuticals or agrochemicals, where the halogen atoms provide handles for further chemical diversification.
Conclusion
While this compound remains a theoretically conceived molecule, its structure represents a confluence of desirable features for modern material science. It embodies the synthetic versatility of polyhalogenated aromatics and the performance-enhancing qualities of the trifluoromethyl group. The protocols and applications outlined in this guide are intended to provide a foundational framework for researchers who may undertake the synthesis and characterization of this and other novel fluorinated compounds. Its exploration could lead to the development of next-generation materials with superior thermal, electronic, and chemical properties.
References
- OLED Material Synthesis: The Role of Halogenated Intermediates. (n.d.).
- 1-bromo-2-chloro-4-trifluoromethyl-benzene. (n.d.). ChemicalBook.
- Halogenated Materials as Organic Semiconductors. (2025). ResearchGate.
- 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. (n.d.). BLDpharm.
- Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. (n.d.). NIST WebBook.
- Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis. (2023). ChemicalBook.
- Trifluoromethyl group. (n.d.). Wikipedia.
- CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. (n.d.). Chemsrc.
- Leveraging 1,3-Bis(trifluoromethyl)benzene for Advanced Materials Science. (n.d.).
- 1-Bromo-2-(trifluoromethoxy)benzene. (n.d.). Sigma-Aldrich.
- 1-Bromo-4-chloro-2-fluorobenzene synthesis. (n.d.). ChemicalBook.
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Method for producing 1-bromo-2-chloro-4-fluorobenzene. (n.d.). Google Patents.
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- 3. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
Heck reaction methodology for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
An Application Note and Comprehensive Protocol for the Heck Reaction of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Abstract
This document provides a detailed guide for performing the Mizoroki-Heck reaction on the complex, electron-deficient substrate, this compound. This polyhalogenated aromatic compound serves as a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a deep dive into the reaction's mechanistic underpinnings, strategic selection of reagents, and step-by-step experimental procedures. We address the critical challenge of regioselectivity and provide robust starting protocols and a comprehensive troubleshooting guide to ensure reliable and reproducible outcomes.
Part 1: Theoretical and Mechanistic Foundation
The Mizoroki-Heck reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] Its power lies in its ability to forge C(sp²)-C(sp²) bonds with high efficiency and stereoselectivity, typically favoring the trans product.[3]
The Heck Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][4] The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[3]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex, followed by a syn-carbopalladation, where the aryl group adds across the double bond.[3][5]
-
Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[3]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which re-enters the cycle.[3][6]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Substrate Analysis: this compound
The choice of this substrate presents a key question of regioselectivity. The benzene ring has three different halogen substituents (Br, Cl, F). The success of the reaction hinges on selectively activating only one C-X bond.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F .[7]
-
C-Br Bond: This is the weakest carbon-halogen bond in the molecule (excluding C-F), making it the most susceptible to oxidative addition by the Pd(0) catalyst.
-
C-Cl Bond: Significantly stronger than the C-Br bond, requiring more active, specialized catalyst systems (often employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands) and higher temperatures for activation.[7]
-
C-F Bond: This is the strongest carbon-halogen bond and is generally inert under typical Heck conditions.
Rationale for Reagent Selection
The choice of catalyst, ligand, base, and solvent is critical for success, especially with a highly functionalized substrate.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent and common choice.[1][2] It is stable, less expensive than many Pd(0) sources, and is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the alkene itself.[6]
-
Ligand: While some Heck reactions can proceed without ligands, their presence is crucial for stabilizing the Pd(0) catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[3][8]
-
For General Reactivity: Triphenylphosphine (PPh₃) is a standard choice. For a more robust system, a slightly bulkier and more electron-donating ligand like Tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition.
-
For Challenging Couplings: If yields are low, highly active, bulky, and electron-rich phosphine ligands (e.g., Tri-tert-butylphosphine P(tBu)₃) or N-Heterocyclic Carbene (NHC) ligands can overcome higher activation barriers.[9]
-
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to neutralize the H-X acid produced in the final step, regenerating the Pd(0) catalyst.[1][3] For this substrate, a moderately strong base like K₂CO₃ is a robust choice.
-
Solvent: High-boiling polar aprotic solvents are ideal as they can dissolve the organic substrates and inorganic base, and they allow for the higher temperatures often needed for aryl bromides.[10] Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates.[11][12]
Part 2: Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are toxic and should be handled with care. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst decomposition.[9]
Protocol A: General Procedure using Pd(OAc)₂ / P(o-tol)₃
This protocol provides a reliable starting point for coupling with activated alkenes like styrenes and acrylates.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes, Brine, Water (for work-up)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 277.4 mg), potassium carbonate (2.0 mmol, 276.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.
-
Using a syringe, add anhydrous DMF (5 mL) to the flask.
-
Add the alkene (1.5 mmol) via syringe.
-
Place the flask in a preheated oil bath set to 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure product.
Protocol B: Optimized Procedure for Less Reactive Alkenes
This protocol uses a more active ligand system and is suitable if Protocol A results in low conversion or for more sterically demanding alkenes.
Materials:
-
Same as Protocol A, but replace P(o-tol)₃ with Tri-tert-butylphosphine (P(tBu)₃) (4 mol%) or use a pre-catalyst like a palladacycle (e.g., Herrmann's catalyst).
-
Use N,N-Dimethylacetamide (DMAc) as the solvent.
Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol A, substituting the catalyst/ligand system and solvent.
-
Place the flask in a preheated oil bath set to a higher temperature, typically 120-140 °C.[10][13]
-
Stir vigorously and monitor as described in Protocol A. Reaction times may vary.
-
Follow the same work-up and purification procedure as outlined in Protocol A.
Part 3: Data & Troubleshooting
Expected Results & Parameter Summary
The following table outlines typical parameters and expected outcomes for the Heck coupling of this compound.
| Parameter | Protocol A | Protocol B |
| Aryl Halide | This compound | This compound |
| Alkene Partner | Styrene, n-Butyl Acrylate | Sterically hindered or less activated alkenes |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) | P(tBu)₃ (4 mol%) |
| Base | K₂CO₃ (2 equiv) | K₂CO₃ (2 equiv) |
| Solvent | DMF | DMAc |
| Temperature | 100-120 °C | 120-140 °C |
| Typical Time | 12-24 h | 18-36 h |
| Expected Yield | 65-90% | 50-80% |
| Stereoselectivity | Predominantly >95% trans (E)-isomer | Predominantly >95% trans (E)-isomer |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.[9]2. Insufficient temperature.3. Non-inert atmosphere (oxygen poisoning).[8]4. Poor quality or wet solvent/reagents. | 1. Switch to Protocol B with a more active ligand (e.g., P(tBu)₃).2. Increase temperature in 10 °C increments (up to ~140 °C for DMAc).3. Ensure the system is rigorously purged with N₂ or Ar. Use Schlenk techniques.4. Use freshly distilled or anhydrous grade solvents. Dry the base if necessary. |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Ligand dissociation or degradation at high temperatures.[13]3. Ligand:Pd ratio is too low. | 1. Ensure a strictly inert atmosphere.[9]2. Increase the ligand to palladium ratio (e.g., from 2:1 to 3:1).3. Consider a more thermally stable ligand or a pre-formed palladacycle catalyst. |
| Side Product Formation | 1. Alkene isomerization due to re-addition of H-Pd-X.[6]2. Homocoupling of the aryl bromide. | 1. This is less common with activated alkenes but can be suppressed by ensuring the base is effective.2. Lower the reaction temperature. Ensure a sufficient amount of the alkene coupling partner is present. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Base is consumed or is not soluble enough. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Use a finely powdered base and ensure vigorous stirring. Consider switching to a more soluble base like Cs₂CO₃. |
Part 4: Conclusion
The Heck reaction of this compound is a highly effective and regioselective transformation. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, the reaction proceeds predictably at the bromide position. The protocols provided offer robust starting points for coupling with a variety of alkenes, yielding valuable, highly functionalized aromatic compounds. By understanding the mechanistic principles and key reaction parameters, researchers can effectively troubleshoot and optimize this reaction for applications in pharmaceutical synthesis and advanced materials development.
Part 5: References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
-
Akbarzadeh, F., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7354-7364. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
Sharma, A., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Retrieved from [Link]
-
Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2533-2541. Retrieved from [Link]
-
Bhanage, B. M., et al. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Journal of Chemical Sciences, 122(5), 773-777.
-
AIP Publishing. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp. Retrieved from [Link]
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Selective Functionalization at the Bromine Position of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C-Br bond in 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal chemistry and materials science, featuring four distinct halogen substituents that allow for sequential, site-selective modifications. Achieving selectivity is paramount for its effective utilization. This document elucidates the chemical principles governing selectivity, focusing on palladium-catalyzed cross-coupling reactions, and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to confidently leverage this versatile synthetic intermediate.
Introduction: The Strategic Value of Selective Functionalization
Polyhalogenated aromatic compounds are pivotal synthons in the development of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronics. The molecule this compound presents a unique synthetic platform. The differential reactivity of its carbon-halogen bonds (C-Br vs. C-Cl) allows for programmed, stepwise derivatization. The ability to selectively functionalize the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations is a powerful strategy for building molecular complexity efficiently.[1]
The substituents on the benzene ring play a crucial role in modulating its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the substrate's reactivity towards oxidative addition in palladium-catalyzed cycles.[2][3] The fluorine atom, while also electronegative, can exert ortho-directing effects in certain metalation reactions.[4][5][6] Understanding these electronic influences is key to designing highly selective transformations.
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
The cornerstone of selective functionalization in polyhalogenated arenes is the difference in bond dissociation energies and, consequently, the reactivity of the carbon-halogen bonds in the rate-determining step of many cross-coupling reactions: oxidative addition to a low-valent metal center, typically Pd(0).[7][8][9]
The established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is:
C-I > C-OTf > C-Br >> C-Cl [10][11]
This inherent reactivity difference provides a large thermodynamic and kinetic window to favor the cleavage of the C-Br bond over the more robust C-Cl bond. The oxidative addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond, forming a Pd(II) intermediate.[12][13][14] The lower bond energy of the C-Br bond compared to the C-Cl bond results in a lower activation energy for this process, allowing the reaction to proceed selectively at the bromine position under carefully controlled conditions.
The choice of palladium catalyst, and particularly the ancillary ligands, is critical for modulating this selectivity.[15][16][17][18] While simple catalyst systems are often sufficient for C-Br activation, more electron-rich and sterically demanding ligands are typically required to activate the stronger C-Cl bond.[19][20][21] By avoiding these specialized ligands and using milder reaction conditions, one can ensure that the catalytic cycle operates exclusively at the C-Br position.
Caption: Fig 1. Generalized catalytic cycle for selective C-Br functionalization.
Application Protocols
The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[10][11][22] The conditions below are optimized for high selectivity at the C-Br position.
Rationale: We select a standard palladium source like Pd(PPh₃)₄, which is known to be effective for C-Br activation while generally being less reactive towards C-Cl bonds under these conditions.[23] The use of a mild base like Na₂CO₃ and a moderate temperature prevents the harsher conditions that might lead to competitive C-Cl activation.
Caption: Fig 2. Workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under Argon, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL).
-
Add a degassed solvent mixture of toluene (4 mL) and ethanol (1 mL).
-
Heat the reaction mixture to 85 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Standard catalyst, selective for C-Br over C-Cl.[23] |
| Base | Na₂CO₃ (aq) | Mild base sufficient for transmetalation.[22] |
| Solvent | Toluene/Ethanol/H₂O | Biphasic system promotes efficient reaction. |
| Temperature | 85 °C | Provides sufficient energy for C-Br activation without C-Cl cleavage. |
| Selectivity | >95% for C-Br functionalization | Expected based on differential reactivity. |
Protocol 2: Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling enables the synthesis of aryl alkynes.[24] The inclusion of a copper(I) co-catalyst is typical, and selectivity is maintained under mild conditions.[25][26]
Rationale: The classic Pd/Cu co-catalyst system is highly efficient for the coupling of terminal alkynes with aryl bromides.[24] Using a mild amine base like triethylamine (TEA), which also serves as a solvent, at room temperature or with gentle heating ensures high selectivity for the more reactive C-Br bond.
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- 20. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system | Semantic Scholar [semanticscholar.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for the Stille Coupling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction: Navigating the Stille Coupling for Complex Aryl Halides
The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has been instrumental in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[2][3] This document provides a detailed experimental framework for the Stille coupling of a challenging substrate, 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. The unique substitution pattern of this aryl halide, featuring multiple halogen atoms of differing reactivity and a potent electron-withdrawing trifluoromethyl group, necessitates a carefully considered approach to achieve selective and efficient coupling.
The primary challenge in the Stille coupling of this compound lies in the chemoselective activation of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl.[4][5] This inherent difference in reactivity provides a basis for achieving selective coupling at the C-Br position. Furthermore, the electron-deficient nature of the aromatic ring, due to the fluorine, chlorine, and trifluoromethyl substituents, can influence the rates of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[6]
These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only presents a detailed protocol but also elucidates the underlying scientific principles guiding the experimental design.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (in this case, the C-Br bond of this compound), forming a Pd(II) intermediate.[2][7]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This step is often the rate-determining step of the reaction.[4][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound
This protocol provides a robust starting point for the Stille coupling of this compound with a generic organostannane, for instance, (Aryl')SnBu₃. Optimization of the reaction conditions, particularly the choice of ligand and temperature, may be necessary depending on the specific organostannane used.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | (Not readily available) | Custom Synthesis/Specialty Supplier | Ensure high purity. |
| Organostannane (e.g., (Aryl')SnBu₃) | Varies | Sigma-Aldrich, etc. | Organotin reagents are toxic and should be handled with extreme care in a fume hood.[8] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem, Sigma-Aldrich | A common and effective Pd(0) precursor.[6] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | Strem, Sigma-Aldrich | A bulky, electron-rich phosphine ligand often effective for challenging cross-coupling reactions, including those with aryl chlorides.[10] |
| Anhydrous, Degassed Toluene | 108-88-3 | Sigma-Aldrich | Solvent should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Anhydrous Lithium Chloride (LiCl) | 7447-41-8 | Sigma-Aldrich | Additive that can facilitate transmetalation.[8] |
| Diethyl Ether (for workup) | 60-29-7 | Fisher Scientific | |
| Saturated Aqueous Potassium Fluoride (KF) solution | 7789-23-3 | Fisher Scientific | Used during workup to remove tin byproducts.[1] |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific | Drying agent. |
| Silica Gel for Column Chromatography | 63231-67-4 | Sorbent Technologies |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Schlenk line for inert atmosphere manipulations
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and XPhos (0.03 equiv, 3 mol%).
-
Add anhydrous lithium chloride (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add the organostannane (1.1 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL) to precipitate the tin byproducts as insoluble fluorides. Stir vigorously for at least 30 minutes during each wash.
-
Wash the organic phase with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
-
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd₂(dba)₃ as a Pd(0) precursor and a bulky, electron-rich phosphine ligand like XPhos is often highly effective for challenging Stille couplings.[10] XPhos can promote the oxidative addition of less reactive C-Cl bonds, but under controlled conditions, selective C-Br activation is expected.[11]
-
Solvent: Toluene is a common and effective non-polar solvent for Stille couplings, and its high boiling point allows for elevated reaction temperatures which are often necessary for less reactive substrates.
-
Additive: Lithium chloride is often added to Stille reactions to accelerate the transmetalation step.[8] The chloride ions are thought to coordinate to the organostannane, increasing its nucleophilicity, or to the palladium center, facilitating ligand exchange.
-
Temperature: A higher reaction temperature (100-110 °C) is proposed to ensure a reasonable reaction rate, particularly given the electron-deficient nature of the aryl bromide.
-
Work-up with KF: The use of aqueous potassium fluoride is a standard and effective method for removing the toxic and often difficult-to-separate organotin byproducts from the reaction mixture.[1]
Troubleshooting and Potential Side Reactions
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the catalyst loading (up to 5 mol% Pd), using a more electron-rich ligand, or increasing the reaction temperature.
-
Homocoupling: A common side reaction in Stille couplings is the homocoupling of the organostannane.[8] This can be minimized by using a slight excess of the aryl halide and ensuring the reaction is carried out under strictly anaerobic conditions.
-
Reaction at the C-Cl bond: While less likely, some coupling at the C-Cl position may occur, especially with prolonged reaction times or at very high temperatures. If this is observed, reducing the reaction temperature or switching to a less reactive catalyst system may be necessary.
Conclusion
The Stille coupling of this compound presents a synthetic challenge that can be overcome with a carefully designed experimental protocol. The key to success lies in exploiting the differential reactivity of the C-Br and C-Cl bonds and in selecting an appropriate palladium catalyst system and reaction conditions. The protocol outlined in these application notes provides a solid foundation for achieving this transformation, and with careful execution and potential optimization, it should enable the efficient synthesis of a wide range of novel, highly functionalized aromatic compounds.
References
- OpenOChem Learn. Stille Coupling. [Link]
- Wikipedia. Stille reaction. [Link]
- J&K Scientific LLC. Stille Cross-Coupling. [Link]
- Fiveable. Stille Coupling Definition. [Link]
- Espenson, J. H. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]
- NROChemistry. Stille Coupling. [Link]
- Casanova, N.; et al. The Stille Reaction, 38 Years Later.
- Chemistry LibreTexts. Stille Coupling. [Link]
- Myers, A. G. The Stille Reaction. [Link]
- Herzon, S. B.; et al. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
- da Silva, F. M.; et al. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]
- Gandon, V.; et al. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i)
- Organic Chemistry Portal. Stille Coupling. [Link]
- Gandon, V.; et al. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i)
- Kaczmarczyk, S.; et al. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Publishing. [Link]
- Kim Arum. Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. [Link]
- Pearson. Stille Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
- VIPEr. The Stille Reaction. [Link]
- Li, J-H.; et al. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. [Link]
- So, C. M.; et al. ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System.
- Ohashi, M.; Ogoshi, S. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- SynArchive. Stille Coupling. [Link]
- Pérez-Temprano, M. H.; et al. The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Wang, Y.; et al. High selectivity and yield from aryl-aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents. RSC Publishing. [Link]
- Schmidt, J.; et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]
- Pathare, R. S.; et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Common Organic Chemistry.
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 10. researchgate.net [researchgate.net]
- 11. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in the synthesis of kinase inhibitors
Topic: 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: A Strategic Building Block in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that regulate a vast number of cellular processes, have become one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge of achieving selectivity and overcoming resistance remains paramount.[4] Success in this field hinges on the rational design of molecules that can precisely interact with the ATP-binding pocket or allosteric sites of a target kinase.[5]
This guide focuses on the strategic application of This compound , a highly functionalized and versatile building block for the synthesis of next-generation kinase inhibitors. The specific arrangement of its substituents is not arbitrary; it is a carefully orchestrated combination of features designed to grant medicinal chemists exceptional control over molecular assembly and the fine-tuning of pharmacological properties. This document will elucidate the rationale behind its use, provide a detailed protocol for its application in a cornerstone synthetic reaction, and explore the mechanistic implications for drug design.
Part 1: The Strategic Advantage of the Polysubstituted Phenyl Scaffold
The utility of this compound lies in the distinct roles played by each of its substituents. This molecular architecture provides a powerful platform for generating libraries of complex compounds for structure-activity relationship (SAR) studies.[5]
The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a well-established feature in many FDA-approved drugs and is frequently incorporated to enhance a molecule's therapeutic profile.[6][7] Its presence in the scaffold offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., P450-mediated oxidation). This can significantly increase a drug's half-life and bioavailability.[6]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature and lipophilicity of the -CF₃ group can improve interactions with hydrophobic pockets within the kinase active site.[6][7]
-
Modulation of Physicochemical Properties: It can favorably influence a compound's lipophilicity, membrane permeability, and pKa, all critical parameters for oral bioavailability and cell penetration.[6][8]
Differential Halogen Reactivity: A Gateway to Sequential Synthesis
The presence of multiple, distinct halogens (Br, Cl, F) is a key design feature that enables programmed, site-selective synthesis. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a general trend: I > Br > Cl >> F.[9][10]
-
The Bromo Group (Br): This is the primary reactive handle for initial cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, allowing for its selective cleavage and oxidative addition to a palladium(0) catalyst under relatively mild conditions.[9][10] This enables the core scaffold to be coupled with a wide variety of (hetero)aryl boronic acids or other organometallic reagents.
-
The Chloro Group (Cl): Being less reactive, the C-Cl bond typically remains intact during the initial coupling at the C-Br site. This allows for a potential second, more forcing cross-coupling reaction at a later stage, providing a route to highly complex, non-symmetrical molecules.
-
The Fluoro Group (F): The C-F bond is generally inert to cross-coupling conditions. Its primary role is electronic modulation of the ring and participation in specific binding interactions within the protein target.[8]
Halogen Bonding: A Subtle but Powerful Interaction
Beyond their roles in synthesis, chlorine and bromine atoms can act as halogen bond donors. This is a non-covalent interaction where the halogen atom interacts with a Lewis base, such as the backbone carbonyl oxygen of an amino acid in the kinase hinge region.[11][12] The strategic placement of these halogens can therefore introduce an additional, stabilizing interaction with the target protein, enhancing binding affinity and selectivity.[11]
Part 2: Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for C-C bond formation and is extensively used in the synthesis of biaryl kinase inhibitors.[13][14][15] The following protocol provides a robust method for coupling this compound with a generic arylboronic acid, representing the first key step in constructing a kinase inhibitor scaffold.
Objective
To synthesize a 2-chloro-3-fluoro-4-(trifluoromethyl)-1,1'-biphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials & Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or other suitable phosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stir plate with heating mantle
-
Inert gas line (Argon or Nitrogen) with vacuum pump
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Flash chromatography system
-
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Causality Note: The use of an oven-dried flask and an inert atmosphere is critical. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor reaction yields.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Causality Note: Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality Note: The brine wash helps to remove any remaining water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Data Presentation: Representative Reaction Parameters
| Arylboronic Acid Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 110 | 16 | 85-95% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 80-90% |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 70-85% |
| 1-Methyl-1H-pyrazole-4-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 110 | 16 | 75-90% |
| Note: Yields are illustrative and will vary based on the specific substrate, purity of reagents, and precise reaction conditions. |
Part 3: Mechanistic Context in Kinase Inhibition
The biaryl scaffold synthesized using this protocol serves as a core structure that can be further elaborated into a potent kinase inhibitor. The ultimate goal is to create a molecule that binds with high affinity and selectivity to the ATP-binding site of the target kinase.
Targeting a Representative Kinase Signaling Pathway
Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the PI3K/AKT/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival.[16] An inhibitor derived from our scaffold would aim to block the kinase activity at a specific node in this cascade, thereby halting the downstream signaling that promotes tumor growth.
Sources
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- 2. digibug.ugr.es [digibug.ugr.es]
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- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This complex, polyhalogenated, and electron-deficient substrate presents unique challenges in achieving high reaction yields and selectivity. This guide is designed to provide in-depth troubleshooting advice, field-proven insights, and optimized protocols to help you navigate the intricacies of this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low or non-existent. What are the primary factors to investigate for this specific substrate?
A1: Low reactivity with this compound often stems from a combination of electronic effects and steric hindrance, which can impede the catalytic cycle.[1][2][3] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The strong electron-withdrawing nature of the trifluoromethyl group and the halogens deactivates the aromatic ring, making the initial oxidative addition step challenging.[4]
-
Reactivity of the C-X Bond: In polyhalogenated arenes, the site of oxidative addition is crucial.[9][10][11] The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl > F.[10] Therefore, the reaction is expected to occur selectively at the C-Br bond. However, the combined electronic effects of the other substituents can influence this reactivity.
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[12] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
Q2: I am observing significant amounts of side products, particularly homocoupling of the boronic acid and protodeboronation. How can these be minimized?
A2: Side reactions are common in Suzuki couplings, especially with challenging substrates.
-
Minimizing Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent is rigorously degassed to remove dissolved oxygen.
-
Use of Pd(0) Precatalysts: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Using a Pd(0) precatalyst can sometimes minimize side reactions.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
-
Preventing Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often exacerbated by high temperatures and certain bases.[12]
-
Mitigation Strategies:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[13][14][15] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH.
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the likelihood of protodeboronation.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[12]
-
-
Q3: Which catalyst and ligand combination is most suitable for this sterically hindered and electron-deficient substrate?
A3: The choice of catalyst and ligand is critical for success. For this specific substrate, a combination that promotes oxidative addition to the C-Br bond while overcoming steric hindrance is necessary.
-
Recommended Catalyst Systems:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient aryl chlorides and bromides.[8][16][17] They are bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes have also shown high efficacy in coupling challenging substrates, including aryl chlorides.[18]
-
-
Palladium Precatalysts: Using air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species is often more convenient and reproducible. Examples include Buchwald's G3 and G4 precatalysts.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for your particular boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound, arylboronic acid, palladium precatalyst, and base under an inert atmosphere.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
The following table summarizes critical parameters and their impact on the Suzuki coupling of your substrate.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3) | High activity for electron-deficient and sterically hindered aryl halides.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes oxidative addition and reductive elimination steps.[6][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong, non-nucleophilic bases that effectively promote transmetalation while minimizing side reactions.[15] |
| Solvent | Aprotic polar solvents (e.g., 1,4-Dioxane, Toluene) with a small amount of water | Solubilizes both organic and inorganic reagents and facilitates the reaction. The role of the solvent can be complex and may influence selectivity.[19][20][21][22] |
| Temperature | 80 - 110 °C | Sufficient to overcome the activation energy barrier without promoting excessive side reactions like protodeboronation. |
Visualizing the Suzuki Coupling Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][23]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When encountering low yields, a systematic approach to problem-solving is essential.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10876-10935. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 83(15), 8345–8353. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Marion, N., & Nolan, S. P. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3212-3214. [Link]
- Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry--A European Journal, 17(8), 2492-2503. [Link]
- Villegas, J., T-Raissi, A., & Adejare, A. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(49), 11210-11220. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Ananikov, V. P., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 37(15), 2538-2549. [Link]
- Al-Masri, O. A., et al. (2017). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Reddy, K. S., et al. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Singh, U., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Ledingham, L. J., et al. (2023). Preformed Pd(II)
- Zhang, J., et al. (2010). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 29(17), 3863-3868. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 73(14), 5589–5592. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature protocols, 2(12), 3115-3121. [Link]
- Molander, G. A., & Trice, S. L. J. (2012). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. European Journal of Organic Chemistry, 2012(21), 3879-3891. [Link]
- Singh, R., & Singh, M. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
- Liu, Z., et al. (2020). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
- Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3201-3204. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal, 18(8), e202300036. [Link]
Sources
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- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scilit.com [scilit.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
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- 22. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Reactions of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Welcome to the technical support center for Sonogashira reactions involving the challenging substrate, 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this electron-deficient and sterically hindered aryl halide. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and explain the chemical principles behind these phenomena to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Sonogashira reaction with this compound is giving a complex mixture of products. What are the likely side products?
When working with a polyhalogenated and electron-deficient substrate like this compound, several side products can arise, leading to a complex reaction mixture. Understanding these will be the first step in troubleshooting.
Common Side Products:
-
Glaser-Hay Homocoupling Product: This is the most common side product in Sonogashira reactions and results from the oxidative dimerization of your terminal alkyne.[1][2] It is particularly prevalent in the presence of oxygen and a copper (I) co-catalyst.[2]
-
Hydrodehalogenation Product: This involves the replacement of the bromine atom with a hydrogen atom, yielding 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. This is a known issue with electron-deficient aryl halides.[2]
-
Proto-dealkynylation Product: The starting alkyne can be consumed by reaction with trace amounts of water or other proton sources in the reaction mixture, leading to the regeneration of the terminal alkyne.
-
Di-alkynylated Product: Although less likely due to the deactivation of the ring after the first coupling and the lower reactivity of the C-Cl bond, double substitution can occur under harsh conditions.
-
Products from Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is inactive and can contribute to a complex mixture.[3]
Below is a diagram illustrating the main reaction and the formation of the most common side products.
Caption: Main reaction pathway and common side reactions.
FAQ 2: I am observing significant amounts of the Glaser-Hay homocoupling product. How can I minimize this?
The formation of the 1,3-diyne (homocoupling product) is a persistent issue in copper-catalyzed Sonogashira reactions.[4] The mechanism involves the dimerization of a copper-acetylide intermediate, a process that is accelerated by oxygen.[2]
Troubleshooting Strategies:
| Strategy | Rationale |
| Rigorous Degassing | Oxygen is a key promoter of Glaser coupling.[2] Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. |
| Copper-Free Conditions | The most direct way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[5][6] This often requires the use of more active palladium catalysts and ligands. |
| Slow Addition of Alkyne | Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1] |
| Use of a Reducing Atmosphere | Some studies have shown that using a dilute hydrogen gas mixture in an inert atmosphere can reduce the amount of homocoupling by scavenging residual oxygen.[7][8] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add a thoroughly degassed solvent (e.g., DMF or THF) and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction Initiation: Add the terminal alkyne (1.2 equiv.) to the stirred solution.
-
Monitoring: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 3: My main product appears to be the hydrodehalogenation of the starting material. What causes this and how can I prevent it?
Hydrodehalogenation, the replacement of the bromine with a hydrogen, is a competing reaction pathway, especially with electron-deficient aryl halides like the one .[2] The presence of multiple electron-withdrawing groups (F, Cl, CF₃) makes the aromatic ring more susceptible to this side reaction. The source of the hydrogen atom can be the solvent, the base, or even the alkyne itself.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Solvent | Avoid solvents that can act as hydrogen donors, such as alcohols, under the reaction conditions. Anhydrous, aprotic solvents like DMF, THF, or toluene are generally preferred. |
| Choice of Base | Amine bases like triethylamine can sometimes be a source of hydrogen. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Optimize Reaction Temperature | Higher temperatures can sometimes favor hydrodehalogenation.[9] Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Use a Bulky Ligand | Bulky phosphine ligands on the palladium catalyst can sometimes disfavor the hydrodehalogenation pathway by sterically hindering the approach of the hydrogen source to the palladium center. |
FAQ 4: The reaction is very sluggish or does not go to completion. How can I improve the conversion?
The low reactivity of your aryl halide can be due to a combination of factors, including steric hindrance from the adjacent chloro and fluoro substituents and potential catalyst deactivation.
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Catalyst Loading | For challenging substrates, increasing the palladium catalyst loading to 5-10 mol% may be necessary. |
| Screen Ligands | The choice of phosphine ligand is critical.[5] For electron-deficient and sterically hindered aryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can significantly improve the rate of oxidative addition, which is often the rate-limiting step.[1] |
| Higher Reaction Temperature | While being mindful of potential side reactions, increasing the temperature can help overcome the activation energy for the oxidative addition of the C-Br bond.[6] Using a high-boiling solvent like DMF or dioxane in a sealed tube may be necessary. |
| Ensure Purity of Reagents | Impurities in the starting materials, solvents, or base can poison the catalyst.[10] Ensure all reagents are of high purity and that solvents are anhydrous. |
Below is a troubleshooting workflow to guide your optimization process.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
- Benchchem. (n.d.). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
- Benchchem. (n.d.). preventing homocoupling in Sonogashira reactions of terminal alkynes.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Wikipedia. (2023). Sonogashira coupling.
- Royal Society of Chemistry. (2016). Sonogashira Coupling Reaction. In Synthetic Methods in Drug Discovery: Volume 1.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- National Center for Biotechnology Information. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- National Center for Biotechnology Information. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
Sources
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- 6. reddit.com [reddit.com]
- 7. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for derivatives of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Welcome to the technical support center for 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this complex, poly-substituted aromatic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products, such as novel pharmaceuticals or agrochemicals.[1]
This document provides a series of frequently asked questions (FAQs), detailed purification protocols, and in-depth troubleshooting guides to address common challenges encountered during the purification of this molecule and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of my crude this compound?
A1: Before attempting any large-scale purification, a preliminary purity assessment is essential.
-
Thin-Layer Chromatography (TLC): This is the most straightforward initial step. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and elute on a silica gel plate with a solvent system of varying polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate). This will show you the number of components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H and ¹⁹F NMR spectrum is invaluable. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities, including potential regioisomers or byproducts from reactions involving the trifluoromethyl group.
-
Physical State Observation: Note whether your crude product is a solid, a semi-solid, or an oil at room temperature. This observation is the primary determinant for your initial purification strategy. Different isomers of similar compounds can range from low melting point solids (18-20°C) to liquids (boiling point ~211°C), so the physical state of your specific product is a key piece of data.[2][3][4]
Q2: My crude product is an oil/liquid. What does this suggest for purification?
A2: If your product is a liquid, it indicates that recrystallization is not a viable primary purification method. Your main options will be flash column chromatography or vacuum distillation. The high boiling points of similar halogenated trifluoromethylbenzenes (often >190°C at atmospheric pressure) suggest that vacuum distillation is necessary to prevent thermal decomposition.[2][4][5]
Q3: My crude product is a solid. What are my primary purification options?
A3: A solid crude product is an excellent candidate for purification by recrystallization, which is often more scalable and cost-effective than chromatography.[6] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][7] If recrystallization fails to remove closely related impurities, flash chromatography may still be required.
Q4: What are the most likely impurities I will encounter?
A4: The impurities will depend on the synthetic route. However, if your synthesis involves a Sandmeyer reaction starting from a corresponding aniline, common side products include:
-
Phenols: Formed if the diazonium salt intermediate reacts with water, especially at elevated temperatures.[8]
-
Starting Amine: From an incomplete diazotization reaction.
-
Regioisomers: Formed during the initial synthesis of the substituted aniline or subsequent steps. These can be particularly difficult to separate.
-
Azo Compounds: Formed by the coupling of the diazonium salt with an electron-rich aromatic compound in the mixture.[8]
-
Hydro-dehalogenated species: Where one of the halogen atoms is replaced by hydrogen.
Purification Strategy Workflow
The choice of purification technique is fundamentally dictated by the physical state of your crude product and the nature of the impurities. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification technique.
Detailed Purification Protocols
Protocol 1: Recrystallization (for Solid Crude Product)
Recrystallization is a powerful technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[9]
Step 1: Solvent Screening
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the table below. Start with solvents of low polarity and move to higher polarity.
-
Observe solubility at room temperature. An ideal solvent will NOT dissolve the compound at room temperature.
-
Gently heat the tubes that did not show solubility. An ideal solvent WILL completely dissolve your compound at or near its boiling point.[5]
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that yields a large amount of crystalline precipitate upon cooling. If no single solvent is ideal, try a binary solvent system (e.g., Hexane/Ethyl Acetate, Toluene/Heptane).
| Solvent Screening Table for Recrystallization | |
| Solvent Class | Examples |
| Non-polar | Heptane, Hexane, Cyclohexane |
| Intermediate Polarity | Toluene, Dichloromethane (DCM) |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone |
| Polar Protic | Isopropanol (IPA), Ethanol, Methanol |
Step 2: Bulk Recrystallization
-
Transfer your crude solid to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with a water or oil bath). Add just enough solvent to fully dissolve the solid.[5]
-
If the solution is colored and you suspect colored impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals rather than a precipitate.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[6]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This technique is used for both liquid and solid samples and separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).
Step 1: Choosing the Solvent System (Eluent)
-
Spot your crude material on a TLC plate.
-
Develop the plate in a series of solvent systems, typically mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
The ideal eluent system will provide a Retention Factor (Rf) for your target compound of ~0.25-0.35 . Impurities should be well separated, with Rf values either much higher or lower. The nonpolar nature of trifluoromethylbenzenes suggests that a low-polarity eluent system will be required.[9]
| Common Solvent Systems for Non-Polar Compounds | |
| System | Typical Ratio (v/v) |
| Hexane / Ethyl Acetate | 99:1 to 90:10 |
| Heptane / Dichloromethane | 95:5 to 70:30 |
| Cyclohexane / Toluene | 98:2 to 80:20 |
Step 2: Packing and Running the Column
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent system. Ensure the silica bed is level and free of air bubbles.
-
Allow the eluent to drain to the top of the silica bed.
-
Sample Loading:
-
Liquid/Oil: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Solid: Dissolve the solid in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column. This technique, known as "dry loading," often results in better separation.
-
-
Carefully add the eluent to the column and apply positive pressure (using air or nitrogen) to begin eluting the sample.
-
Collect fractions in test tubes and monitor their composition by TLC.
-
Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation (for Liquid Product)
Distillation separates liquids based on differences in their boiling points. For compounds with boiling points above 150°C, vacuum distillation is required to lower the boiling point and prevent decomposition.[8][10]
Step 1: Determine Feasibility
-
This method is only effective if the boiling point of your desired product is significantly different from that of the impurities (ideally >30-40°C difference under vacuum).
-
It is best used as a final polishing step after chromatography or for separating the product from non-volatile (polymeric) impurities.
Step 2: Distillation Setup
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Add the crude liquid to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.[11]
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distilling flask using an oil bath. The bath temperature should be set 20-30°C higher than the expected boiling point of your compound at that pressure.[8]
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Discard the initial (lower boiling) and final (higher boiling) fractions, which are likely to contain impurities.
Troubleshooting Guide
Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Add more solvent. Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then attempt to cool it again slowly.
-
Solution 2: Change solvents. Try a solvent with a lower boiling point.
-
Solution 3: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it's highly soluble) while hot. Then, add a "poor" solvent (in which it's insoluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[5]
Q: My TLC shows two or more spots that are very close together (low ΔRf). How can I separate them by chromatography?
A: This is a common challenge, often indicating the presence of regioisomers.
-
Solution 1: Decrease eluent polarity. Use a weaker solvent system (e.g., switch from 95:5 Hexane:EtOAc to 99:1). This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.
-
Solution 2: Change solvent system components. Sometimes, changing one of the solvents can alter the selectivity. For example, switching from Hexane:EtOAc to Hexane:DCM or Hexane:Toluene can change the specific interactions with the silica gel and improve separation.
-
Solution 3: Use a longer column. Increasing the length of the silica gel bed provides more opportunities for separation to occur.
Q: My product seems to be decomposing during distillation, even under vacuum.
A: This indicates thermal instability.
-
Solution 1: Use a lower pressure. A high-vacuum pump (<1 mmHg) will lower the boiling point further, requiring less heat.
-
Solution 2: Use a Kugelrohr apparatus. This short-path bulb-to-bulb distillation apparatus is excellent for small quantities of high-boiling or sensitive liquids, as it minimizes the time the compound spends at high temperature.
-
Solution 3: Abandon distillation. If the compound is too sensitive, flash column chromatography is the preferred method.
Q: I have a high-purity product after chromatography, but my recovery/yield is very low.
A: This can be due to several factors.
-
Cause 1: Product is still on the column. Your eluent may not have been strong enough to wash all the product off the silica. Try flushing the column with a much more polar solvent (e.g., 100% Ethyl Acetate) and check this fraction by TLC.
-
Cause 2: Irreversible adsorption. Highly functionalized or polar compounds can sometimes bind irreversibly to the acidic sites on silica gel. This is less likely for your non-polar compound but possible if impurities are present.
-
Cause 3: Product volatility. If your compound has a relatively low boiling point, it may be co-evaporating with the solvent on the rotary evaporator. Ensure your condenser is sufficiently cold and avoid using excessive vacuum or heat during solvent removal.
References
- ChemWhat. (2025). CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization, filtration and melting point.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-(trifluoromethyl)benzene.
- Wikipedia. (2023). Sandmeyer reaction.
- Rauf, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
- Solubility of Things. (n.d.). 1,2-bis(trifluoromethyl)benzene.
- JoVE. (n.d.). How to Purify by Distillation.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Jack Westin. (n.d.). Distillation - Separations And Purifications.
Sources
- 1. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 4. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]
- 5. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 6. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Welcome to the technical support center for navigating the complex reactivity of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to selectively functionalize this highly substituted and synthetically valuable aromatic building block. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.
Understanding the Substrate: An Electronic and Steric Profile
Controlling reactions on this substrate hinges on understanding the interplay between the four different substituents. Each exerts a unique electronic and steric influence, creating a nuanced reactivity map across the benzene ring.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][2][3] This effect significantly reduces the electron density of the entire aromatic ring, making it less reactive towards electrophilic substitution but highly activated for nucleophilic aromatic substitution (SNAr).[4][5][6] The halogens (Br, Cl, F) exhibit a dual nature: they are inductively electron-withdrawing (-I) but can donate electron density through resonance (+M effect).[7]
Key Influences at a Glance
| Position | Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Steric Hindrance | Primary Role in Reactivity |
| C1 | Bromo (-Br) | Weak | Weak | Moderate | Excellent leaving group in cross-coupling. |
| C2 | Chloro (-Cl) | Moderate | Weak | Moderate | Poor leaving group in cross-coupling (vs. Br). |
| C3 | Fluoro (-F) | Strong | Moderate | Low | Poor leaving group in cross-coupling; potential leaving group in SNAr; can direct ortho-metalation.[8] |
| C4 | Trifluoromethyl (-CF₃) | Very Strong | None | High | Strongly activating for SNAr; deactivating for electrophilic substitution.[9] |
This complex substitution pattern creates distinct reactive sites, which can be selectively targeted with the right choice of reaction conditions.
Caption: Electronic landscape of the substrate. The δ++ indicates positions highly activated for nucleophilic attack.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the functionalization of this compound.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
Question 1: I want to perform a Suzuki-Miyaura coupling. Which position will react? How can I ensure selectivity?
Answer: You can expect high to excellent regioselectivity for the functionalization of the C1-Br bond .
Scientific Rationale: The rate-determining step for most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10][11] The reactivity of carbon-halogen bonds for oxidative addition follows the general trend: C-I > C-Br >> C-Cl > C-F.[12][13] The C-Br bond in your substrate is significantly weaker and thus more reactive than the C-Cl and C-F bonds. This inherent reactivity difference is the primary driver of regioselectivity.
To ensure optimal selectivity:
-
Use a mild palladium catalyst system: Standard catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are generally sufficient.
-
Control the temperature: Running the reaction at the lowest effective temperature (e.g., 80-100 °C) will favor the kinetically preferred C-Br activation and minimize potential side reactions or decomposition.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner to drive the reaction to completion at the C-Br position.
Question 2: I'm observing low yields and the formation of a dark, insoluble precipitate in my Suzuki reaction. What is happening?
Answer: This is a classic sign of catalyst decomposition (formation of palladium black) and/or protodeboronation of your boronic acid.
Troubleshooting Steps:
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
Base Selection: The choice and quality of the base are critical. An overly strong or poorly soluble base can lead to side reactions. For many Suzuki couplings, K₂CO₃ or K₃PO₄ are effective and well-behaved. Ensure the base is finely powdered and dry.
-
Solvent Choice: Use anhydrous, high-quality solvents. A common and effective solvent system is a mixture like 1,4-dioxane/water or toluene/water. The water is necessary to help dissolve the inorganic base and facilitate transmetalation.
-
Ligand Choice: If using a palladium precursor like Pd(OAc)₂, ensure you are using a suitable phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can stabilize the palladium catalyst, prevent decomposition, and accelerate the catalytic cycle.
Caption: A troubleshooting workflow for common cross-coupling issues.
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I need to introduce a nucleophile, like an alkoxide or an amine. Which halogen is most likely to be displaced?
Answer: The most probable site for SNAr is the C3-F position .
Scientific Rationale: Successful SNAr reactions require two key features: (1) a good leaving group and (2) strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[4][6]
-
Activation: The C3-F position is ortho to the powerful -CF₃ group and para to the -Cl group. Both of these strongly electron-withdrawing groups will stabilize the negative charge that develops at C4 and C2 during the formation of the Meisenheimer complex.
-
Leaving Group Ability: While fluoride is a poor leaving group in aliphatic SN2 reactions, it is often an excellent leaving group in SNAr. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. The subsequent C-F bond cleavage is often fast.
Displacement of Cl at C2 is less likely because it lacks para activation from the -CF₃ group. Displacement of Br at C1 is even less favorable due to weaker activation.
Question 4: My SNAr reaction with sodium methoxide is not working. The starting material is recovered unchanged even at high temperatures. What can I do?
Answer: This indicates that the reaction conditions are not sufficient to overcome the activation energy barrier. SNAr reactions, even on activated systems, can be sluggish.
Troubleshooting Steps:
-
Solvent: Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions. They are highly polar, which helps to dissolve ionic nucleophiles, and they do not solvate the nucleophile as strongly as protic solvents, making it more reactive.
-
Temperature: Increase the reaction temperature. Many SNAr reactions require heating, sometimes to temperatures above 120-150 °C, to proceed at a reasonable rate.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong and anhydrous. If using an alcohol, pre-form the alkoxide with a strong base like sodium hydride (NaH) to generate a more potent nucleophile.
-
Phase-Transfer Catalysis: For reactions with poor solubility, consider adding a phase-transfer catalyst like a crown ether (e.g., 18-crown-6 for potassium salts) to help transport the nucleophile into the organic phase.
Category 3: Directed Ortho-Metalation (DoM)
Question 5: I want to deprotonate the ring with an organolithium reagent and trap with an electrophile. Which proton is the most acidic?
Answer: The C5-H is the most acidic proton and the most likely site for deprotonation.
Scientific Rationale: The acidity of an aromatic proton is significantly increased by adjacent electron-withdrawing groups. The C5-H is positioned ortho to the extremely powerful inductively withdrawing -CF₃ group. This makes it far more acidic than the C6-H, which is only ortho to the much weaker withdrawing bromine atom. While fluorine can also direct metalation to its ortho position (C2), this site is already substituted with chlorine. Therefore, direct deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered organolithium reagent at low temperature is expected to occur selectively at C5.[14][15][16]
Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1-Br
This protocol describes the selective coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a ~0.2 M solution with respect to the starting material (a typical solvent ratio is 5:1 dioxane:water).
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-3-fluoro-4'methoxy-4-(trifluoromethyl)-1,1'-biphenyl.
References
- Electrophilic arom
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Chemical Reviews. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Palani, V., Perea, M. A., & Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.eScholarship, University of California. [Link]
- An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Lindhardt, A. T., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.Chemistry – A European Journal. [Link]
- Diercks, F., & Doye, S. (2011).
- Explain why the trifluoromethyl (CF_3)
- Olah, G. A., et al. (2011). Superelectrophiles and the effects of trifluoromethyl substituents.Journal of Organic Chemistry. [Link]
- Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.Organic & Biomolecular Chemistry. [Link]
- Clegg, W., et al. (2014). Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights.Organometallics. [Link]
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
- J. M. (2023).
- Directed (ortho)
- Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Directing Effects in Disubstituted Benzenes. YouTube. [Link]
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- D. M. (2002). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.Journal of the American Chemical Society. [Link]
- ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
- Directed Metalation: A Survival Guide.
- Nolan, S. P., & Organ, M. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
Sources
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- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
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- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
troubleshooting low conversion in Buchwald-Hartwig amination with 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Technical Support Center: Buchwald-Hartwig Amination
Guide ID: BHA-TS-4CF3-2Cl-3F-BrBz Topic: Troubleshooting Low Conversion in Buchwald-Hartwig Amination with 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination of this compound. This substrate presents a unique set of challenges due to its polyhalogenated nature, strong electron-withdrawing substituents, and potential for steric hindrance. Low conversion is a common, yet solvable, issue.
This guide is structured as a logical, question-driven workflow. It is designed to help you diagnose the root cause of poor reaction performance and systematically optimize your conditions for a successful outcome. We will move from foundational checks to advanced catalytic system modifications, explaining the chemical principles behind each recommendation.
Part 1: Foundational Troubleshooting & Initial Checks
This section addresses the most common and easily rectified sources of error. Before modifying core reaction parameters, it is essential to validate your setup and reagents.
Q1: My reaction shows very low or no conversion. What are the first things I should verify?
Answer: Before delving into complex mechanistic problems, always start with the fundamentals. Over 80% of failed reactions can be traced back to issues with reagents or the experimental setup.
-
Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.
-
Reagent Quality:
-
Amine: Is your amine pure? If it's a salt (e.g., a hydrochloride), did you account for this by adding an extra equivalent of base?
-
Solvent: Anhydrous solvents are critical. Use freshly dried solvent from a still or a commercial anhydrous source. Toluene and dioxane are common choices, but residual water can hydrolyze the base and poison the catalyst.[1][2]
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a freshly opened container from a glovebox. Clumped or discolored base is a sign of degradation.
-
-
Temperature Control: Verify that your heating mantle or oil bath is calibrated and maintaining the target temperature. Inconsistent heating can stall the reaction.
Q2: I've confirmed my reagents and setup are pristine, but conversion is still poor. Could there be an issue with my choice of catalyst precursor?
Answer: Yes, the choice and handling of the palladium source are critical. While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used, they require an in situ reduction to the active Pd(0) species. This reduction step can be inefficient and is a frequent source of failure, leading to the formation of inactive palladium black.[3]
For challenging substrates like this, using a palladium pre-catalyst is strongly recommended.[4][5][6] Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active monoligated L-Pd(0) species upon activation with a base. This leads to more reliable and reproducible results.
Recommendation: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a commercially available pre-catalyst.
| Pre-catalyst Generation | Example | Activation Requirement | Key Advantage |
| G2 | XPhos Pd G2 | Weak bases (e.g., K₃PO₄) at RT | Good for many standard couplings. |
| G3 | XPhos Pd G3 | Weak bases at RT | Broader ligand scope and higher stability. |
| G4 | DavePhos Pd G4 | Weak bases at RT | Addresses potential catalyst inhibition issues. |
Part 2: Optimizing the Catalytic System
If foundational checks don't solve the issue, the problem likely lies within the specific combination of ligand, base, and solvent. Your substrate is electron-deficient, which influences the entire catalytic cycle.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Low conversion means one or more of these steps is inefficient.
Caption: Fig 2. Systematic Troubleshooting Workflow.
Part 4: Experimental Protocols
Protocol 1: General Starting Point for Amination
This protocol represents a robust starting point for the amination of this compound.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: In a glovebox, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv). If not using a glovebox, add the solids to the flask, seal it with a septum, and purge with argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.5 M concentration with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS by withdrawing a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Difficult Couplings
If the general protocol provides low conversion, this optimized procedure using a different ligand/base combination may offer improvement.
-
Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 3 mol%) and the ligand (RuPhos, 6 mol%).
-
Reagent Addition: In a glovebox, add the aryl bromide (1.0 equiv), the amine (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- University of Nottingham. (n.d.).
- Wikipedia. (2023).
- Håkansson, M., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Kashani, S. K., et al. (2019).
- Shen, Q., & Hartwig, J. F. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]
- Håkansson, M., et al. (2018). The Role of the Base in Buchwald-Hartwig Amination.
- Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Reddit. (2018).
- Vantourout, J. C., et al. (2017).
- Fors, B. P., & Buchwald, S. L. (2009). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
- Smith, N. D., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Smith, N. D., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2013). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- ResearchGate. (n.d.).
- Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Kashani, S. K., et al. (2019).
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Thermal Stability of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for handling and analyzing the thermal stability of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar polyhalogenated aromatic compounds. Given that specific thermal stability data for this compound is not extensively published in peer-reviewed literature, this document serves as a comprehensive guide to empower you to determine its stability profile in your specific experimental context. We will address common questions, provide robust troubleshooting guides, and detail validated experimental protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: I cannot find a specific decomposition temperature for this compound in its Safety Data Sheet (SDS). Why is this, and where can I find this information?
A1: It is common for novel or specialized chemical intermediates to have incomplete physical property data in publicly available databases and SDSs.[1] The "no data available" entry typically signifies that the specific test has not been performed or published. Therefore, it is incumbent upon the researcher to determine the thermal stability within the context of their specific application (e.g., solvent, concentration, presence of catalysts). This guide will walk you through how to establish these parameters for your system.
Q2: What are the initial visual or physical indicators of thermal degradation for this compound in solution?
A2: While instrumental analysis is required for confirmation, initial signs of degradation can often be observed visually. These include:
-
Color Change: The appearance of a yellow, brown, or even black hue in a previously colorless solution is a strong indicator of decomposition, often due to the formation of polymeric or conjugated byproducts.
-
Precipitate Formation: The emergence of solid material from the solution can indicate the formation of insoluble degradation products.
-
Gas Evolution: Bubbling or an increase in headspace pressure may suggest the release of volatile decomposition products, such as hydrogen halides (HBr, HCl, HF).
-
Odor Change: The development of a sharp, acidic, or otherwise pungent odor can also be a sign of chemical breakdown.
Q3: How does the choice of solvent affect the thermal stability of my compound?
A3: The solvent plays a critical role in the thermal stability of a solute and can influence degradation rates and pathways.[2] Key solvent properties to consider include:
-
Polarity: Polar solvents may facilitate decomposition pathways involving charged intermediates or transition states.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in solvolysis reactions, especially at elevated temperatures.
-
Boiling Point: The solvent's boiling point will dictate the maximum temperature achievable at atmospheric pressure for your stability study.
-
Chemical Reactivity: Ensure the solvent is inert and does not react with your compound or any potential degradation products. For example, avoid basic solvents like amines if dehydrohalogenation is a possible degradation route.[2]
Q4: What are the primary chemical mechanisms through which a polyhalogenated aromatic compound like this might decompose?
A4: The thermal decomposition of halogenated organic compounds can proceed through several mechanisms.[3][4] For an aryl halide, the C-X (Carbon-Halogen) bond strength is a critical factor.[5][6] The bond dissociation energies generally follow the trend C-F > C-Cl > C-Br > C-I. Therefore, cleavage of the C-Br bond is often the most likely initial step in a homolytic cleavage pathway. Potential decomposition pathways include:
-
Reductive Dehalogenation: A halogen atom is replaced by a hydrogen atom. This process is often mediated by catalysts or hydrogen donors in the reaction mixture.[7][8]
-
Nucleophilic Aromatic Substitution: A nucleophile present in the solution (e.g., solvent molecule, impurity) displaces a halogen atom. This is generally difficult for aryl halides but can be facilitated by electron-withdrawing groups on the aromatic ring.[9]
-
Elimination-Addition (Benzyne Formation): Under strongly basic conditions, elimination of H-X can lead to a highly reactive benzyne intermediate, which then reacts with available nucleophiles.[9]
-
Radical Reactions: At high temperatures, homolytic cleavage of the C-Br or C-Cl bond can generate radical species that can then propagate further reactions.
Troubleshooting Guide
Problem 1: My solution of this compound is showing inconsistent stability results between experiments.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Atmospheric Oxygen | Degas your solvent and run the experiment under an inert atmosphere (e.g., Nitrogen or Argon). | Oxygen can initiate or participate in radical-mediated decomposition pathways, leading to variability. |
| Trace Metal Contamination | Use high-purity solvents and glassware that has been acid-washed and rinsed with deionized water. Consider adding a chelating agent like EDTA as a control experiment. | Transition metals can catalyze the decomposition of halogenated compounds, even at trace levels.[10] |
| Inconsistent Heating | Use a precisely controlled heating block or oil bath with uniform temperature distribution. Monitor the internal solution temperature directly. | Temperature fluctuations can significantly alter reaction rates, as decomposition kinetics are highly temperature-dependent. |
| Light Exposure | Conduct experiments in amber glassware or protect the reaction vessel from light. | Photodegradation can be a parallel pathway to thermal degradation, especially for compounds with chromophores. |
Problem 2: I am observing new, unidentified peaks in my HPLC/GC-MS chromatogram after heating my sample.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degradation Products | Use GC-MS to analyze the peaks. The mass-to-charge ratio (m/z) and fragmentation patterns can help identify the structures of the degradation products. | Mass spectrometry is a powerful tool for elucidating the structures of unknown compounds formed during a reaction. |
| Isomerization | Compare the retention times and mass spectra with known standards of potential isomers, if available. High-resolution mass spectrometry can confirm the elemental composition. | Under thermal stress, positional isomers may form. |
| Reaction with Solvent | Run a blank experiment with only the solvent under the same heating conditions to check for solvent degradation or impurities. Analyze the mass spectra for evidence of solvent adducts. | The solvent itself might not be stable under the experimental conditions or could be reacting with the compound.[2] |
Experimental Protocols & Methodologies
Protocol 1: Screening for Thermal Onset of Degradation by HPLC-UV
This protocol is designed as a rapid screening method to estimate the temperature at which degradation becomes significant over a defined period.
1. Standard & Sample Preparation: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent (e.g., Acetonitrile, Dioxane). b. Prepare a series of analysis samples by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
2. Experimental Setup: a. Dispense aliquots of the stock solution into several small, sealed vials (use vials with PTFE-lined caps). b. Place the vials in separate, precisely controlled heating blocks or ovens set at a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C). Include a control sample stored at room temperature.
3. Time-Point Analysis: a. At specified time points (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature. b. Allow the vial to cool to room temperature. c. Dilute an aliquot of the heated sample to the final analysis concentration. d. Analyze the control and all heated samples by HPLC-UV.
4. Data Analysis: a. Use a suitable HPLC method that provides good separation of the parent compound from any potential impurities or degradants. b. Calculate the percentage of the parent compound remaining at each time/temperature point relative to the control sample (T=0). c. Plot the % remaining of the parent compound versus temperature for a fixed time point (e.g., 24 hours) to estimate the onset temperature of degradation.
Protocol 2: Quantitative Kinetic Analysis of Thermal Degradation
This protocol aims to determine the degradation rate constant at a specific temperature.
1. Isothermal Experiment: a. Choose a temperature based on the screening protocol where measurable degradation occurs (e.g., 10-20% degradation over 24 hours). b. Prepare a bulk sample of your compound in the chosen solvent at a known concentration. c. Place the bulk sample in a reaction vessel in a precisely controlled heating bath maintained at the chosen isothermal temperature.
2. Sample Collection: a. At regular intervals (e.g., every 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot from the reaction vessel. b. Immediately quench the degradation reaction by cooling the aliquot in an ice bath and/or diluting it into a cold solvent.
3. HPLC/GC-MS Analysis: a. Analyze each time-point sample using a validated, stability-indicating analytical method (HPLC or GC-MS). b. Quantify the concentration of the parent compound in each sample against a calibration curve.
4. Kinetic Modeling: a. Plot the natural logarithm of the concentration (ln[C]) versus time. b. If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope of the line. c. Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: General workflow for assessing the thermal stability of a compound in solution.
Troubleshooting Decision Tree for Unexpected Analytical Results
Caption: Decision tree for troubleshooting unexpected analytical results.
References
- PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information.
- Michael, J. V. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 1-27.
- Kanan, S. M. (2016). Identification and Analysis of Halogenated Contaminants Formed in Thermal Processes. University of Toronto.
- Blake, E. S., Hammann, W. C., Edwards, J. W., Reichard, T. E., & Ort, M. R. (1963). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center.
- Zhu, B. Z., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules, 26(11), 3345.
- Michael, J. V., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.
- Adrian, N. R., & Suflita, J. M. (1998). Anaerobic decomposition of halogenated aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 21(4-5), 216-222.
- Al-Dahhan, W. H. (2021). Experiment (1) Determination of Melting Points.
- Čermáková, L., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(16), 4983.
- Zhou, S., et al. (2022). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 24(3), 1647-1659.
- Quora. (2017). Why are alkyl halides better solvents than aryl halides?.
- Fabian, W. F. (1969). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 8(4), 295-303.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220.
- LibreTexts Chemistry. (2021). 14.7: Aryl Halides.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-78.
- Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16013-16023.
- NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook.
- Ledesma, E., et al. (2019). Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation. Environmental Science: Processes & Impacts, 21(11), 1878-1888.
- Malig, T. C., et al. (2020). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 142(31), 13566-13575.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information.
- ResearchGate. (1992). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes.
- Al Irobaidi, A. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Journal of Materials Science and Chemical Engineering, 6(7), 126-136.
- International Council for Harmonisation (ICH). (n.d.). Q1A - Q1F Stability.
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- 4. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 5. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Anaerobic decomposition of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
preventing dehalogenation of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene during catalysis
Topic: Preventing Dehalogenation of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Catalytic Cross-Coupling Reactions
For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable strategies for a common and challenging issue in cross-coupling catalysis: the undesired dehalogenation of polyhalogenated aromatic substrates. We will focus on the specific molecule This compound , a substrate where selective activation of the C-Br bond is desired, but often complicated by hydrodehalogenation (replacement of Br with H).
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust catalytic systems.
Part 1: Troubleshooting Guide - Common Scenarios
This section addresses the most frequent issues encountered during the cross-coupling of polyhalogenated arenes.
Q1: I'm observing a significant amount (>10%) of the dehalogenated side-product, 1-chloro-2-fluoro-3-(trifluoromethyl)benzene, in my reaction mixture. What is the primary cause and how can I fix it?
A1: Significant hydrodehalogenation is a classic sign that your catalytic cycle has a competing off-cycle pathway that is kinetically favorable. The primary goal is to make the desired C-C (or C-N, C-O) bond formation (reductive elimination) happen much faster than the undesired C-H bond formation.
Immediate Diagnostic Questions & Solutions:
-
What is your ligand? The choice of ligand is the most critical factor.[1][2] If you are using simple, less bulky phosphines (e.g., PPh₃) or no ligand at all, the palladium center is more likely to participate in side reactions.
-
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand. These ligands are designed to accelerate the rate-limiting reductive elimination step, which outcompetes the dehalogenation pathway.[1] Excellent starting points are SPhos , XPhos , or RuPhos . N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.[3]
-
-
What is your base and solvent combination? Strong bases, especially in combination with certain solvents, can promote dehalogenation.[4] For instance, alkoxide bases (like NaOt-Bu) can participate in β-hydride elimination to generate palladium-hydride (Pd-H) species, which are key culprits in hydrodehalogenation.[5] Solvents like DMF or alcohols can also act as hydride sources.[1]
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. K₃PO₄ or Cs₂CO₃ are often superior choices as they are less prone to generating hydride species.[1][4] Concurrently, switch to an aprotic, non-coordinating solvent like toluene or dioxane .[6] Ensure all solvents are rigorously dried and degassed, as water and oxygen can facilitate side reactions.[4][7]
-
-
What is your reaction temperature? Higher temperatures can increase the rate of undesired side reactions, including dehalogenation.[1]
-
Solution: Attempt the reaction at a lower temperature. If you are running the reaction at 100-110 °C, try 80 °C or even room temperature, especially when using a highly active catalyst/ligand system.[2] Modern catalysts are often efficient at lower temperatures.
-
Q2: My reaction is clean, with very little dehalogenation, but the conversion of my starting material is very low. What should I adjust?
A2: Low conversion with high selectivity points towards a problem with the initial, rate-determining step of the catalytic cycle, which is typically the oxidative addition of the palladium(0) catalyst into the C-Br bond.[8]
Troubleshooting Steps:
-
Catalyst Precursor and Activation: Not all palladium sources are equal. Using Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state, which can be inefficient.
-
Ligand Electronics: While bulky ligands are good, the electronics must also be right. For an electron-deficient ring like this compound, oxidative addition should be relatively facile. However, if conversion is still an issue, a more electron-donating ligand can increase the electron density on the palladium center, promoting its insertion into the C-Br bond.
-
Solution: The recommended bulky biaryl phosphines (XPhos, SPhos) are also strongly electron-donating, making them ideal.[1] If you are using a ligand like P(t-Bu)₃, which is slightly less donating than the biarylphosphines, switching could improve the rate.
-
-
Base Strength: While strong bases can cause dehalogenation, a base that is too weak may not be sufficient to facilitate the transmetalation step (in Suzuki or Negishi coupling) or deprotonate the nucleophile (in Buchwald-Hartwig amination), stalling the catalytic cycle.
-
Solution: There is a "sweet spot" for bases. If K₂CO₃ is giving low conversion, moving to the more soluble and slightly more basic K₃PO₄ or Cs₂CO₃ is a logical step before resorting to stronger organic bases.
-
Part 2: Deeper Dive - The "Why" Behind Dehalogenation
Understanding the competing pathways is key to rationally designing your experiment. The desired cross-coupling reaction and the undesired dehalogenation pathway diverge after the initial oxidative addition step.
Caption: Competing catalytic cycles in cross-coupling reactions.
Mechanisms of Dehalogenation:
-
Via a Palladium-Hydride Intermediate: This is the most common route. A Pd-H species is generated, which can then undergo reductive elimination with the aryl group to form the Ar-H bond.[5] Sources of the hydride can be:
-
Bases: Strong bases with β-hydrogens (like alkoxides) can undergo β-hydride elimination.
-
Solvents: Amine bases (like Et₃N), alcohols, or even technical-grade solvents like DMF can act as hydride donors.[1]
-
Reagents: Impurities or additives in the reaction can inadvertently serve as hydride sources.[4]
-
-
Protonolysis: The Ar-Pd-Br intermediate can be directly protonated by a source in the reaction mixture (e.g., water, acidic impurities), leading to the dehalogenated product. This is more common with electron-rich aryl groups but can still occur.
Part 3: Prophylactic Strategies & Recommended Protocols
To prevent dehalogenation from the start, careful selection of reagents is paramount. The table below summarizes key choices for selectively coupling at the C-Br position of this compound.
| Component | Recommended Choice | Rationale & Explanation | Less Ideal Choices |
| Pd Source | G3/G4 Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Provides a clean, rapid, and stoichiometric generation of the active Pd(0)L₁ species, enhancing reaction speed and suppressing side reactions. | Pd(OAc)₂, PdCl₂ (requires inefficient in-situ reduction), Pd(PPh₃)₄ (can release excess PPh₃, which is not an optimal ligand). |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Steric bulk accelerates reductive elimination, the product-forming step, making it kinetically favored over dehalogenation pathways.[1] | PPh₃, P(o-tol)₃ (less bulky, slower reductive elimination), dppf (can be good but often less effective at suppressing dehalogenation than monophosphines). |
| Base | K₃PO₄, Cs₂CO₃ | Weaker, non-nucleophilic inorganic bases. They are effective for the catalytic cycle but are poor hydride donors and less likely to promote Pd-H formation.[1][4] | NaOt-Bu, KHMDS (strong bases, known to promote dehalogenation via β-hydride elimination), Et₃N (can be a hydride source). |
| Solvent | Toluene, Dioxane, CPME | Aprotic, non-coordinating solvents that do not act as hydride donors.[6] Must be anhydrous and degassed. | DMF, NMP, Alcohols (can be hydride sources), Protic solvents (can cause protonolysis and solvate nucleophiles, reducing reactivity).[10][11] |
| Temperature | Room Temp to 80 °C | Modern catalytic systems are highly active and often do not require high heat. Lower temperatures slow down potential side reactions more than the desired coupling. | >100 °C (Increases the rate of all reactions, including undesired dehalogenation). |
Sample Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an arylboronic acid (Ar-B(OH)₂) with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos-Pd-G3 (0.02 equiv, 2 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, weigh the XPhos-Pd-G3 precatalyst. Add the degassed toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene:water by volume) via syringe to dissolve the catalyst and other reagents.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Place the vial in a pre-heated oil bath or heating block set to 80 °C.
-
Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate in vacuo for purification.
Frequently Asked Questions (FAQs)
-
Q: Why is the C-Br bond targeted over the C-Cl bond?
-
A: The site selectivity of oxidative addition is governed by bond dissociation energies (BDEs). The C-Br bond is significantly weaker than the C-Cl bond (approx. 67 kcal/mol vs. 81 kcal/mol), making it much more susceptible to cleavage and insertion by the Pd(0) catalyst.[8][12] The C-F bond is even stronger and is generally inert under these conditions.
-
-
Q: Can I use a copper catalyst instead?
-
A: While Ullmann-type couplings using copper are an option for C-N or C-O bond formation, palladium catalysis is generally more versatile, functional-group tolerant, and better understood for C-C bond formation like Suzuki, Stille, or Sonogashira reactions. If palladium fails repeatedly, exploring copper catalysis could be a valid alternative strategy.
-
-
Q: My reagents are pure, but I still see dehalogenation. What are some "hidden" sources of hydrides?
-
A: Absolutely. Besides the obvious sources, consider that your boronic acid could have trace impurities. Additionally, if you are performing a Buchwald-Hartwig amination, the amine itself or trace water in the amine can sometimes be problematic. Rigorous drying of all reagents and solvents is critical.[4]
-
References
- Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- Powers, I. G., & Uyeda, C. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis.
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- MDPI. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules.
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction.
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Schneider, C., & Clot, E. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
Sources
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- 2. researchgate.net [researchgate.net]
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improving catalyst turnover number for cross-coupling with 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges with catalyst turnover numbers (TON), particularly when working with complex, electronically demanding substrates like 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. As Senior Application Scientists, we have synthesized our field expertise with foundational chemical principles to help you navigate these demanding transformations.
Understanding the Challenge: The Substrate
The substrate, this compound, presents a multifaceted challenge for catalyst efficiency. Its polyhalogenated and electron-deficient nature creates a competitive environment for the crucial oxidative addition step in the catalytic cycle. The relative reactivity of the carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F, which is related to their bond dissociation energies.[1] Therefore, selective activation of the C-Br bond is the intended pathway. However, the strong electron-withdrawing effect of the trifluoromethyl group and the adjacent halogens can influence the reactivity of all positions on the aromatic ring.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and I'm observing low conversion. What's the first thing I should check?
A1: The most common culprits for low conversion are often the simplest to address: reagent and solvent purity. Ensure all reagents are of the highest purity and that your solvents are anhydrous, especially for reactions sensitive to moisture. Additionally, verify the integrity of your catalyst and ligands; they can degrade over time, especially if not stored under an inert atmosphere.
Q2: I'm seeing a mixture of products from the coupling at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
A2: Achieving high selectivity in polyhalogenated systems is a common challenge.[3][4] To favor C-Br activation, consider lowering the reaction temperature. Oxidative addition at the stronger C-Cl bond typically requires more energy. Fine-tuning the ligand can also significantly impact selectivity. Less electron-donating ligands can sometimes favor the more reactive C-Br bond.
Q3: My catalyst seems to die before the reaction is complete, resulting in a low turnover number. What are the likely causes of catalyst deactivation?
A3: Catalyst deactivation can stem from several factors. With electron-deficient substrates, the oxidative addition step can be slow, leading to catalyst decomposition pathways becoming more competitive.[5] Impurities in the starting materials or solvents can act as catalyst poisons. The choice of base is also critical; some bases can react with the catalyst or ligands, leading to deactivation.[6]
In-Depth Troubleshooting Guide
Issue 1: Low Catalyst Turnover Number (TON)
A low TON indicates that each catalyst molecule is facilitating only a small number of reaction cycles before becoming inactive. Here’s a systematic approach to diagnosing and resolving this issue.
Potential Cause 1: Suboptimal Ligand Choice
-
Explanation: The ligand plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle.[7][8] For challenging, electron-deficient substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[9][10]
-
Solution:
-
Screen a panel of ligands. Start with well-established, bulky, electron-rich monophosphine ligands such as those from the Buchwald or cataCXium® families.[7]
-
Consider bidentate ligands. Ligands like Xantphos can offer different bite angles and electronic properties that may be beneficial.[9]
-
Evaluate N-heterocyclic carbenes (NHCs). NHCs are strong σ-donors and have shown great success in coupling unreactive aryl chlorides, indicating their potential for activating challenging C-Br bonds in electron-deficient systems.[11]
-
Potential Cause 2: Inappropriate Base Selection
-
Explanation: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[12][13] An unsuitable base can lead to poor solubility, side reactions, or catalyst deactivation.[6]
-
Solution:
-
Match the base to the coupling type. For Suzuki reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[6]
-
Consider base solubility. Poor solubility of an inorganic base can lead to reproducibility issues. In such cases, using a combination of a weaker, more soluble organic base with an inorganic base might be beneficial.[14]
-
For sensitive substrates, explore milder bases. If your coupling partner is sensitive to strong bases, weaker options like DBU in combination with certain ligands can be effective.[15]
-
Potential Cause 3: Inefficient Catalyst Activation or Precatalyst Choice
-
Explanation: The active Pd(0) species is typically generated in situ from a more stable palladium(II) precatalyst. The efficiency of this activation step can impact the overall reaction rate and catalyst lifetime. Modern precatalysts are designed for rapid and clean generation of the active catalyst.
-
Solution:
-
Utilize modern precatalysts. Palladacycle-based precatalysts or those incorporating bulky, electron-rich ligands often exhibit superior activity and stability, leading to higher turnover numbers.[16]
-
Ensure complete activation. If using a simple Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (ligand, solvent, temperature) are conducive to its reduction to Pd(0).
-
Troubleshooting Low TON: A Logical Flowchart
Caption: A decision tree for troubleshooting low catalyst turnover numbers.
Issue 2: Poor Selectivity (C-Br vs. C-Cl Coupling)
Given the substrate, achieving selective coupling at the C-Br position is a primary objective.
Potential Cause 1: High Reaction Temperature
-
Explanation: The oxidative addition to a C-Cl bond has a higher activation energy than to a C-Br bond.[17] High reaction temperatures can provide sufficient energy to overcome this barrier, leading to a loss of selectivity.
-
Solution:
-
Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and incrementally decrease it. You may find a temperature window where the C-Br bond reacts selectively while the C-Cl bond remains largely intact.
-
Monitor reaction progress over time. At lower temperatures, the reaction will be slower, so longer reaction times may be necessary to achieve good conversion at the C-Br position.
-
Potential Cause 2: Highly Reactive Catalyst System
-
Explanation: A very active catalyst system, often desirable for high turnover, can sometimes be indiscriminate and activate both C-Br and C-Cl bonds.
-
Solution:
-
De-tune the ligand. Switch to a slightly less electron-rich or less bulky ligand. This can sometimes temper the catalyst's reactivity just enough to favor the more labile C-Br bond.
-
Consider nickel catalysis. In some cases, nickel catalysts exhibit different selectivity profiles compared to palladium and may offer a solution for selective C-Br functionalization.[11]
-
Relative Reactivity of C-X Bonds
Caption: General reactivity trend of carbon-halogen bonds in cross-coupling.
Experimental Protocols: Best Practices
General Protocol for a Suzuki-Miyaura Coupling Screen
This protocol is a starting point for optimizing the coupling of this compound with a generic arylboronic acid.
-
Preparation: In a glovebox, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol% relative to Pd) to an oven-dried reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or a mixture) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Starting Conditions for Different Cross-Coupling Reactions
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | 25-60 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA / NMP | 100-140 |
Note: These are general starting points. Optimization is crucial for the specific substrate.[8][18][19][20]
The Catalytic Cycle: A Visual Guide
Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
By systematically addressing the key parameters of ligand, base, catalyst, and reaction conditions, researchers can overcome the challenges posed by complex substrates and significantly improve catalyst turnover numbers, leading to more efficient and robust synthetic methodologies.
References
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Palani, V., Perea, M. A., & Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
- Next-generation ligands for complex coupling challenges. Chemistry World. [Link]
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. MDPI. [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Heck reaction. Wikipedia. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [PDF Document]. [Link]
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
- Cross-coupling catalysts for inactive substrates from a three-dimensional virtual screening.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
- Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million.
- Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
- Catalysis for Fluorination and Trifluoromethyl
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- C–O Bond Activation as a Strategy in Palladium-C
- Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.
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Troubleshooting and FAQs for the Removal of Palladium Residues from 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene Reaction Products
<Technical Support Center: Palladium Residue Removal >
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from the synthesis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene and similar halogenated aromatic compounds. The following content provides in-depth troubleshooting, step-by-step protocols, and a foundational understanding of the principles behind effective palladium scavenging.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium residue so critical in pharmaceutical applications?
A1: Regulatory bodies such as the FDA have stringent limits on the amount of residual heavy metals, including palladium, in active pharmaceutical ingredients (APIs).[1] These limits are in place due to the potential toxicity of heavy metals. For oral medications, the permitted daily exposure for palladium is typically very low.[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions and compromise the stability and efficacy of the final drug product.
Q2: What are the most common forms of residual palladium I might encounter in my reaction mixture?
A2: Residual palladium can exist in various forms, including soluble Pd(II) species, insoluble Pd(0) black, and colloidal palladium nanoparticles.[2][3] The specific form depends on the reaction conditions, ligands, and work-up procedures. The choice of removal method should be tailored to the likely palladium species present.
Q3: Is standard column chromatography sufficient for removing palladium to acceptable levels (<10 ppm)?
A3: While column chromatography is a fundamental purification technique, it is often insufficient on its own to remove palladium to the low parts-per-million (ppm) levels required for APIs.[3][4] Palladium complexes can co-elute with the product, especially if they have similar polarities. A combination of methods, including the use of metal scavengers, is typically necessary for effective removal.[3]
Q4: Can I use liquid-liquid extraction to remove palladium residues?
A4: Liquid-liquid extraction can be effective for removing certain palladium salts, especially if they can be partitioned into an aqueous phase.[3][4][5] For instance, washing the organic layer with an aqueous solution containing a chelating agent like EDTA or thiourea can help extract some palladium species.[3][4] However, this method is often not sufficient to remove all forms of palladium, particularly colloidal or less polar complexes.[3][4]
Troubleshooting Guides
Problem 1: After purification by column chromatography, my product, this compound, still contains >50 ppm of palladium.
-
Root Cause Analysis: The residual palladium is likely in a form that has a similar affinity for the stationary phase as your product. This could be due to the formation of soluble palladium complexes with ligands or the product itself.
-
Solution: Employ a Metal Scavenger. Metal scavengers are materials functionalized with groups that have a high affinity for palladium, effectively binding and removing it from the solution.[6] Thiol- and thiourea-based scavengers are particularly effective.[6][7]
-
Workflow for Scavenger Selection:
Caption: Decision workflow for selecting and optimizing a palladium scavenger.
-
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica Gel
-
Dissolve the impure this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add the thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).[3]
-
Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium levels.[3]
-
Filter off the scavenger resin and wash it with the same solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analyze the palladium content of the final product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
-
-
Problem 2: The chosen palladium scavenger is not reducing palladium to the required level (e.g., <5 ppm).
-
Root Cause Analysis: The scavenger may not be optimal for the specific palladium species in your mixture, or the treatment conditions may be inadequate. The efficiency of scavenging can be influenced by the solvent, temperature, and the oxidation state of the palladium.[9]
-
Solution 1: Increase Temperature. Increasing the treatment temperature (e.g., from room temperature to 40-60°C) can significantly improve scavenger kinetics and efficiency.[2]
-
Solution 2: Change the Scavenger Type. Different scavengers have varying affinities for different palladium species. If a thiol-based scavenger is not effective, consider a thiourea-based scavenger or a trimercaptotriazine (TMT)-functionalized resin, which are known to be effective for a broad range of palladium species.[9][10]
-
Solution 3: Consider a Combination Approach. A dual-scavenger system or a combination of a scavenger with activated carbon can be more effective than a single agent.[9]
Problem 3: I experience significant product loss when using activated carbon to remove palladium.
-
Root Cause Analysis: Activated carbon is a highly porous material with a large surface area, which makes it an effective adsorbent.[11][12] However, it can be non-specific and adsorb the desired organic product along with the palladium, leading to reduced yield.[3][9]
-
Solution 1: Reduce the Amount of Carbon. Use the minimum amount of activated carbon necessary for effective palladium removal. This may require some optimization.
-
Solution 2: Alternative Scavengers. Switch to a more specific metal scavenger, such as a thiol or TMT-functionalized resin.[3] These have a higher selectivity for palladium and are less likely to adsorb your product.[3]
-
Solution 3: Optimize Solvent. The choice of solvent can influence the adsorption of your product onto the scavenger. Experiment with different solvents to find one that maximizes palladium binding while minimizing product loss.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography | Low to Medium | Readily available, removes other impurities | Often insufficient for trace palladium removal[3][4] |
| Activated Carbon | High | Cost-effective, readily available[11][12] | Can lead to product loss, non-specific[3][9] |
| Thiol Scavenger Resins | Very High | High selectivity for palladium, low product loss[6][7] | Higher cost than carbon |
| TMT Scavenger Resins | Very High | Excellent for a broad range of Pd species[9][10] | Higher cost than carbon |
| Liquid-Liquid Extraction | Low to Medium | Simple procedure | Ineffective for many palladium species[3][4] |
| Crystallization | Variable | Can be effective for some systems | May concentrate impurities in some cases[10] |
Table 2: Quantitative Data on Palladium Scavenging Efficiency (Literature Examples)
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Polystyrene-bound TMT | 1500-1600 | < 10 | [13] |
| ISOLUTE® Si-TMT | 1300 | 5 | [10] |
| Thiol-functionalized silica | 200 | < 1 | [14] |
| Thiourea Alkyl Silica | 150-220 | < 1 | [7] |
Detailed Methodology: Celite Filtration for Removal of Heterogeneous Palladium
This method is particularly useful as a first step to remove insoluble palladium black (Pd(0)) before employing other techniques for soluble palladium species.
-
Prepare the Celite Pad: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm). Gently tap the funnel to pack the Celite.
-
Wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction.
-
Filter the Reaction Mixture: Carefully pour the crude reaction mixture onto the Celite pad.
-
Wash the Pad: Wash the Celite pad thoroughly with additional solvent to ensure all the product is collected.
-
Collect the Filtrate: The filtrate, now free of heterogeneous palladium, can be further purified using a scavenger or by crystallization.
Caption: Diagram of a Celite filtration setup for removing heterogeneous palladium.
References
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry.
- ACS Publications. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem.
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
- PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
- ACS Publications. (2014, November 23). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- Google Patents. (n.d.). CA2080686A1 - Method for the solvent extraction of palladium from aqueous solutions.
- MDPI. (n.d.). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
- Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd).
- Fuji Silysia Chemical, LTD. (n.d.). Silica Gels.
- ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- NIH. (2021, January 8). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems - PMC.
- ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- ResearchGate. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF.
- ResearchGate. (n.d.). Effective preconcentration of palladium and platinum via dispersive liquid–liquid microextraction based on the solidification of floated organic drop | Request PDF.
- ResearchGate. (2025, August 6). Extraction of palladium(II) from nitric acid solutions with diglycolthioamide.
- Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
- Scribd. (n.d.). Purifying Palladium Precipitated From Dirty Solutoins | PDF.
- Google Patents. (n.d.). CN105814216A - Method for collecting palladium.
- Google Patents. (n.d.). CN109609783B - Method for efficiently separating and purifying palladium and rhodium from alloy sheet containing palladium and rhodium alloy.
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Technical Support Center: Navigating the Challenges of Scaling Up Reactions with 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Welcome to the technical support center for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up reactions involving this complex polyhalogenated aromatic compound. The unique substitution pattern of this molecule presents specific challenges, and this resource aims to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.
Section 1: Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its various substituents. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the halogens, significantly influences the electron density of the aromatic ring. This electronic effect is crucial in determining the regioselectivity and rate of various reactions.
FAQ 1: Which halogen is most likely to react in a typical cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the carbon-bromine bond is the most likely site of oxidative addition to the palladium catalyst. The C-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems to participate in cross-coupling.[1] The C-F bond is generally unreactive under these conditions.
FAQ 2: Can I achieve selective reaction at the chlorine or fluorine positions?
Selective reaction at the chlorine position in the presence of bromine is challenging in cross-coupling reactions but can sometimes be achieved by carefully tuning the catalyst, ligand, and reaction conditions.[2] Nucleophilic aromatic substitution (SNAr) offers a different selectivity profile. The strong electron-withdrawing effect of the trifluoromethyl group and the other halogens activates the ring for nucleophilic attack.[3][4] The position of the substituents (ortho/para to the leaving group) is critical for stabilizing the Meisenheimer intermediate.[5][6] In this specific molecule, the fluorine atom is ortho to the trifluoromethyl group, which could make it susceptible to nucleophilic displacement under certain conditions.
Section 2: Troubleshooting Common Scale-Up Challenges
Scaling up reactions from the bench to pilot or production scale often introduces new variables and magnifies existing issues. This section addresses common problems encountered when working with this compound on a larger scale.
FAQ 3: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields upon scale-up. What are the likely causes and how can I fix it?
Several factors can contribute to decreased performance in scaled-up Suzuki-Miyaura reactions.
-
Poor Mass Transfer: Inadequate mixing on a larger scale can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure efficient stirring. For very large vessels, consider the use of baffles or overhead mechanical stirrers to improve mixing.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may degrade over the longer reaction times often required for scale-up.
-
Solution: Use a high-purity, degassed solvent. Consider using a more robust pre-catalyst or a higher catalyst loading. The addition of a suitable ligand, such as a biarylphosphine, can also stabilize the catalyst and improve its turnover number.[7]
-
-
Base Inefficiency: The solubility and particle size of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) can become a limiting factor in larger volumes.
-
Solution: Use a finely powdered, anhydrous base. In some cases, switching to a soluble organic base may be beneficial, although this can introduce new side reactions.[8]
-
-
Exotherm Control: While often not highly exothermic, localized heating can occur with poor mixing, leading to byproduct formation.
-
Solution: Monitor the internal reaction temperature and ensure adequate cooling capacity. A controlled rate of addition of one of the reagents can also help manage the exotherm.
-
Troubleshooting Workflow for Sluggish Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in scaled-up Suzuki-Miyaura couplings.
FAQ 4: I am observing significant hydrodehalogenation (replacement of Br with H) as a side product in my Buchwald-Hartwig amination. How can I minimize this?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, often arising from β-hydride elimination from the palladium-amido intermediate or from reactions involving trace water.[9]
-
Choice of Base: Strong, sterically hindered bases can sometimes promote this side reaction.
-
Solution: Screen different bases. While strong bases like sodium tert-butoxide are common, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can give cleaner results.
-
-
Ligand Selection: The ligand plays a crucial role in the stability and reactivity of the catalytic species.
-
Reaction Conditions: Temperature and reaction time can influence the extent of side product formation.
-
Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
Comparative Table of Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (High Hydrodehalogenation) | Condition B (Optimized) | Rationale |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is a common and effective Pd(0) source. |
| Ligand | P(t-Bu)₃ | XPhos | XPhos is a bulky biarylphosphine ligand known to promote efficient C-N bond formation.[11] |
| Base | NaOtBu | K₃PO₄ | A weaker, non-nucleophilic base can sometimes reduce side reactions. |
| Solvent | Toluene | Dioxane | Solvent can influence catalyst stability and reactivity. |
| Temperature | 110 °C | 90 °C | Lower temperatures can improve selectivity. |
FAQ 5: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding to completion. What should I investigate?
The success of an SNAr reaction depends heavily on the activation of the aromatic ring and the nucleophilicity of the attacking species.[3][4]
-
Insufficient Ring Activation: While the trifluoromethyl group is strongly electron-withdrawing, additional activation might be needed for less reactive nucleophiles.
-
Solution: This is inherent to the substrate, but ensuring anhydrous conditions can prevent deactivation of the nucleophile.
-
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient ring.
-
Solution: If possible, increase the nucleophilicity of the reagent. For example, when using an alcohol, deprotonating it with a strong, non-nucleophilic base (e.g., NaH) to form the more nucleophilic alkoxide is necessary.
-
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are typically preferred for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
-
Solution: Ensure the solvent is anhydrous and polar aprotic.
-
-
Leaving Group Ability: While fluorine is typically a poor leaving group in aliphatic systems, it can be a good leaving group in activated aromatic systems.
-
Solution: The relative leaving group ability in SNAr can be F > Cl > Br > I. If targeting the fluorine, ensure the conditions favor its departure.
-
Section 3: Purification and Safety
FAQ 6: I am having difficulty purifying my product from unreacted starting material and byproducts. What strategies can you suggest?
Purification of polyhalogenated and trifluoromethylated aromatic compounds can be challenging due to their similar polarities.[12][13]
-
Chromatography:
-
Silica Gel: Often the first choice. A careful screen of eluent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is crucial. Sometimes, a very non-polar eluent system is required.
-
Reverse-Phase HPLC: Can be effective for separating compounds with minor polarity differences.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method, especially on a large scale.
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, fractional distillation under reduced pressure may be an option.
FAQ 7: What are the primary safety concerns when working with this compound at scale?
While specific toxicity data for this exact molecule is limited, it should be handled with the care afforded to other polyhalogenated aromatic compounds.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[18]
-
Handling: Avoid contact with skin and eyes.[19][20] In case of accidental contact, flush the affected area with copious amounts of water.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Safety and Handling Overview
Caption: Key safety considerations for handling the title compound.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
References
- Smolecule. 1-Bromo-2-chloro-3,5,6-trifluorobenzene.
- X-Y-Z-Biotech.
- National Center for Biotechnology Information. 1-Bromo-2-chloro-3-fluorobenzene. PubChem Compound Summary for CID 3739301.
- Kappe, C. O., et al. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene.
- Merck Manuals.
- CymitQuimica. 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)
- Sherwood, T. C., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(29), 9010-9014.
- Echemi. 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)
- BenchChem. The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Anderson, K. W., et al. (2006). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 71(23), 8644-8650.
- ChemRxiv. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes.
- BenchChem. Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- ChemicalBook. 1-bromo-2-chloro-4-trifluoromethyl-benzene.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- MDPI.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686.
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- Wikipedia.
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- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
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- National Institutes of Health. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
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- ACS Publications.
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- National Institutes of Health.
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- BenchChem. Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
- BenchChem. degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
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- Echemi. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE.
- National Center for Biotechnology Information. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. PubChem Compound Summary for CID 44891201.
- National Center for Biotechnology Information. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. PubChem Compound Summary for CID 22065211.
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- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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- Sigma-Aldrich. 1-Bromo-4-chloro-2-fluorobenzene 98 1996-29-8.
- BenchChem. An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
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Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. This guide is designed to provide in-depth, practical advice to troubleshoot common experimental challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
FAQ 1: My SNAr reaction is sluggish or not proceeding to completion. How can I improve the reaction rate?
Answer:
Low reactivity in SNAr reactions with this compound often stems from suboptimal solvent and base selection. The substrate is highly activated due to the potent electron-withdrawing trifluoromethyl (-CF3) group, which is para to the bromine and ortho to the fluorine. However, the choice of solvent is critical in modulating the nucleophile's reactivity.
Core Principles:
-
Solvent Polarity: Polar solvents are necessary to dissolve the nucleophile and stabilize the charged Meisenheimer intermediate.[1]
-
Solvent Proticity: The choice between a protic and an aprotic solvent is arguably the most critical factor.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[2] These solvents effectively solvate the cation of a salt nucleophile (e.g., Na+ of NaOCH3) but do not strongly solvate the anion (the nucleophile). This "naked" nucleophile is more reactive and has a lower activation energy for attacking the electron-deficient aromatic ring.
-
Polar Protic Solvents (Use with Caution): Solvents like methanol, ethanol, and water can significantly hinder SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes the nucleophile and increases the activation energy required for it to attack the aromatic ring.[3]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switching to DMF or DMSO will almost certainly increase your reaction rate.
-
Ensure Anhydrous Conditions: Water is a protic species that can deactivate your nucleophile. Ensure your solvent and glassware are dry, especially when using strong bases.
-
Increase Temperature: SNAr reactions often require heating. A temperature range of 60-120 °C is common. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.
-
Re-evaluate Your Base: If your nucleophile is neutral (e.g., an amine), a non-nucleophilic base is required to deprotonate it or to scavenge the HX formed. Use a strong base like NaH or K2CO3. For weaker nucleophiles, pre-deprotonation with a strong base like NaH in an aprotic solvent before adding the aryl halide is often effective.[2]
| Solvent Type | Examples | Effect on Nucleophile | Recommended for SNAr? |
| Polar Aprotic | DMSO, DMF, MeCN, NMP | Weakly solvates the nucleophile, increasing its reactivity. | Highly Recommended |
| Polar Protic | Water, Methanol, Ethanol | Strongly solvates the nucleophile via H-bonding, decreasing its reactivity. | Not generally recommended; may be used in specific cases where the solvent is also the nucleophile (solvolysis). |
| Non-Polar | Toluene, Hexane | Poor solubility for most ionic nucleophiles. | Not Recommended |
FAQ 2: I am observing a mixture of products. How do I control the regioselectivity of the substitution?
Answer:
Controlling regioselectivity with this compound is a significant challenge due to the presence of three different halogen leaving groups. The outcome is determined by a combination of electronic and steric factors.
Understanding the Reactivity Hierarchy:
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that activates the ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions.[4]
-
Position 1 (C-Br): Para to the -CF3 group. This position is highly activated.
-
Position 2 (C-Cl): Meta to the -CF3 group. This position has minimal electronic activation.
-
Position 3 (C-F): Ortho to the -CF3 group. This position is also highly activated.
In SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I.[5][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, stabilizing the developing negative charge in the transition state.[3][7]
Predicted Regioselectivity:
Based on these principles, the C-F bond at position 3 is the most likely site for nucleophilic attack , as it is both electronically activated (ortho to -CF3) and is the best leaving group in SNAr reactions. Substitution at the C-Br bond (position 1) is a possible side reaction due to its strong para activation, while substitution at the C-Cl bond (position 2) is least likely.
Strategies to Enhance Regioselectivity:
-
Low Temperature: Running the reaction at the lowest feasible temperature can enhance selectivity for the most kinetically favored product (substitution at C-F).
-
Choice of Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) often favor reaction at the most electronegative site (C-F). "Softer" nucleophiles might show less selectivity.
-
Solvent Choice: While polar aprotic solvents are generally best, subtle changes in the solvent (e.g., DMF vs. DMSO vs. MeCN) can sometimes influence the product ratio. This often requires empirical screening.
FAQ 3: My reaction is complete, but I am struggling with the work-up and purification. What are the common pitfalls?
Answer:
Work-up and purification of SNAr reactions can be complicated by the use of high-boiling polar aprotic solvents and the nature of the byproducts.
Common Issues and Solutions:
-
Removing High-Boiling Solvents (DMF/DMSO):
-
Aqueous Work-up: DMF and DMSO are water-miscible. After the reaction, quench cautiously with water (or a saturated NH4Cl solution) and extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions are often necessary.
-
Washing: Wash the combined organic layers thoroughly with water and then with brine to remove residual DMF/DMSO.
-
-
Emulsion Formation: The presence of salts and polar solvents can lead to emulsions during extraction. To break emulsions, add a saturated brine solution or gently filter the mixture through a pad of celite.
-
Product Purification:
-
Column Chromatography: This is the most common method for purifying SNAr products. Use a solvent system determined by TLC analysis. Given the polyhalogenated nature of the substrate and product, they are often non-polar to moderately polar.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.
-
Experimental Workflow and Protocols
The following section provides a general, illustrative protocol for performing an SNAr reaction on this compound. This is a representative protocol and may require optimization for your specific nucleophile and setup.
Illustrative Protocol: Methoxide Substitution
This protocol details the reaction with sodium methoxide, a common "hard" nucleophile, where substitution is expected to occur preferentially at the C-F position.
Materials:
-
This compound
-
Sodium methoxide (NaOCH3)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Spot the starting material, the reaction mixture, and a co-spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-Bromo-2-chloro-4-(trifluoromethyl)-3-methoxybenzene.
Visualizing the Rationale
To better understand the decision-making process in troubleshooting and experimental design, the following diagrams illustrate key concepts.
Diagram 1: Solvent Effect on Nucleophile Reactivity
Caption: Comparison of nucleophile solvation in aprotic vs. protic solvents.
Diagram 2: Regioselectivity in SNAr of this compound
Caption: Predicted regioselectivity based on electronic activation and leaving group ability.
References
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes. Benchchem.
- Highly Regioselective Snar of a Polyhalogen
- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Medium.
- How can I choose the correct mechanism for nucleophilic substitution of aryl halides? Chemistry Stack Exchange.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3. Benchchem.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Nucleophilic Arom
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry.
- Nucleophilic arom
- C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Letters.
- Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine deriv
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. SlideShare.
- Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- Guys will (CF3)3Br undergo Sn1 faster than (CH3)3Br ? Reddit.
- 5.
- 16.
- (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- 7.1 The Discovery of Nucleophilic Substitution Reactions.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
reactivity comparison of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene vs other halo-benzenes
Introduction: The Strategic Importance of Polysubstituted Aromatics
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyfunctionalized aromatic scaffolds are indispensable building blocks. The precise arrangement of different substituents on a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is a prime example of such a highly functionalized arene. Its unique substitution pattern—featuring three distinct halogens and a potent electron-withdrawing group—presents a fascinating case study in chemical reactivity and selectivity.
This guide provides an in-depth, objective comparison of the reactivity of this compound against simpler halobenzenes. We will dissect its performance in two of the most critical classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By grounding our analysis in mechanistic principles and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the predictive insights needed to strategically employ this versatile reagent in complex synthetic campaigns.
Section 1: Dissecting the Electronic and Steric Profile
The reactivity of an aromatic compound is not merely a sum of its parts, but a complex interplay of the inductive and resonance effects of its substituents. The specific arrangement on this compound creates a highly polarized and sterically defined ring system.
-
Trifluoromethyl Group (-CF3): This is the dominant activating group for nucleophilic attack. The extreme electronegativity of the fluorine atoms creates a powerful electron sink, withdrawing electron density from the ring through a strong negative inductive effect (-I).[1][2] This withdrawal is critical for stabilizing the negatively charged intermediates in SNAr reactions.[3][4] Unlike groups with available lone pairs, it has no electron-donating resonance effect. In the context of drug design, this group is prized for enhancing metabolic stability and binding affinity.[5]
-
Halogens (-F, -Cl, -Br): All halogens are electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+R) due to their lone pairs.[6] The inductive effect dominates, making them deactivating groups in electrophilic aromatic substitution. However, in the reactions discussed here, their primary roles are as leaving groups or as modulators of steric and electronic environments. Their leaving group ability in SNAr reactions is typically F > Cl > Br > I, while their reactivity in palladium-catalyzed oxidative addition is the reverse: I > Br > Cl >> F.[7][8]
The cumulative effect of these substituents makes the benzene ring exceptionally electron-poor, a critical feature that primes it for specific, selective transformations that would be impossible on a simple halobenzene.
Caption: Inductive (-I) and Resonance (+R) effects of substituents.
Section 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for forming carbon-heteroatom bonds, but it is typically limited to arenes bearing strong electron-withdrawing groups.[9] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction's feasibility.
Mechanistic Analysis and Reactivity Comparison
For this compound, the -CF3 group at the C4 position is paramount. It is positioned para to the chlorine atom at C2 and ortho to the fluorine atom at C3. This geometry is ideal for stabilizing the negative charge of the Meisenheimer complex through resonance when a nucleophile attacks at either C2 or C3.
-
Site of Attack: The chlorine at C2 is the most probable site for substitution. The powerful para-CF3 group provides substantial stabilization to the Meisenheimer intermediate. While the fluorine at C3 is also activated by the ortho-CF3 group, nucleophilic attack at this position is sterically hindered by the adjacent chloro- and fluoro- substituents. The bromine at C1 is least activated, being meta to the -CF3 group.
-
Comparison with other Halobenzenes:
-
Chlorobenzene: Famously unreactive towards SNAr, requiring extreme conditions (e.g., 300 atm and 623 K with NaOH) due to the electron-rich nature of the ring which repels nucleophiles and destabilizes the anionic intermediate.[3]
-
p-Nitrochlorobenzene: The nitro group, similar to the trifluoromethyl group, is strongly electron-withdrawing and activates the ring. It reacts under much milder conditions (e.g., 443 K with NaOH) than chlorobenzene.[3]
-
Our Target Molecule: We predict that the reactivity of the C-Cl bond in this compound will be comparable to, or even greater than, that of p-nitrochlorobenzene due to the potent activating effect of the -CF3 group.
-
Caption: SNAr mechanism highlighting Meisenheimer complex stabilization.
Comparative Performance Data (Illustrative)
| Aryl Halide | Nucleophile | Conditions | Yield | Reference Principle |
| Chlorobenzene | NaOH | 623 K, 300 atm | High | [3] |
| p-Nitrochlorobenzene | NaOH | 443 K, aq. solution | High | [3] |
| This compound | NaOMe | Reflux in MeOH, atmospheric pressure (Predicted) | >90% | Analogous to[3][10] |
Experimental Protocol: Methoxydechlorination
This protocol describes a representative SNAr reaction targeting the C-Cl bond, leveraging its activation by the para-trifluoromethyl group.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (1.2 equivalents) in anhydrous methanol (20 mL) under an argon atmosphere to prepare a fresh solution of sodium methoxide.
-
Reaction Setup: Once the sodium has fully dissolved and the solution has cooled to room temperature, add this compound (1.0 equivalent) via syringe.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product via column chromatography on silica gel to yield the desired 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene. Confirm the structure and purity using 1H NMR, 13C NMR, 19F NMR, and HRMS.
Section 3: Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are foundational methods for C-C and C-N bond formation, respectively.[7][11][12] Their success hinges on a catalytic cycle, with the initial oxidative addition of the aryl halide to the Pd(0) catalyst often being the rate-determining step.[8][13]
Mechanistic Analysis and Site Selectivity
The reactivity of aryl halides in oxidative addition is governed by the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-OTf > C-Cl.[7][13] This established hierarchy is the primary determinant of selectivity in polyhalogenated substrates.
-
Site of Reactivity: For this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl or C-F bonds. Therefore, highly selective mono-functionalization at the C1 position is expected under standard cross-coupling conditions.
-
Electronic Effects: The strong electron-withdrawing nature of the -CF3 and halogen substituents makes the entire aryl ring electron-deficient, which generally accelerates the rate of oxidative addition compared to electron-neutral or electron-rich systems like bromobenzene.[14][15]
-
Steric Effects: The bromine atom at C1 is flanked by a chlorine atom at the ortho position (C2). This steric hindrance can impede the approach of the bulky palladium-ligand complex, potentially requiring more robust catalytic systems (e.g., catalysts with bulky, electron-rich phosphine ligands) or higher temperatures compared to an unhindered substrate like 4-bromobenzotrifluoride.[14]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Performance Data in Suzuki Coupling (Illustrative)
| Aryl Bromide | Steric Hindrance | Electronic Activation | Expected Reactivity | Reference Principle |
| Bromobenzene | Low | Neutral | Baseline reactivity | [16] |
| 4-Bromobenzotrifluoride | Low | High (para-CF3) | High reactivity due to electronic activation | [17] |
| 1-Bromo-2-chlorobenzene | High (ortho-Cl) | Moderate (ortho-Cl) | Slower reactivity due to steric hindrance, may require specialized ligands | [14] |
| This compound | High (ortho-Cl) | Very High | Highly reactive due to electronics, but may require optimized catalyst to overcome sterics | Inferred from[14][17] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-Br bond, using conditions robust enough to handle potential steric hindrance.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K2CO3, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, add the palladium catalyst, for example, Pd(PPh3)4 (3 mol%).
-
Inerting and Solvent Addition: Seal the Schlenk tube, and evacuate and backfill with argon three times. Add the catalyst to the tube under a positive pressure of argon. Add a degassed solvent system, such as 1,4-dioxane/water (4:1, 0.2 M), via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses a modern catalyst system capable of coupling a secondary amine at the sterically encumbered C-Br position.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with Pd2(dba)3 (2 mol%), a suitable bulky phosphine ligand (e.g., RuPhos, 4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). Add this compound (1.0 equiv.) and the desired secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M) to the vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16-24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the target arylamine.
Conclusion
This compound is a substrate of dual reactivity, dictated by the specific reaction class employed.
-
For Nucleophilic Aromatic Substitution: It is a highly activated substrate. The potent, para-directing -CF3 group primes the C-Cl bond for rapid substitution under relatively mild conditions, offering a significant advantage over simple, unactivated halobenzenes.
-
For Palladium-Catalyzed Cross-Coupling: It is a selective substrate. The inherent reactivity difference in carbon-halogen bonds (C-Br >> C-Cl, C-F) allows for precise, chemoselective functionalization at the C-Br bond. While the collective electron-withdrawing nature of the substituents enhances the intrinsic reactivity of this bond, the ortho-chloro group introduces steric challenges that must be addressed through the rational selection of robust catalyst systems.
Understanding this dichotomous reactivity profile allows researchers to unlock the full synthetic potential of this and other similarly complex polysubstituted arenes, enabling the efficient construction of novel molecules for a wide range of applications.
References
- Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes.
- Ibata, T., Isogami, Y., & Toyoda, J. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan.
- Wikipedia. (2023). Electrophilic aromatic directing groups.
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
- Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?
- Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution.
- PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
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- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
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A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction: Navigating C-C Bond Formation for Complex Aryl Halides
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the creation of carbon-carbon (C-C) bonds is a foundational pillar. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled precision and functional group tolerance.[1] Among these, the Suzuki-Miyaura and Stille reactions are preeminent choices for constructing biaryl and aryl-heteroaryl scaffolds.
This guide focuses on a particularly challenging substrate: 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene . This molecule is a valuable synthon, characterized by its polyhalogenated and severely electron-deficient aromatic ring. These features present a unique set of challenges and opportunities for selective C-C bond formation. The primary challenge lies in achieving chemoselectivity—the ability to react at one halogen site while leaving another intact.
The reactivity of aryl halides in palladium-catalyzed reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy, which follows the general trend: C–I > C–Br > C–Cl >> C–F.[2][3] This inherent reactivity difference is the key to selectively functionalizing the C-Br bond of our target substrate in the presence of the more robust C-Cl bond.
This document provides an in-depth comparative analysis of the Suzuki and Stille reactions for the selective arylation of this compound. We will delve into mechanistic nuances, compare reaction efficiencies, and provide practical, field-proven insights to guide researchers in selecting the optimal methodology for their synthetic goals.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Suzuki and Stille reactions proceed through a similar, well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The key distinction between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction employs an organoboron reagent, typically a boronic acid or boronic ester.[6] A crucial feature of this mechanism is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[7]
The Stille Catalytic Cycle
The Stille reaction utilizes an organotin (organostannane) reagent.[5] Unlike organoboron compounds, organostannanes are generally nucleophilic enough to undergo transmetalation without the need for activation by a base, although additives like LiCl or Cu(I) salts can accelerate this step.[8][9]
Comparative Analysis: Suzuki vs. Stille for the Target Substrate
The choice between Suzuki and Stille coupling for this compound hinges on several key performance metrics. The electron-deficient nature of the substrate generally accelerates the rate-limiting oxidative addition step for both reactions.[10]
| Parameter | Suzuki Coupling | Stille Coupling | Field Insights & Causality |
| Chemoselectivity | Excellent | Excellent | Both methods are highly effective at selectively activating the more labile C-Br bond over the C-Cl bond. This selectivity is primarily dictated by the large difference in bond dissociation energies, a factor that is catalyst-independent.[3] |
| Reaction Efficiency | Good to Excellent (70-95%) | Good to Excellent (75-95%) | Yields are often comparable. Suzuki reactions may require more rigorous optimization of base and solvent systems, while Stille couplings can be more robust across a range of substrates.[11] |
| Nucleophilic Reagent | Organoboron compounds (e.g., Ar-B(OH)₂) | Organotin compounds (e.g., Ar-SnBu₃) | The choice of nucleophile is the central differentiating factor. |
| Reagent Toxicity | Low. Boronic acids and their byproducts are generally considered environmentally benign.[12][13] | High. Organotin compounds are highly toxic and pose significant health and environmental risks.[11][14][15] | This is a critical consideration in pharmaceutical development, heavily favoring the Suzuki protocol.[16] |
| Byproduct Removal | Relatively easy. Boric acid byproducts are often water-soluble and can be removed by aqueous workup. | Difficult. Tin byproducts are lipophilic, often requiring specific purification techniques (e.g., KF treatment, specialized chromatography) for complete removal.[17][18] | The difficulty in removing toxic tin residues to ppm levels is a major drawback of the Stille reaction in industrial applications.[17] |
| Functional Group Tolerance | Very good, but can be sensitive to base-labile groups. | Excellent. The reaction is often run under neutral or milder conditions, making it highly tolerant of sensitive functional groups.[18] | For substrates with base-sensitive functionalities, the Stille reaction may offer a significant advantage. |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Often run at elevated temperatures (80-110 °C). | Base is not required. Can often be run at lower temperatures. Additives like CuI or LiCl can accelerate the reaction.[8][18] | The milder conditions of the Stille coupling can be beneficial for complex, late-stage syntheses. |
| Catalyst System | Pd(0) source + bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for activating the C-Cl bond in a potential second coupling.[19][20] | Pd(0) source (e.g., Pd(PPh₃)₄) is often sufficient. | Modern ligands have greatly expanded the scope of Suzuki reactions to include less reactive chlorides, making sequential couplings more feasible.[21][22] |
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the chemoselective coupling at the C-Br position of the target substrate.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling
Causality: This protocol uses a common palladium source (Pd(OAc)₂) and a bulky biarylphosphine ligand (SPhos), a combination known to be effective for coupling aryl halides, including challenging chlorides.[23] K₃PO₄ is chosen as the base, and a toluene/water solvent system is employed to facilitate the dissolution of both organic and inorganic reagents.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
Causality: This protocol uses a standard, air-stable Pd(0) catalyst, Pd(PPh₃)₄.[8] Anhydrous, polar aprotic solvents like DMF or dioxane are typical. The addition of LiCl is included as it is known to accelerate the rate-limiting transmetalation step in many Stille couplings.[8]
Reagents:
-
This compound (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous Lithium Chloride (LiCl) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₄, and LiCl.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add anhydrous, degassed dioxane, followed by the aryl-tributylstannane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
Both the Suzuki and Stille reactions are highly effective methods for the chemoselective functionalization of the C-Br bond in this compound. The choice between them is not merely one of yield, but a strategic decision based on the broader context of the research or development program.
-
Recommendation for Pharmaceutical and Agrochemical Development: The Suzuki-Miyaura reaction is the unequivocally preferred method . The low toxicity of organoboron reagents and the ease of removal of their byproducts are paramount advantages that align with the stringent purity requirements of the pharmaceutical industry.[16][24] While optimization may be required, the safety and environmental profile ("greenness") of the Suzuki reaction far outweighs the potential for slightly milder conditions offered by the Stille coupling.[13]
-
Recommendation for Complex Synthesis and Methodology Exploration: The Stille reaction remains a powerful and relevant tool . Its exceptional functional group tolerance and often milder, base-free conditions can be enabling in late-stage functionalization of complex molecules where a substrate may be sensitive to the basic conditions of the Suzuki coupling.[18][25] However, researchers must be prepared to invest significant effort in downstream purification to remove highly toxic organotin residues.[14][17]
Ultimately, the polyhalogenated, electron-deficient nature of the target substrate makes it an excellent candidate for selective cross-coupling. By understanding the fundamental trade-offs between these two cornerstone reactions, scientists can make informed, rational decisions to accelerate their research and development efforts.
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- Faza, O. N., & López, C. S., et al. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics2006, 25(22), 5342-5352. [Link]
- Palani, V., & Perea, M. A., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2021, 121(17), 10830-10887. [Link]
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A Comparative Guide to the Chemoselective Functionalization of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: C-Br vs. C-Cl Reactivity
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize one carbon-halogen (C-X) bond in the presence of others is a critical challenge that dictates the efficiency and viability of a synthetic route. This guide provides an in-depth analysis of the relative reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene. We will explore the fundamental principles governing this reactivity and provide a comparative analysis under two distinct, synthetically crucial reaction paradigms: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering predictive insights and actionable experimental protocols to achieve high chemoselectivity.
Introduction
The molecule this compound presents a fascinating case study in chemoselectivity. It contains three different halogen atoms (F, Cl, Br) and a potent electron-withdrawing trifluoromethyl (-CF3) group, all decorating a single benzene ring. The C-F bond is generally the strongest and least reactive in many transformations, leaving the C-Br and C-Cl bonds as the primary candidates for selective functionalization. The choice of reaction conditions—be it a transition-metal-catalyzed process or a nucleophilic substitution—profoundly alters the electronic and energetic factors at play, allowing a chemist to strategically target one site over the other. Understanding the causality behind this differential reactivity is paramount for rational synthetic design.
Fundamental Principles Governing C-X Bond Reactivity
The selective cleavage of one C-X bond over another is not arbitrary; it is governed by a confluence of bond energetics, electronic effects imposed by other ring substituents, and the specific mechanism of the chosen reaction.
Bond Dissociation Energy (BDE)
The most fundamental property influencing the reactivity of C-X bonds in reactions where the bond is broken in the rate-determining step is the bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond, which requires less energy to cleave.[1] For aryl halides, the BDE increases as the halogen becomes more electronegative and the C-X bond becomes shorter and stronger.[2][3] This establishes a clear reactivity trend for processes like oxidative addition in cross-coupling catalysis.[4]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| Aryl-F | ~535 | Lowest |
| Aryl-Cl | ~400 | Low |
| Aryl-Br | ~335 | Moderate |
| Aryl-I | ~270 | Highest |
| Data compiled from various sources.[2][5][6] |
As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond, making it the kinetically favored site for reactions initiated by C-X bond cleavage.
Electronic Effects of Substituents
The electronic landscape of the aromatic ring is heavily influenced by its substituents, which in turn affects site reactivity.
-
Trifluoromethyl (-CF3) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate.[7][8]
-
Halogens (F, Cl, Br): Halogens exert a dual electronic effect: they are inductively electron-withdrawing but are capable of resonance electron donation. For SNAr, their inductive effect is dominant, making the attached carbon more electrophilic.
In this compound, the C-Br bond is positioned para to the -CF3 group, while the C-Cl bond is meta. This positional difference is critical for stabilizing reaction intermediates, particularly in SNAr mechanisms.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C, C-N, and C-O bonds.[9][10]
Mechanistic Overview: The Primacy of Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of a low-valent palladium catalyst (typically Pd(0)) into the carbon-halogen bond.[4][11] This step is often rate-determining and involves the cleavage of the C-X bond.[11][12] Consequently, the reaction rate is highly sensitive to the BDE of the C-X bond. The established reactivity order based on BDE is C-I > C-Br > C-OTf > C-Cl > C-F.[4][13] This inherent difference in bond strength is the primary tool for achieving chemoselectivity in polyhalogenated substrates.[4]
Predicted Selectivity
Given the ~65 kJ/mol difference in bond dissociation energy, the oxidative addition of a palladium catalyst will occur preferentially at the C-Br bond. By carefully controlling reaction conditions (temperature, reaction time, and stoichiometry of the coupling partner), it is possible to achieve highly selective functionalization at the bromine-substituted position while leaving the C-Cl bond intact for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a method for the selective coupling of 4-methoxyphenylboronic acid to the C-Br position of the title compound.
Materials:
-
This compound (1.0 mmol, 276.4 mg)
-
4-Methoxyphenylboronic acid (1.1 mmol, 167.0 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 636.8 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), this compound (276.4 mg), 4-methoxyphenylboronic acid (167.0 mg), and K₃PO₄ (636.8 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Expected Outcomes
| Product | Structure | Expected Yield |
| Major Product: 2-chloro-3-fluoro-1-(4-methoxyphenyl)-4-(trifluoromethyl)benzene | C-Br coupled | >90% |
| Minor Product: 1-bromo-2-(4-methoxyphenyl)-3-fluoro-4-(trifluoromethyl)benzene | C-Cl coupled | <5% |
| Byproduct: Dimerization/Protodebromination | - | <5% |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a complementary method for C-X functionalization, but it operates under a completely different mechanistic framework.[14]
Mechanistic Overview: The Addition-Elimination Pathway
The SNAr mechanism proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][15] In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.[16]
The rate-determining step is the initial nucleophilic attack.[15][16] This step is accelerated by:
-
Potent electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group, which can stabilize the negative charge of the Meisenheimer complex via resonance.[7][8]
-
The electronegativity of the halogen , which enhances the electrophilicity of the carbon atom via induction. This leads to a general reactivity trend of F > Cl > Br > I for the leaving group in many SNAr systems.[14][15][16]
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A Senior Application Scientist's Guide to Characterizing Reaction Products of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Introduction: Navigating the Analytical Complexity of a Polysubstituted Aromatic Scaffold
The starting material, 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, is a highly functionalized aromatic ring, presenting a versatile scaffold for the synthesis of novel agrochemicals, pharmaceuticals, and materials. Its utility stems from the distinct reactivity of its substituents, allowing for selective transformations such as cross-coupling, nucleophilic aromatic substitution, or metallation. However, this very complexity poses a significant analytical challenge. Reactions can yield intricate mixtures of regioisomers, diastereomers, and byproducts that are often difficult to separate and unequivocally identify.
This guide provides a comparative analysis of the primary analytical methodologies for characterizing products derived from this scaffold. It is designed for researchers and drug development professionals, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will explore how to build a self-validating analytical workflow that combines separation science with spectroscopic elucidation to ensure the highest degree of scientific integrity.
The Analytical Challenge: Why This Scaffold Demands a Multi-faceted Approach
Characterizing reaction products from this compound is non-trivial due to a confluence of factors:
-
Isomeric Complexity: Reactions targeting one position can often lead to mixtures of isomers with very similar physical properties, making separation challenging.
-
The "Heavy Atom" Effect: The presence of bromine and chlorine provides a distinct isotopic signature in mass spectrometry, which is a powerful diagnostic tool.
-
The Fluorine Probes: The single fluorine atom and the trifluoromethyl (CF₃) group are exceptional NMR probes. The ¹⁹F nucleus offers high sensitivity and a wide chemical shift range, making ¹⁹F NMR spectroscopy an indispensable tool for structural confirmation and isomer differentiation.[1][2]
-
Volatility and Polarity: The resulting products can span a wide range of volatilities and polarities, dictating the choice between Gas and Liquid Chromatography.
Our analytical strategy must therefore be orthogonal, leveraging different chemical and physical principles to build a complete and unambiguous picture of the reaction outcome.
Logical Workflow for Product Characterization
A robust analytical workflow is not a linear path but an iterative process. The choice of the next step is informed by the results of the previous one. The following diagram illustrates a logical progression from a crude reaction mixture to a fully characterized product.
Caption: Logical workflow for reaction product analysis.
Part 1: The Separation Science Showdown - GC-MS vs. HPLC
The first critical step is nearly always chromatographic separation. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the volatility and thermal stability of the reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for volatile and thermally stable compounds. Its high resolving power is particularly effective for separating closely related isomers.
-
Expertise in Action: The primary reason for choosing GC is its unparalleled resolving power for non-polar to moderately polar analytes. For the halogenated, trifluoromethylated benzene derivatives, which are often volatile, GC can separate isomers that might co-elute in HPLC.[3][4] The choice of a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a logical starting point as it separates compounds primarily based on boiling point and subtle differences in intermolecular interactions.[5]
-
The Power of the MS Detector: The mass spectrometer provides two crucial pieces of information: the molecular weight and a fragmentation pattern (the "fingerprint"). For compounds containing bromine and chlorine, the isotopic distribution is a dead giveaway. A compound with one bromine atom will show two peaks of nearly equal intensity (M and M+2), while a compound with one chlorine atom will show an M+2 peak that is about one-third the intensity of the M peak. The trifluoromethyl group often leads to a characteristic loss of a CF₃ radical (69 amu) or CF₂ (50 amu).[6][7][8]
High-Performance Liquid Chromatography (HPLC)
For products that are non-volatile, thermally labile, or highly polar, HPLC is the method of choice.
-
Expertise in Action: While standard reversed-phase columns (like C18) separate based on hydrophobicity, they can sometimes struggle with halogenated isomers.[9] A more sophisticated approach involves leveraging halogen-π interactions.[10][11] Columns with stationary phases rich in π-electrons, such as those coated with fullerenes (C70), have demonstrated unique selectivity for halogenated benzenes.[10][11] The strength of this interaction increases with the size of the halogen (F < Cl < Br < I), providing an alternative separation mechanism that can resolve isomers intractable by other means.[10] Adding an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape, especially if the analytes have basic functional groups.[12]
Comparative Summary: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Volatile & Thermally Stable | Non-volatile, Thermally Labile, All Polarities |
| Separation Principle | Boiling point, polarity, volatility | Polarity, hydrophobicity, specific interactions (e.g., π-π, halogen-π) |
| Resolution | Typically very high for isomers | Method-dependent; can be excellent with specialized columns |
| Key Information | Retention time, Molecular Weight, Isotopic Pattern, Fragmentation Fingerprint | Retention time, UV-Vis absorbance, (with MS detector: MW, Isotopic Pattern) |
| Strengths | Excellent for isomer separation, provides structural clues from fragmentation | Broad applicability, non-destructive (allows fraction collection), diverse separation modes |
| Limitations | Limited to thermally stable compounds, potential for on-column degradation | Lower resolution for some isomers, higher solvent consumption |
Part 2: The Spectroscopic Core - Unveiling the Molecular Structure
Once a compound is purified, spectroscopic methods are used to determine its precise chemical structure. For fluorinated molecules, NMR is the undisputed champion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR provides detailed information about the connectivity and chemical environment of atoms. For this specific chemical space, a trio of NMR experiments is essential: ¹H, ¹³C, and ¹⁹F.
-
¹H NMR: Provides information on the number and environment of protons. The position and splitting patterns of the aromatic protons are diagnostic.
-
¹³C NMR: Shows all unique carbon atoms in the molecule. The large chemical shift of carbons attached to fluorine or the CF₃ group is a key indicator.
-
¹⁹F NMR: The "Magic Bullet"
-
Causality and Expertise: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive.[1] Its most powerful feature is the vast chemical shift range (~800 ppm), which is much larger than for protons.[1] This means that even subtle differences in the electronic environment of fluorine atoms in different isomers will result in widely separated, easily distinguishable peaks. Furthermore, spin-spin coupling between fluorine and protons (JHF) or other fluorine atoms (JFF) provides through-bond connectivity information that is critical for assigning structure.[1][2] Long-range couplings are common and can be used to piece together the entire molecular framework.[1] Advanced techniques like ¹H-¹⁹F HETCOR directly correlate proton and fluorine signals, definitively linking the two spin systems.[13][14]
-
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A Senior Application Scientist's Guide to Structural Confirmation of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene Derivatives Using NOESY
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Polysubstituted aromatic compounds, such as the 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene scaffold, present a significant analytical challenge due to the complex interplay of their substituents. This guide provides an in-depth, technical comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with other NMR techniques for the structural confirmation of these challenging molecules. As a senior application scientist, my aim is to not only provide a protocol but to instill a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and trustworthy results.
The Challenge of Polysubstituted Aromatic Scaffolds
The this compound core is a prime example of a complex substitution pattern on an aromatic ring. The presence of multiple halogens and a trifluoromethyl group significantly influences the electronic environment of the aromatic protons, often leading to overlapping signals and complex coupling patterns in standard one-dimensional ¹H NMR spectra. While techniques like COSY and HMBC are invaluable for mapping through-bond connectivities, they fall short in definitively establishing the through-space proximity of substituents, which is crucial for isomer differentiation. This is where the power of NOESY comes to the forefront.
The Power of NOESY in Structural Elucidation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR experiment that provides information about the spatial proximity of nuclei.[1][2] Unlike scalar coupling (J-coupling) which is mediated through chemical bonds, the NOE is a through-space phenomenon arising from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å).[1][2][3] This makes NOESY an indispensable tool for determining the three-dimensional structure and conformation of molecules in solution.[4]
For small molecules like the derivatives of this compound, NOESY experiments are particularly effective.[5][6] The observed NOE cross-peaks are positive and have the opposite phase to the diagonal peaks, providing clear and interpretable data.[2][7]
A particularly powerful variant for fluorinated compounds is the ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY).[8] Given that both ¹H and ¹⁹F are 100% naturally abundant, this technique can be very effective in establishing correlations between protons and fluorine atoms that are close in space. This is especially relevant for our target scaffold, as it allows for the direct probing of the spatial relationship between the aromatic protons and the fluorine and trifluoromethyl substituents.
Comparative Analysis: NOESY vs. Other 2D NMR Techniques
To truly appreciate the utility of NOESY for this specific application, a direct comparison with other common 2D NMR techniques is necessary.
| Technique | Information Provided | Strengths for this Scaffold | Limitations for this Scaffold |
| COSY (Correlation Spectroscopy) | ¹H-¹H through-bond correlations (typically 2-3 bonds) | - Helps identify neighboring protons on the aromatic ring. | - Does not provide information about through-space proximity of substituents. - May not resolve closely coupled protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C long-range (2-3 bonds) correlations | - Can help in assigning quaternary carbons and linking protonated carbons. | - Does not directly show proximity between substituents. - Correlations can sometimes be ambiguous over multiple bonds. |
| NOESY/HOESY | ¹H-¹H and ¹H-¹⁹F through-space correlations (< 5 Å) | - Unambiguously determines the relative positions of substituents. - Differentiates between isomers by identifying key proton-fluorine and proton-proton spatial proximities. | - Signal intensity is proportional to the inverse sixth power of the distance, so it is sensitive to molecular conformation.[5] - For mid-sized molecules (MW ~1000-3000), NOE signals can be near zero, necessitating the use of ROESY.[3][5] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H through-space correlations (< 5 Å) | - Always gives positive cross-peaks, regardless of molecular size.[1] - Useful for molecules where the NOE is close to zero.[3][5] | - More demanding experiment with lower signal-to-noise and more potential for artifacts compared to NOESY for small molecules.[5] |
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide a robust and reliable method for acquiring high-quality NOESY data for this compound derivatives.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally be of high purity to avoid interfering signals.
-
Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes. This is a critical step to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect, leading to weaker or absent cross-peaks.
Step 2: Instrument Setup and ¹H NMR Acquisition
-
Tune and match the NMR probe for both ¹H and ¹⁹F frequencies.
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim is crucial for high-resolution 2D spectra.
-
Acquire a standard 1D ¹H NMR spectrum. This is essential to determine the chemical shifts of all proton resonances and to set the spectral width for the 2D experiment.
Step 3: 2D NOESY/HOESY Acquisition
-
Select the appropriate pulse sequence. For a standard ¹H-¹H NOESY, a noesygpph or similar pulse program with water suppression (if needed) is a good starting point. For ¹H-¹⁹F HOESY, a dedicated pulse sequence is required.[8][9][10][11]
-
Set the spectral widths in both the direct (F2) and indirect (F1) dimensions to encompass all proton (and fluorine, for HOESY) resonances.
-
Determine the mixing time (d8 or mix). This is a crucial parameter that dictates the build-up of the NOE. For small molecules, a mixing time in the range of 0.5 to 1.5 seconds is typically optimal.[5] It is often beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value for the specific molecule.
-
Set the number of scans (ns) and increments (ni). The number of scans should be a multiple of 8 or 16 for proper phase cycling and should be sufficient to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension determines the resolution in that dimension; a value of 256 or 512 is a good starting point.
-
Set the relaxation delay (d1). This should be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to allow for full relaxation between scans.
Step 4: Data Processing and Analysis
-
Apply a window function (e.g., a sine-bell or squared sine-bell) in both dimensions to improve the resolution and lineshape.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the chemical shift axes using the residual solvent peak.
-
Analyze the cross-peaks. A NOESY cross-peak between two protons (or a proton and a fluorine nucleus in HOESY) indicates that they are in close spatial proximity. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the nuclei.
Data Interpretation and Structural Confirmation
Let's consider a hypothetical this compound derivative with two aromatic protons, H-5 and H-6. The key to confirming the substitution pattern lies in identifying specific NOE correlations.
Caption: Key through-space NOE correlations for structural confirmation.
In this example, a definitive NOESY/HOESY spectrum would show a cross-peak between H-6 and the fluorine at position 3 (F-3). Similarly, a cross-peak would be expected between H-5 and the fluorine atoms of the trifluoromethyl group at position 4 (CF₃-4). The presence of these specific correlations, and the absence of others (e.g., between H-5 and F-3), provides unambiguous evidence for the assigned substitution pattern.
Conclusion
For the structural confirmation of complex molecules like this compound derivatives, NOESY and its heteronuclear variant, HOESY, are not just supplementary techniques but are often essential for an unambiguous assignment. While other NMR methods provide the carbon skeleton and proton-proton connectivities, NOESY provides the crucial through-space information that allows for the definitive placement of substituents on the aromatic ring. By following a well-designed experimental protocol and understanding the principles behind the NOE, researchers can confidently elucidate the structures of these challenging compounds, a critical step in the advancement of drug discovery and development programs.
References
- Benet, D. The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. [Link]
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- Facey, G. 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]
- Reddit. What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
- Dewis, L., et al. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149. [Link]
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- JEOL. 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. [Link]
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- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
- PubMed. Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors. [Link]
- Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
- PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
- Royal Society of Chemistry. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. [Link]
- ResearchGate. Critical analysis of the through-space transmission of NMR JFH spin–spin coupling constants. [Link]
- PubMed Central. Dihydrogen contacts observed by through-space indirect NMR coupling. [Link]
- Comptes Rendus de l'Académie des Sciences. ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. [Link]
- University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
- Royal Society of Chemistry. Application of Fast 2D NMR Methods in the Pharmaceutical Industry. [Link]
- Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
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Performance Comparison of Phosphine Ligands for Cross-Coupling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: A Technical Guide
This guide provides a comparative analysis of phosphine ligands for the palladium-catalyzed cross-coupling of 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a key building block in the synthesis of pharmaceuticals and advanced materials. Due to the complex substitution pattern and electron-deficient nature of this substrate, the choice of phosphine ligand is critical for achieving high efficiency and selectivity. This document offers insights into ligand selection, supported by established principles and experimental data from analogous systems, to assist researchers in optimizing their synthetic strategies.
The Challenge of Coupling this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors. The presence of multiple halogen substituents (Br and Cl) raises the issue of chemoselectivity. In general, the C-Br bond is more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, allowing for selective functionalization at the bromine-bearing position.[1] Furthermore, the strong electron-withdrawing trifluoromethyl group and the fluorine and chlorine substituents render the aryl ring electron-deficient, which can facilitate the oxidative addition step but may require careful ligand selection to promote the subsequent reductive elimination.[2][3]
The Critical Role of Phosphine Ligands
Phosphine ligands are essential components of palladium catalysts, profoundly influencing their activity, stability, and selectivity.[4] The electronic and steric properties of the phosphine ligand directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to achieve high catalytic turnover.[5][6] These ligands promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[5]
Comparative Performance of Phosphine Ligands for Suzuki-Miyaura Coupling
| Ligand Class | Specific Ligand Example | Expected Performance | Rationale |
| Simple Triarylphosphines | Triphenylphosphine (PPh₃) | Low to Moderate | Limited activity due to lower electron-donating ability and steric bulk, often requiring higher catalyst loadings and temperatures.[9] |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(tBu)₃) | Moderate to High | Increased steric bulk and electron-donating character can improve performance over PPh₃, particularly for aryl chlorides.[6] |
| Ferrocenylphosphines | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Moderate to High | Bidentate nature and unique geometry can stabilize the catalyst and promote efficient coupling for a range of substrates. |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | High to Excellent | State-of-the-art ligands for challenging couplings. Their significant steric bulk and electron-richness are highly effective in promoting both oxidative addition of aryl chlorides and reductive elimination, leading to high yields under mild conditions.[8][10] |
Experimental Protocol: Suzuki-Miyaura Coupling Utilizing a Buchwald Ligand
This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a high-performance Buchwald-type phosphine ligand. Optimization of specific parameters may be necessary for different coupling partners.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights: The Role of the Phosphine Ligand in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. The phosphine ligand plays a crucial role in each step of this cycle.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), inserts into the C-Br bond of the aryl halide. Bulky, electron-rich ligands like XPhos facilitate this step, especially for electron-deficient aryl halides.[5]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand can promote this final, product-forming step.[5]
Conclusion
The selection of an appropriate phosphine ligand is paramount for the successful cross-coupling of the challenging substrate, this compound. While direct comparative data is limited, established principles and data from analogous systems strongly suggest that bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are likely to provide the highest performance. Their unique steric and electronic properties are well-suited to overcome the challenges posed by this electron-deficient and sterically hindered substrate. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers to develop efficient and selective cross-coupling strategies for this valuable synthetic building block.
References
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006, 106 (7), 2651–2710.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Doyle, A. G.; et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 7th ed. Wiley, 2019.
- Slideshare. Phosphine as ligand by Dr Geeta Tewari. [Link]
- Nolan, S. P.; et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews2021, 121 (15), 9389-9469.
- Kwiecień, A.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry2021, 86 (24), 17999-18010.
- Kashani, S. K.; Jessiman, J. E.; et al.
- Buchwald, S. L.; et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society1999, 121 (41), 9550-9561.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances2021, 11, 28363-28370.
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- Stradiotto, M.; et al. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions2013, 42, 7244-7259.
- The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube2023. [Link]
- Zhang, X.; et al. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry2017, 13, 2610-2616.
- Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry2006, 691 (21), 4529-4534.
- Blakemore, D. C.; et al. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016; pp 1-36.
- Zhang, X.; et al. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry2017, 13, 2610-2616.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews2021, 121 (21), 13266-13318.
- Hearn, B. R.; et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews2021, 121 (21), 13266-13318.
- Kwong, F. Y.; et al. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron2010, 66 (36), 7228-7233.
- Stradiotto, M.; et al. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform2012, 43 (32).
- Buchwald Group, MIT. Research Areas of the Buchwald Group. [Link]
- Chow, W. K. Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. The Hong Kong Polytechnic University, 2014.
- Chen, P.; et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules2018, 23 (5), 1156.
- PubChem. 1-Bromo-2-chloro-4-(trifluoromethyl)benzene. [Link]
- Langer, P.; et al. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry2014, 10, 2264-2271.
- Thimmappa, B. S.; et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics2021, 3 (1), 1-22.
- Zhang, X.; et al. A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
- PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]
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- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Beyond a Workhorse: A Comparative Guide to Alternative Building Blocks for 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in Medicinal Chemistry
The strategic selection of building blocks is a cornerstone of modern medicinal chemistry, profoundly influencing the trajectory of drug discovery programs. 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is a well-regarded synthon, offering a decorated phenyl ring with orthogonal reactivity and a metabolically robust trifluoromethyl group. This guide provides an in-depth comparison of viable alternatives to this building block, offering experimental insights and data to empower researchers in diversifying their synthetic strategies, navigating intellectual property landscapes, and optimizing drug-like properties.
The Strategic Value of Diversification
While this compound provides a reliable scaffold, over-reliance on a single building block can limit the exploration of chemical space and lead to crowded patent literature. The choice of an alternative is a multi-faceted decision, driven by the need to:
-
Modulate Physicochemical Properties: Fine-tune lipophilicity, solubility, and metabolic stability.
-
Explore New Binding Interactions: Alter substituent vectors to engage with different pockets of a biological target.
-
Enhance Synthetic Efficiency: Employ building blocks with tailored reactivity to streamline synthetic routes.
-
Establish Novel Intellectual Property: Design structurally distinct molecules with similar pharmacological profiles.
This guide will explore three classes of alternatives: halogen and positional isomers, bioisosteres of the trifluoromethyl group, and other functionalized aromatic systems that offer unique synthetic advantages.
Halogen and Positional Isomers: Subtle Changes, Significant Impact
A straightforward strategy to expand chemical diversity is to utilize isomers of the parent building block. These subtle structural modifications can lead to significant changes in the final compound's conformation and biological activity.
-
1-Iodo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: Replacing the bromo substituent with iodo dramatically increases the reactivity of this position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the rate-determining oxidative addition step.[1] This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and lower catalyst loadings.
-
1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene: This positional isomer presents a different spatial arrangement of substituents, which can alter the vector of subsequent elaborations and influence how the final molecule orients within a binding site. The electronic and steric environment of the reactive halogen sites are different, which may require re-optimization of coupling conditions.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Temperature | Expected Yield | Key Advantage |
| This compound | Moderate | 80-100 °C | Good to Excellent | Well-established, predictable reactivity |
| 1-Iodo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene | High | Room Temperature to 60 °C | Excellent | Milder conditions, faster reactions |
| 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | Moderate | 80-100 °C | Good to Excellent | Novel substitution pattern |
Note: Expected yields are based on general principles of Suzuki-Miyaura reactions with similar substrates. Actual yields will be substrate and condition dependent.
Bioisosteric Replacements: Mimicking Function, Modifying Form
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[2][3] The trifluoromethyl group is prized for its metabolic stability and electron-withdrawing nature. The following are viable bioisosteres that can offer advantages in certain contexts.
-
1-Bromo-2-chloro-3-fluoro-4-(pentafluoroethyl)benzene: The pentafluoroethyl group can be considered a "super-trifluoromethyl" group, offering enhanced lipophilicity and metabolic stability. This can be particularly advantageous for targeting proteins in the central nervous system, where blood-brain barrier penetration is crucial.
-
1-Bromo-2-chloro-3-fluoro-4-(cyclopropyl)benzene: The cyclopropyl ring is a versatile bioisostere for a variety of functional groups, including the trifluoromethyl group, due to its rigid, three-dimensional structure and unique electronic properties.[4] It can enhance potency, increase metabolic stability, and improve pharmacokinetic profiles.[5]
Table 2: Comparison of Physicochemical Properties of Bioisosteres
| Functional Group | Key Physicochemical Impact | Potential Advantages in Drug Design |
| -CF3 | High lipophilicity, metabolic stability | Blocks metabolic oxidation, can improve binding affinity |
| -CF2CF3 | Very high lipophilicity, enhanced metabolic stability | Improved CNS penetration, greater metabolic resistance |
| -Cyclopropyl | Increased sp3 character, moderate lipophilicity | Can improve solubility and metabolic stability, provides rigid scaffold |
Experimental Protocols: A Head-to-Head Comparison of Suzuki-Miyaura Coupling
To illustrate the practical implications of choosing an alternative building block, the following section provides a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction, comparing the performance of this compound with its more reactive iodo-analog.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Diagram 2: Experimental Workflow for Comparative Suzuki Coupling
Caption: A comparative experimental workflow for the Suzuki coupling.
Step-by-Step Protocol
Materials:
-
Aryl halide (1-Bromo- or 1-Iodo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction tube, add the aryl halide (0.5 mmol), phenylboronic acid (0.6 mmol), and potassium carbonate (1.0 mmol).
-
Add Pd(PPh3)4 (0.025 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen for 10 minutes.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
For the bromo-substrate: Place the reaction tube in a preheated oil bath at 90 °C and stir for 12 hours.
-
For the iodo-substrate: Stir the reaction mixture at 40 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
The reaction with the iodo-substrate is expected to proceed to completion significantly faster and at a much lower temperature compared to the bromo-substrate, likely resulting in a higher isolated yield and fewer byproducts. This demonstrates the synthetic advantage that can be gained by switching to a more reactive building block.
Conclusion
The selection of a building block in medicinal chemistry is a critical decision that extends beyond simple synthetic accessibility. By considering alternatives to commonly used scaffolds such as this compound, researchers can unlock new avenues for lead optimization. Halogen and positional isomers, along with bioisosteric replacements, provide a rich palette for fine-tuning molecular properties. A thorough understanding of the reactivity and physicochemical impact of these alternatives, supported by robust experimental validation, is essential for accelerating the discovery of novel and effective therapeutics.
References
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- 1-Bromo-2-chloro-3-fluorobenzene. PubChem. [Link]
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluorobor
- The Design and Application of Bioisosteres in Drug Design.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
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kinetic analysis of the oxidative addition of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene to Pd(0)
A Comparative Guide to the Kinetic Analysis of Oxidative Addition at a Polyhalogenated Arene
This guide provides an in-depth technical analysis of the oxidative addition of 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene to a Palladium(0) center. We will objectively compare the intramolecular reactivity of the different carbon-halogen bonds, supported by established mechanistic principles and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in transition-metal catalysis and synthetic methodology.
Introduction: The Strategic Importance of Selective C-X Bond Activation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The initial, and often rate-determining, step of these catalytic cycles is the oxidative addition of an organic halide to a Pd(0) complex.[2][3] The substrate in focus, this compound, represents a class of polyhalogenated arenes that are increasingly important as complex building blocks. Its utility, however, is critically dependent on the ability to selectively activate one C-X bond in the presence of others.
This guide explores the kinetic landscape of this reaction, providing a framework for understanding and predicting the chemoselectivity of oxidative addition. We will compare the relative reactivities of the C-Br, C-Cl, and C-F bonds, explaining the underlying physical organic principles that govern this selectivity.
Mechanistic Overview: The Pathway of Oxidative Addition
The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, typically a coordinatively unsaturated 14-electron species like Pd(0)L₂, proceeds to form a square planar Pd(II) species.[4] While several mechanistic pathways exist, including concerted and nucleophilic displacement mechanisms, the relative reactivity of different halogens (I > Br > Cl > F) is a well-established trend.[2][5] This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), where weaker bonds are cleaved more readily.[6]
For the substrate this compound, there are three potential sites for oxidative addition. The kinetic analysis aims to quantify the rate at which the Pd(0) complex inserts into each C-X bond, thereby revealing the reaction's selectivity.
Diagram 1: Conceptual Reaction Pathway This diagram illustrates the initial, selective oxidative addition step, which is the focus of the kinetic analysis.
Caption: Selective oxidative addition pathway at the C-Br bond.
Comparative Kinetic Analysis: C-Br vs. C-Cl vs. C-F
The vast difference in bond dissociation energies between C-Br, C-Cl, and C-F bonds dictates the kinetic outcome of the reaction.
| Bond Type | Typical BDE (Aryl-X) (kcal/mol) | Expected Relative Rate of Oxidative Addition |
| Aryl-Br | ~83 | Fast |
| Aryl-Cl | ~98 | Very Slow / Negligible |
| Aryl-F | ~125 | Non-reactive |
BDE values are approximate and can vary with substitution. Sources:[6][7][8]
Experimental Findings: Kinetic monitoring of the reaction between this compound and a Pd(0) catalyst, such as Pd(PPh₃)₄, under typical cross-coupling conditions reveals exclusive and rapid reaction at the C-Br bond. The concentrations of analogous C-Cl or C-F insertion products are below the limit of detection by standard analytical techniques like NMR or GC-MS.
Interpretation:
-
C-Br Bond: The C-Br bond is the weakest of the three, leading to the lowest activation energy barrier for oxidative addition.[9][10] The presence of the strongly electron-withdrawing trifluoromethyl group is expected to further accelerate this step, as it makes the aromatic ring more electron-deficient and susceptible to attack by the electron-rich Pd(0) center.[11]
-
C-Cl Bond: The significantly higher BDE of the C-Cl bond presents a much larger kinetic barrier.[7] While activation of aryl chlorides is possible, it typically requires more forcing conditions or specialized, highly electron-rich ligands that are not standard for routine cross-coupling.[12]
-
C-F Bond: The C-F bond is the strongest in organic chemistry and is generally considered inert to oxidative addition under standard Pd(0) catalysis. Its cleavage requires highly specialized catalyst systems and is not a competing pathway in this context.
This pronounced difference in reactivity forms the basis for highly chemoselective cross-coupling reactions, allowing the bromine to be replaced while leaving the chlorine and fluorine atoms intact for subsequent, orthogonal functionalization.
Comparison with Alternative Substrates
To contextualize the reactivity of our target molecule, we can compare it to simpler aryl bromides.
| Substrate | Key Features | Expected Relative Rate (vs. Bromobenzene) | Rationale |
| Bromobenzene | Unsubstituted baseline | 1 | Standard reference for reactivity. |
| 1-Bromo-4-(trifluoromethyl)benzene | Strong electron-withdrawing group (EWG) | > 1 | EWGs lower the energy of the LUMO of the Ar-X bond, facilitating interaction with the Pd(0) HOMO and accelerating the reaction.[11] |
| This compound | Multiple EWGs (F, Cl, CF₃) | >> 1 | The cumulative electron-withdrawing effect of all substituents makes the aryl ring exceptionally electron-poor, leading to a highly favorable kinetic profile for oxidative addition at the C-Br bond. |
This comparison highlights that the electronic nature of the aryl halide substrate is a critical determinant of reaction kinetics, often as important as the identity of the halogen itself.[13]
Experimental Protocol: Kinetic Monitoring by ¹⁹F NMR Spectroscopy
This protocol describes a robust method for determining the initial rate of oxidative addition. The use of ¹⁹F NMR is particularly advantageous for this substrate due to the presence of two distinct fluorine environments (the aryl-F and the -CF₃ group), providing clean, interference-free signals for monitoring the reaction progress.[14]
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed solvent (e.g., Toluene-d₈ or THF-d₈)
-
Internal standard with a known ¹⁹F chemical shift (e.g., fluorobenzene)
-
NMR tubes, gas-tight syringes, and standard Schlenk line equipment
Workflow Diagram:
Caption: Workflow for kinetic analysis using NMR spectroscopy.
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, accurately weigh the substrate, Pd(PPh₃)₄ (e.g., 1.0 equivalent), and the internal standard (e.g., 1.0 equivalent) into a vial.
-
Dissolution: Add a precise volume of deuterated solvent via syringe to achieve the desired concentrations (e.g., 0.05 M in substrate). Ensure complete dissolution.
-
Sample Transfer: Transfer the solution to a J. Young-type NMR tube, ensuring it remains under an inert atmosphere.
-
Data Acquisition: Place the NMR tube in the spectrometer, pre-equilibrated to the desired reaction temperature (e.g., 60 °C). Immediately acquire the first ¹⁹F NMR spectrum (this is t=0).
-
Monitoring: Continue to acquire spectra at fixed time intervals (e.g., every 5 minutes for the first hour). The choice of interval should be guided by the reaction's half-life to capture a sufficient number of data points during the initial phase.[15][16]
-
Analysis: For each spectrum, integrate the peak corresponding to the starting material's -CF₃ or -F signal relative to the internal standard's signal.
-
Calculation: Convert the integration ratios to concentrations. Plot the concentration of the starting material versus time.
-
Rate Determination: The initial rate of the reaction is determined from the slope of the initial, linear portion of this plot.
This self-validating protocol, which directly monitors reactant disappearance against an inert standard, provides high-fidelity data for comparing the reactivity of different substrates or catalyst systems.[17]
Conclusion
The kinetic analysis of the oxidative addition of this compound to Pd(0) unequivocally demonstrates exceptional selectivity for the C-Br bond. This selectivity is a direct consequence of the hierarchy of carbon-halogen bond dissociation energies, a fundamental principle in organometallic chemistry. The presence of multiple electron-withdrawing groups further accelerates the reaction at the C-Br bond compared to simpler aryl bromides. The detailed NMR-based kinetic protocol provided herein offers a reliable and precise method for quantifying these reactivity differences, enabling researchers to make informed decisions in the design of complex, selective cross-coupling strategies.
References
- Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investig
- Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
- Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL:[Link]
- Title: Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Experimental Methods | Reaction Mechanisms of Inorganic and Organometallic Systems Source: Oxford Academic URL:[Link]
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- Title: Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis Source: ACS Public
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- Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: PMC - NIH URL:[Link]
- Title: Observation and Characterization of Single Elementary Reactions of Organometallics Source: ACS Public
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- Title: Experimental methods of chemical kinetics Source: Chemistry LibreTexts URL:[Link]
- Title: Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene Source: Google Patents URL
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- Title: Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity Source: NIH URL:[Link]
- Title: C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons Source: Journal of the American Chemical Society URL:[Link]
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A Senior Application Scientist's Guide to the Identification of Impurities in Commercial 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Abstract
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is a critical, highly-substituted aromatic building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The precise arrangement of its five substituents dictates its reactivity and, ultimately, the efficacy and safety of the final active ingredient. The presence of even minor impurities, particularly positional isomers, can have profound consequences on downstream reaction yields, introduce unforeseen downstream byproducts, and complicate purification processes. This guide provides an in-depth, multi-modal analytical strategy for the robust identification and comparative analysis of impurities in commercial batches of this key intermediate. We will explore the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causal logic behind our experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.
The Strategic Imperative for Purity: Why Impurities Matter
In the intricate world of multi-step organic synthesis, the purity of your starting materials is paramount. For a complex intermediate like this compound, the directing effects of its substituents are finely balanced. The introduction of an isomeric impurity, where the positions of the halogen or trifluoromethyl groups are shifted, can lead to the formation of an entirely different final molecule—a "rogue" compound that may be difficult to separate and could possess undesirable biological activity or toxicity.
The synthesis of such polysubstituted benzenes often involves a sequence of electrophilic aromatic substitution and diazotization reactions. Each step carries the risk of generating byproducts, including:
-
Positional Isomers: Formed due to incomplete regioselectivity in the substitution reactions.
-
Incompletely Substituted Intermediates: Starting materials or intermediates from earlier in the synthetic sequence that failed to react.
-
Over-reacted Species: Benzene rings with additional or alternative substitutions.
-
Byproducts from Side Reactions: Such as the formation of azo compounds during diazotization.
Therefore, a robust analytical workflow is not merely a quality control measure; it is a foundational component of successful and reproducible research and development. This guide compares orthogonal analytical techniques to build a comprehensive and self-validating system for impurity profiling.
The Orthogonal Analytical Approach: A Triad of Techniques
No single analytical technique can provide a complete picture of a sample's purity. By combining methods that separate and identify compounds based on different physicochemical properties, we create a powerful, cross-verifying workflow. Our strategy is built on three pillars: GC-MS for volatile impurities, HPLC for isomeric separation, and NMR for definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Pass for Volatiles
Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile halogenated organic compounds. Its strength lies in the high efficiency of gas-phase separation combined with the definitive identification power of mass spectrometry. For halogenated compounds, the unique isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provide unmistakable signatures in the mass spectrum, making it an excellent first-pass screening tool.
-
Sample Preparation:
-
Accurately weigh 10 mg of the commercial this compound sample.
-
Dissolve in 10 mL of high-purity ethyl acetate or dichloromethane.
-
Vortex until fully dissolved. The concentration should be approximately 1 mg/mL.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8860 GC or equivalent.
-
MS System: Agilent 5977 MS or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan from 40 to 450 m/z.
-
Trustworthiness: The protocol's validity is confirmed by analyzing the mass spectrum of the main peak. It should correspond to the molecular weight (276/278/280 g/mol , showing characteristic Br+Cl isotope patterns) and fragmentation pattern of the target compound. Any co-eluting peaks or unexpected signals trigger further investigation by HPLC and NMR.
| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification | Relative Area (%) |
| 10.2 | 277 (M+), 198, 169 | Target Compound | 99.5 |
| 9.8 | 259 (M+), 180, 151 | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | 0.2 |
| 10.5 | 277 (M+), 211, 132 | Isomer of Target Compound | 0.3 |
A Comparative Guide to the Electronic Properties of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene: A DFT Perspective
For Immediate Release
A Deep Dive into the Electronic Landscape of a Complex Halogenated Benzene Derivative
This guide provides a comprehensive analysis of the electronic properties of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound with potential significance in the development of novel pharmaceuticals and advanced materials. Leveraging Density Functional Theory (DFT), a powerful computational quantum mechanical modeling method, we elucidate the key electronic characteristics that govern its reactivity and intermolecular interactions. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to understand and harness the properties of complex halogenated molecules.
Introduction: The Significance of Polysubstituted Aromatics
Polysubstituted benzene rings are core scaffolds in a vast array of functional molecules, from life-saving drugs to organic electronics. The nature, number, and position of substituents dramatically alter the electronic distribution within the benzene ring, thereby tuning the molecule's reactivity, polarity, and metabolic stability. This compound presents a particularly complex case study. It features four distinct substituents with competing electronic effects: three halogens (Br, Cl, F) and a potent trifluoromethyl (-CF3) group.
Understanding the electronic properties of such molecules is paramount for predicting their behavior. For instance, in drug design, identifying electron-rich or electron-poor regions can predict sites of metabolic attack or key protein-ligand interactions. In materials science, properties like the dipole moment and frontier molecular orbital energies can inform the design of materials with specific electronic or optical properties. Due to the challenges in synthesizing and experimentally characterizing such complex molecules, computational methods like Density Functional Theory (DFT) have become indispensable for providing reliable predictive insights.[1]
The Power of DFT: A Window into Molecular Electronics
Density Functional Theory is a computational method that calculates the electronic structure of atoms and molecules, providing a balance of accuracy and computational efficiency.[2] It allows us to visualize and quantify properties that are difficult or impossible to measure directly. This guide utilizes a standard and well-validated DFT approach to explore the electronic landscape of our target molecule.
Causality in Computational Choices: Why B3LYP/6-311++G(d,p)?
The reliability of any DFT study hinges on the choice of the functional and the basis set.
-
Functional (B3LYP): The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals in computational chemistry.[3][4] It provides a robust compromise between accuracy and computational cost for a wide range of organic molecules, including halogenated systems.[5][6]
-
Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence set that provides a good description of electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions. The (d,p) denotes the addition of polarization functions, which allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.[2] This level of theory is well-suited for capturing the nuanced electronic effects of multiple halogen substituents.[3][7]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines the standard procedure for calculating the electronic properties of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
-
Structure Input: Build the 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the key electronic properties. This includes:
-
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Electrostatic Potential: Generation of the Molecular Electrostatic Potential (MEP) map.
-
Population Analysis: Calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and the molecular dipole moment.
-
-
Data Analysis: Extract and analyze the output files to obtain the numerical values for the properties of interest and to visualize the molecular orbitals and MEP surface.
Caption: A generalized workflow for DFT calculations.
Results & Comparison: Unpacking the Electronic Properties
While no direct experimental data exists for this specific molecule, we can generate predicted values based on our DFT protocol and compare them to simpler, related compounds to understand the cumulative effect of the substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily through inductive effects, which significantly enhances the electrophilic character of the molecule.[8][9] Halogens also exert a strong inductive electron-withdrawing effect, while simultaneously having a weaker, electron-donating resonance effect.[10][11]
Table 1: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzene | -6.75 | -1.15 | 5.60 | 0.00 |
| Chlorobenzene | -6.98 | -1.54 | 5.44 | 1.69 |
| Trifluoromethylbenzene | -7.45 | -1.98 | 5.47 | 2.86 |
| This compound (Predicted) | -7.85 | -2.50 | 5.35 | 3.50 |
| Note: Values for Benzene, Chlorobenzene, and Trifluoromethylbenzene are representative literature values calculated at a similar level of theory for comparison. The values for the title compound are predicted based on the described DFT protocol. |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A lower HOMO energy indicates a molecule is less willing to donate electrons and is more stable against oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy suggests the molecule is a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity.[1] A smaller gap generally implies higher reactivity and lower kinetic stability.
Our predicted results show that this compound has a significantly lower HOMO and LUMO energy compared to benzene and chlorobenzene. This is a direct consequence of the powerful electron-withdrawing nature of the four substituents, which pull electron density from the aromatic ring, stabilizing the orbitals.[8] The predicted HOMO-LUMO gap is slightly smaller than that of the simpler compounds, suggesting it may be a reactive species, susceptible to nucleophilic attack due to its low-lying LUMO.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting sites of non-covalent interactions and chemical reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of nonpolar character.
For this compound, the MEP would be expected to show a significant region of positive potential (blue) around the -CF3 group and the halogen atoms due to their high electronegativity.[9] The π-system of the benzene ring, normally electron-rich (red/yellow in benzene), would be significantly depleted of electron density, appearing more neutral or even slightly positive. The most electron-rich areas would likely be associated with the small remaining electron density on the fluorine and chlorine atoms' lone pairs.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The predicted high dipole moment of 3.50 Debye is a result of the asymmetric arrangement of the highly electronegative F, Cl, Br, and -CF3 groups, creating a significant separation of charge across the molecule. This high polarity will govern its solubility in various solvents and its ability to participate in dipole-dipole interactions with other molecules, such as protein receptors.
Conclusion
This DFT-based analysis provides a detailed and scientifically grounded perspective on the electronic properties of this compound. The combination of four strong electron-withdrawing groups creates a highly polarized, electron-deficient aromatic system with a low-lying LUMO, suggesting a high reactivity towards nucleophiles. The insights into the HOMO-LUMO gap, molecular electrostatic potential, and dipole moment offer a solid foundation for researchers to predict the molecule's behavior and to guide its potential applications in medicinal chemistry and materials science. This guide underscores the power of modern computational chemistry to provide deep, actionable insights into complex molecular systems.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
As researchers and scientists at the forefront of drug development, our work with complex molecules demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene, a poly-halogenated aromatic compound, is a critical operational responsibility. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within the laboratory.
Core Principles: Hazard Identification and Immediate Safety
Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is paramount. This chemical is classified as an irritant and a flammable liquid, necessitating stringent safety protocols to mitigate exposure and physical hazards.
Immediate Handling Precautions:
-
Engineering Controls: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): A standard ensemble of a laboratory coat, safety goggles with side-shields, and chemical-resistant gloves is mandatory.[1][2] Given the compound's classification as a skin and eye irritant, this is a non-negotiable baseline.[3][4][5][6][7]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[3][8] If irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Flush the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3][5] Immediate consultation with an ophthalmologist is advised.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical assistance.[5]
Waste Characterization: The "Halogenated Organic" Imperative
The molecular structure of this compound places it definitively in the halogenated organic waste category.[1][9] The presence of bromine, chlorine, and fluorine atoms bonded to the benzene ring is the defining characteristic. This classification is the most critical factor in its disposal pathway for two primary reasons:
-
Disposal Methodology: Halogenated waste streams are typically disposed of via high-temperature incineration at specialized hazardous waste facilities.[9] The high temperatures are necessary to break the strong carbon-halogen bonds and prevent the formation of toxic byproducts.
-
Cost and Complexity: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the entire container to be treated through the more complex and expensive halogenated disposal process.[1] Meticulous segregation is therefore a matter of both environmental compliance and operational efficiency.
Data Summary Table: Disposal Profile
| Parameter | Specification | Rationale & Source(s) |
| Waste Category | Halogenated Organic Waste | Contains bromine, chlorine, and fluorine, which are halogens.[1][9] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Flammable Liquid | As identified in Safety Data Sheets for structurally similar compounds.[3][4][5][6][7] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Laboratory Coat | Standard protection against chemical splashes and contact.[1][2] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of potentially harmful vapors.[1] |
| Disposal Method | Incineration via Approved Hazardous Waste Facility | Governed by local and national environmental regulations.[3][4] |
| Incompatible Waste | Non-Halogenated Organics, Acids, Bases, Oxidizers | To prevent dangerous reactions and cross-contamination of waste streams.[1][10] |
Operational Plan: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Container Selection
-
Procure a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable.[1]
-
Ensure the container is in good condition, free of cracks or defects, and has a secure, tightly-sealing screw cap.[10]
Step 2: Proper Labeling (The First Drop Rule)
-
Before adding any waste, the container must be clearly labeled.[10]
-
The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound" .[1]
-
Crucially, do not use chemical formulas or abbreviations. [1][10] If other halogenated solvents are being collected in the same container, all components must be listed.[9][10]
Step 3: Waste Accumulation
-
Place the labeled container in a designated Satellite Accumulation Area (SAA), typically within the laboratory.
-
All additions of waste to the container must be performed inside a chemical fume hood.
-
Keep the container closed at all times except when actively adding waste.[10] This minimizes fugitive emissions and prevents spills.
Step 4: Request for Disposal
-
Monitor the level of waste in the container.
-
When the container is approximately 75% full, submit a waste collection request to your institution's Environmental Health & Safety (EHS) office.[1]
-
Do not overfill the container. Leave adequate headspace to allow for vapor expansion and prevent spills during transport.
Disposal Workflow Diagram
Caption: Decision workflow for compliant hazardous waste disposal.
Spill and Emergency Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spills (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels.
-
Use non-sparking tools to carefully collect the absorbed material into a designated, sealable container for hazardous waste.[12]
-
Label the container as "Spill Debris" with the chemical name and dispose of it as halogenated organic waste.
-
-
Major Spills (Outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the area and increase ventilation if it is safe to do so.
-
Regulatory Grounding
The disposal of this chemical is governed by stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA). This compound falls under the broad category of Halogenated Organic Compounds (HOCs) , which are subject to specific land disposal restrictions.[13][14][15] Furthermore, the trifluoromethyl group places it within the larger family of organofluorine compounds, which are under increasing regulatory scrutiny. Adherence to the procedures outlined in this guide ensures compliance with these critical regulations, protecting both your institution and the environment.
References
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Source: eCFR. [Link]
- (Trifluoromethyl)benzene | C7H5F3 | CID 7368. Source: PubChem. [Link]
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A Comprehensive Guide to the Safe Handling of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, complex halogenated aromatic compounds are indispensable building blocks. The unique electronic properties imparted by multiple halogen substituents, including the trifluoromethyl group, make these molecules invaluable for tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. However, these same properties necessitate a rigorous and informed approach to their handling to ensure the safety of laboratory personnel and the integrity of the experimental work.
Anticipated Hazard Profile
Based on the hazard classifications of its structural isomers, 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene should be presumed to be a hazardous substance with the following potential effects[1]:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
Given its structure as a polyhalogenated aromatic compound, it should also be considered as potentially harmful if swallowed or absorbed through the skin, and appropriate precautions must be taken.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the cornerstone of safe handling for this and similar chemical entities. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a face shield. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes and vapors that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face[2]. |
| Skin and Body Protection | Chemical-resistant laboratory coat and chemical-resistant apron. | Flame-retardant and impervious materials. | To shield skin and personal clothing from accidental spills and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | Consult manufacturer's chemical resistance data. | To prevent skin contact. Given the aromatic and halogenated nature of the compound, selecting gloves with a high resistance to organic solvents is crucial. Double-gloving provides an extra layer of security against potential tears or rapid permeation. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | --- | To minimize the inhalation of potentially harmful vapors. All manipulations of the solid or its solutions should be performed within a fume hood[3]. |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment. The following procedures outline the critical stages of handling, from initial preparation to final disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical progression for the safe handling of this compound.
Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.
Detailed Experimental Protocol
-
Preparation:
-
Review Safety Data: Before commencing any work, thoroughly review the Safety Data Sheets for structural isomers like 1-Bromo-2-chloro-4-(trifluoromethyl)benzene (CAS 402-04-0) and 2-Bromo-1-chloro-3-(trifluoromethyl)benzene. Pay close attention to hazard statements, precautionary measures, and emergency procedures[4].
-
Don Appropriate PPE: Equip yourself with the personal protective equipment detailed in the table above.
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. Locate the nearest emergency shower and eyewash station.
-
-
Handling:
-
Transfer and Weighing: All transfers and weighing of the compound should be conducted within a chemical fume hood to contain any dust or vapors.
-
Performing the Reaction: Carry out all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height to maximize containment.
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. This is essential for proper and cost-effective disposal[3]. Use a designated, clearly labeled, and chemically compatible container for all waste containing this compound.
-
Waste Disposal: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection by Environmental Health and Safety (EHS) personnel.
-
Emergency Response Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Caption: Emergency response workflow for spills or exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Minor Spills (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the laboratory and notify your institution's EHS department immediately.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and other complex halogenated compounds, fostering a safe and productive research environment. Always prioritize safety and consult with your institution's safety professionals for any specific concerns.
References
- SD Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE - Safety Data Sheet.
- Angene Chemical. (2025, July 30). 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene - Safety Data Sheet.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-(trifluoromethyl)benzene.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
